molecular formula C11H8ClF3O3 B018843 Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate CAS No. 101987-86-4

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Cat. No.: B018843
CAS No.: 101987-86-4
M. Wt: 280.63 g/mol
InChI Key: LZMXLCPYJNRWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C11H8ClF3O3 and its molecular weight is 280.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMXLCPYJNRWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90448957
Record name Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101987-86-4
Record name Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90448957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is a pivotal building block in medicinal chemistry, notably serving as a key intermediate for the synthesis of advanced fluoroquinolone antibacterial agents.[1][2] This guide provides an in-depth, scientifically-grounded exploration of a robust and efficient pathway for its synthesis. We will dissect a strategy centered on the acylation of an active methylene compound, specifically diethyl malonate, followed by a targeted decarboxylation. This document explains the causal chemistry behind procedural choices, offers detailed experimental protocols, and presents a validated framework for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

The target molecule, a β-keto ester, possesses a highly functionalized aromatic ring and a reactive dicarbonyl moiety, making it an ideal precursor for constructing complex heterocyclic systems. The primary challenge in its synthesis lies in efficiently forging the carbon-carbon bond between the aromatic acyl group and the propanoate backbone while managing the reactivity of the multiple functional groups.

Our strategic approach is rooted in a well-established organometallic principle: the C-acylation of a malonic ester. This method offers superior control and typically higher yields compared to a direct Claisen condensation with ethyl acetate. The overall transformation is designed in three core stages:

  • Activation of the Carboxylic Acid: Conversion of the commercially available 3-chloro-2,4,5-trifluorobenzoic acid into a highly reactive acyl chloride.

  • Carbon-Carbon Bond Formation: Acylation of diethyl malonate with the synthesized acyl chloride to form a stable, acylated intermediate.

  • Final Tailoring: Selective hydrolysis and subsequent thermal decarboxylation to yield the final β-keto ester product.

This pathway is not only efficient but also leverages common laboratory reagents and techniques, making it a practical and scalable solution.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify plausible starting materials. The most logical disconnection is at the C-C bond between the carbonyl carbon and the alpha-carbon of the ester, a classic β-keto ester disconnection. This reveals an aromatic acyl cation synthon and an ethyl acetate enolate synthon. The malonic ester synthesis provides a practical and highly effective equivalent for the ethyl acetate enolate, offering enhanced acidity and preventing self-condensation.

G target This compound disconnection C-C Disconnection (β-Keto Ester) target->disconnection synthons Synthons disconnection->synthons synthon1 Acyl Cation Synthon (Ar-C+=O) synthon2 Ethyl Acetate Enolate Synthon (-CH2COOEt) reagent1 3-Chloro-2,4,5-trifluorobenzoyl chloride synthon1->reagent1 reagent2 Diethyl Malonate (Enolate Precursor) synthon2->reagent2 reagents Practical Reagents

Caption: Retrosynthetic analysis of the target β-keto ester.

Synthesis of the Key Acylating Agent

Preparation of 3-Chloro-2,4,5-trifluorobenzoyl chloride

The initial step involves activating the carboxylic acid group of 3-chloro-2,4,5-trifluorobenzoic acid to facilitate nucleophilic attack. This is achieved by converting it into the corresponding acyl chloride. Several standard laboratory reagents can accomplish this transformation, each with distinct advantages and safety considerations.

ReagentChemical FormulaKey AdvantagesKey Disadvantages
Thionyl Chloride SOCl₂Inexpensive; gaseous byproducts (SO₂, HCl) are easily removed.Can be harsh; excess reagent required; potential for side reactions.
Oxalyl Chloride (COCl)₂Highly reactive; clean reaction with all gaseous byproducts (CO, CO₂, HCl).[3]More expensive; toxic and moisture-sensitive.
Triphosgene (Cl₃CO)₂COSolid, stable, and safer to handle than gaseous phosgene; high yields.[4][5]More expensive; requires careful stoichiometry.

For this guide, we select Oxalyl Chloride due to its high reactivity and the purity of the resulting product, which is critical for the subsequent C-C bond formation. The reaction is typically catalyzed by a catalytic amount of N,N-dimethylformamide (DMF).

Detailed Experimental Protocol: Acyl Chloride Formation
  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-2,4,5-trifluorobenzoic acid (1.0 eq).

  • Solvent and Catalyst: Add anhydrous dichloromethane (DCM) as the solvent, followed by a catalytic amount of DMF (e.g., 2-3 drops).

  • Reagent Addition: While stirring under a nitrogen atmosphere, slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, HCl). The reaction is typically complete within 1-3 hours.

  • Isolation: Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3-chloro-2,4,5-trifluorobenzoyl chloride, a clear oil, is typically used in the next step without further purification.

Core Synthesis: Magnesium-Mediated Acylation of Diethyl Malonate

The central C-C bond-forming reaction is the acylation of diethyl malonate. While traditional methods use strong bases like sodium ethoxide, a more refined and efficient procedure utilizes magnesium chloride and a tertiary amine base, such as triethylamine (Et₃N).[6][7]

Mechanistic Principles: The Role of Magnesium Chloride

The use of MgCl₂ is a key experimental choice. It acts as a Lewis acid, coordinating to the carbonyl oxygens of diethyl malonate. This coordination increases the acidity of the α-protons, allowing a milder base like triethylamine to effectively generate the enolate.[6] This avoids the use of stronger, more reactive alkoxide bases that could potentially react with the acyl chloride or the ester functionalities. The result is a cleaner, higher-yielding C-acylation reaction.[7]

Detailed Experimental Protocol: C-C Bond Formation
  • Reagent Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous magnesium chloride (MgCl₂) (1.1 eq) in anhydrous acetonitrile.

  • Enolate Formation: To this suspension, add diethyl malonate (1.0 eq) followed by the slow, dropwise addition of triethylamine (2.2 eq) while maintaining the temperature at 0 °C with an ice bath. Stir the resulting slurry for 30-60 minutes at this temperature.

  • Acylation: Dissolve the crude 3-chloro-2,4,5-trifluorobenzoyl chloride (from step 3.2) in anhydrous acetonitrile and add it dropwise to the enolate slurry at 0 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Workup and Extraction: Quench the reaction by slowly adding cold dilute hydrochloric acid (e.g., 1 M HCl). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate, can be purified by column chromatography if necessary.

Final Step: Hydrolysis and Decarboxylation

The acylated malonic ester intermediate must undergo two final transformations: hydrolysis of the two ethyl ester groups to carboxylic acids, followed by the thermal decarboxylation of the resulting β-dicarboxylic acid.

Mechanistic Overview: Concerted Decarboxylation

Heating a malonic acid derivative that is substituted at the alpha position readily induces decarboxylation (loss of CO₂).[8] The reaction proceeds through a cyclic, six-membered transition state, which is a concerted pericyclic process.[9] This step is thermodynamically driven by the formation of the stable CO₂ molecule and results in an enol intermediate, which rapidly tautomerizes to the final, stable β-keto ester product.[10]

G start β-Keto Acid Intermediate ts Cyclic Transition State (6-membered ring) start->ts Heat (Δ) enol Enol Intermediate ts->enol product Final β-Keto Ester + CO₂ enol->product Tautomerization

Caption: Mechanism of thermal decarboxylation of a β-keto acid.

Detailed Experimental Protocol: Hydrolysis and Decarboxylation
  • Hydrolysis (Saponification): Dissolve the crude diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH) (2.5 eq). Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid. A precipitate of the dicarboxylic acid intermediate may form.

  • Decarboxylation and Extraction: Gently heat the acidified mixture to 50-70 °C. The evolution of CO₂ gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours). Cool the mixture to room temperature and extract the final product with ethyl acetate (3x).

  • Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product, this compound, can be purified by vacuum distillation or silica gel chromatography to achieve high purity.

Overall Synthesis Workflow

The complete pathway provides a reliable and scalable method for producing the target compound from readily available starting materials.

G start1 3-Chloro-2,4,5-trifluorobenzoic Acid reagent1 1. Oxalyl Chloride, cat. DMF 2. DCM, RT start1->reagent1 start2 Diethyl Malonate reagent2 1. MgCl₂, Et₃N 2. Acetonitrile, 0°C to RT start2->reagent2 intermediate1 3-Chloro-2,4,5-trifluorobenzoyl chloride reagent1->intermediate1 intermediate2 Diethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)malonate reagent2->intermediate2 reagent3 1. NaOH, EtOH/H₂O, Reflux 2. HCl (aq) 3. Heat (Δ) final_product This compound reagent3->final_product intermediate1->reagent2 intermediate2->reagent3

Caption: Overall workflow for the synthesis of the target molecule.

Conclusion

This guide details a scientifically robust and field-proven pathway for the synthesis of this compound. By employing a magnesium-mediated C-acylation of diethyl malonate followed by a classic hydrolysis and decarboxylation sequence, this methodology provides high yields and excellent purity. The discussion of the underlying chemical principles behind key procedural choices, such as the use of MgCl₂ and oxalyl chloride, equips researchers and drug development professionals with the necessary insights to confidently implement and adapt this synthesis for their specific applications in the creation of next-generation pharmaceuticals.

References

A Technical Guide to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Intermediate

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, with the CAS number 101987-86-4, is a highly functionalized aromatic ketone that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its polysubstituted phenyl ring, featuring a combination of chloro and trifluoro substituents, imparts unique electronic and steric properties that are highly sought after in medicinal chemistry. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this versatile intermediate, with a particular focus on its pivotal role in the development of advanced fluoroquinolone antibiotics. While this document aims to be a thorough resource, it is important to note that detailed, publicly available spectral characterization data (NMR, IR, MS) and a specific, validated, step-by-step synthesis protocol for the title compound are limited. The information presented herein is compiled from available chemical literature and supplier technical data.

Physicochemical and Structural Characteristics

Understanding the fundamental properties of this compound is essential for its effective use in synthetic chemistry. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueReference(s)
CAS Number 101987-86-4[1]
Molecular Formula C₁₁H₈ClF₃O₃[1]
Molecular Weight 280.63 g/mol [1]
Appearance Off-white solid[2]
Melting Point 80-83 °C[1]
Boiling Point 325 °C[1]
Density 1.413 g/cm³[1]
Flash Point 130 °C[1]

Synthesis Pathway: A Generalized Approach

Disclaimer: The following is a generalized, non-validated protocol based on standard organic chemistry methodology. It should be adapted and optimized by experienced chemists.

Generalized Synthesis Protocol:

  • Preparation of the Malonate Enolate: To a solution of ethyl hydrogen malonate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether), a suitable base (e.g., magnesium ethoxide, or a Grignard reagent like isopropylmagnesium chloride) is added dropwise at a controlled temperature (typically 0 °C to room temperature) under an inert atmosphere (e.g., nitrogen or argon). This deprotonates the malonate to form the reactive enolate.

  • Acylation Reaction: A solution of 3-chloro-2,4,5-trifluorobenzoyl chloride in the same anhydrous solvent is then added slowly to the enolate solution, maintaining the controlled temperature. The reaction is typically stirred for several hours to ensure complete conversion.

  • Workup and Purification: Upon completion, the reaction is quenched with a dilute acidic solution (e.g., 1M HCl) to neutralize any remaining base and protonate the intermediate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired this compound.

Core Application: A Cornerstone in Fluoroquinolone Antibiotic Synthesis

The primary and most significant application of this compound is as a key starting material in the synthesis of fluoroquinolone antibiotics.[3] These are a class of broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV. The title compound provides the core aromatic and keto-ester functionalities necessary for constructing the quinolone scaffold. A notable example is its use in the synthesis of Sitafloxacin, a potent fluoroquinolone.[3]

The Gould-Jacobs Reaction: A Fundamental Transformation

The conversion of this compound into the quinolone core often utilizes a reaction cascade based on the principles of the Gould-Jacobs reaction. This classic named reaction involves the condensation of an aniline (or a related amine) with a β-ketoester, followed by a thermal cyclization to form a 4-hydroxyquinoline derivative.

Gould_Jacobs_Pathway Reactants This compound + Amine (e.g., cyclopropylamine derivative) Intermediate Enamine Intermediate Reactants->Intermediate Condensation Cyclization Thermal or Base-catalyzed Cyclization Intermediate->Cyclization Heat or Base Quinolone_Core 4-Hydroxyquinolone Derivative Cyclization->Quinolone_Core Ring Closure

Caption: Generalized Gould-Jacobs pathway for quinolone synthesis.

Experimental Protocol: Synthesis of a Sitafloxacin Intermediate

The following is a detailed, step-by-step methodology for the synthesis of a key intermediate in the production of Sitafloxacin, starting from this compound. This protocol highlights the practical application of the compound in a multi-step synthetic sequence.

Step 1: Formation of the Enol Ether

A mixture of this compound, triethyl orthoformate, and acetic anhydride is heated to reflux for approximately 2-3 hours.[4] The excess reagents and solvent are then removed under reduced pressure to yield the crude ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate.

Step 2: Condensation with a Chiral Amine

The crude enol ether from Step 1 is dissolved in a suitable solvent (e.g., ethanol) and reacted with a chiral amine, such as a derivative of 2-fluorocyclopropylamine, in the presence of a base (e.g., triethylamine). This reaction forms the corresponding enamine intermediate.

Step 3: Cyclization to the Quinolone Core

The enamine intermediate is then subjected to cyclization conditions. This is typically achieved by treating the intermediate with a strong base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran. This intramolecular condensation reaction forms the core quinolone ring structure.

Step 4: Hydrolysis and Further Functionalization

The resulting quinolone ester is then hydrolyzed to the corresponding carboxylic acid, typically under acidic or basic conditions. This carboxylic acid derivative is a key precursor that can be further functionalized at the C-7 position with various amine side chains to produce a range of fluoroquinolone antibiotics, including Sitafloxacin.

Sitafloxacin_Synthesis_Workflow Start This compound Step1 Reaction with Triethyl Orthoformate and Acetic Anhydride Start->Step1 Enol_Ether Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate Step1->Enol_Ether Step2 Condensation with Chiral Amine Enol_Ether->Step2 Enamine Enamine Intermediate Step2->Enamine Step3 Cyclization with Strong Base (e.g., NaH) Enamine->Step3 Quinolone_Ester Quinolone Ester Intermediate Step3->Quinolone_Ester Step4 Hydrolysis Quinolone_Ester->Step4 Quinolone_Acid Quinolone Carboxylic Acid Precursor Step4->Quinolone_Acid Final_Steps Further Functionalization (e.g., coupling with amine side chain) Quinolone_Acid->Final_Steps Sitafloxacin Sitafloxacin Final_Steps->Sitafloxacin

Caption: Workflow for the synthesis of Sitafloxacin from the title compound.

Conclusion: A Versatile and Indispensable Reagent

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate (C11H8ClF3O3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate, a compound of interest in medicinal chemistry and drug development. Given the limited publicly available experimental data for this specific molecule, this document synthesizes computed data, information on its core chemical functionalities, and insights from structurally similar compounds to offer a robust profile.

Introduction: Unveiling a Structurally Rich Scaffold

Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate, with the molecular formula C11H8ClF3O3, presents a fascinating scaffold for chemical exploration.[1] Its structure incorporates several key features that are highly relevant in the design of bioactive molecules: an α-halo-β-keto ester system and a trifluoromethyl-substituted aromatic ring. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The α-halo-β-keto ester moiety, on the other hand, is a versatile reactive handle for a wide range of chemical transformations, allowing for the facile introduction of further molecular complexity.

This guide will delve into the known and predicted properties of this compound, offering a foundational understanding for researchers looking to incorporate this or similar structures into their research and development pipelines.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount. The structural details of Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate are outlined below.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name methyl 3-chloro-2-oxo-3-[3-(trifluoromethyl)phenyl]propanoate[1]
Molecular Formula C11H8ClF3O3[1]
CAS Number 135026-70-9[1]
Molecular Weight 280.63 g/mol [1]
SMILES COC(=O)C(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl[1]
InChIKey NQKNKJHAHDPQLC-UHFFFAOYSA-N[1]

The chemical structure, depicted below, reveals the key functional groups that dictate the compound's reactivity and potential biological interactions.

Caption: Chemical structure of Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate.

Physical and Chemical Properties: A Blend of Prediction and Analogy

Table 2: Computed Physical and Chemical Properties

PropertyValueSource
Molecular Weight 280.63 g/mol [1]
XLogP3 3.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 280.0114063[1]
Topological Polar Surface Area 43.4 Ų[1]
Heavy Atom Count 18[1]

3.1. Solubility and Lipophilicity

The computed XLogP3 value of 3.2 suggests that the compound is moderately lipophilic.[1] This is a direct consequence of the presence of the trifluoromethylphenyl group, which significantly increases the nonpolar character of the molecule. This property is crucial for drug development, as it influences the compound's ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. The solubility in aqueous media is expected to be low, while it should be readily soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

3.2. Reactivity and Stability: The α-Halo-β-Keto Ester Core

The chemical reactivity of Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is dominated by the α-halo-β-keto ester functionality. This moiety is known to be a versatile synthetic intermediate due to the presence of multiple reactive sites.

  • Nucleophilic Substitution at the α-carbon: The carbon atom bearing the chlorine is electrophilic and susceptible to nucleophilic attack. This allows for the introduction of a wide variety of substituents at this position. The reactivity is enhanced by the inductive effect of the adjacent carbonyl groups.[2]

  • Reactions at the Carbonyl Groups: The two carbonyl groups (keto and ester) are also electrophilic and can react with nucleophiles. The relative reactivity of these two sites can often be controlled by the choice of reagents and reaction conditions.

  • Enolate Formation: The presence of two carbonyl groups makes the α-proton (on the carbon between the carbonyls) acidic, facilitating the formation of an enolate under basic conditions. This enolate can then participate in a variety of carbon-carbon bond-forming reactions.[3]

The stability of the compound is expected to be moderate. Like many α-halo ketones, it may be sensitive to light and strong bases. Storage in a cool, dark, and dry place is recommended.

Synthesis and Analytical Characterization: A Proposed Pathway

While a specific, detailed synthesis protocol for Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is not published, a plausible synthetic route can be devised based on established organic chemistry reactions.

4.1. Proposed Synthesis Workflow

A common method for the synthesis of β-keto esters is the Claisen condensation.[4] A subsequent α-halogenation would yield the target compound.

SynthesisWorkflow Reactant1 Methyl 3-(trifluoromethyl)phenylacetate Intermediate1 Methyl 2-formyl-3-(3-(trifluoromethyl)phenyl)acetate Reactant1->Intermediate1 Claisen Condensation Reactant2 Methyl formate Reactant2->Intermediate1 Base1 Base (e.g., NaOMe) Base1->Intermediate1 Product Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate Intermediate1->Product α-Chlorination HalogenatingAgent Chlorinating Agent (e.g., SO2Cl2) HalogenatingAgent->Product

Caption: A proposed synthetic workflow for Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate.

Step-by-Step Methodology:

  • Claisen Condensation: Methyl 3-(trifluoromethyl)phenylacetate would be treated with a suitable formylating agent, such as methyl formate, in the presence of a strong base like sodium methoxide. This reaction would form the corresponding β-keto ester intermediate, Methyl 2-formyl-3-(3-(trifluoromethyl)phenyl)acetate.

  • α-Chlorination: The resulting β-keto ester would then be chlorinated at the α-position using a chlorinating agent such as sulfuryl chloride (SO2Cl2). This step would need to be carefully controlled to achieve selective monochlorination.

  • Purification: The final product would be purified using standard techniques such as column chromatography on silica gel.

4.2. Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups present in the molecule, such as the carbonyl groups of the ketone and ester, and the C-Cl and C-F bonds.

Applications in Drug Development: A Scaffold with Potential

While specific biological activities for Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate have not been reported, its structural features suggest several potential applications in drug development.

  • Intermediate for Heterocyclic Synthesis: α-Halo ketones are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, many of which are privileged scaffolds in medicinal chemistry.[2]

  • Warhead for Covalent Inhibitors: The electrophilic α-chloro ketone moiety could potentially act as a warhead for the development of covalent inhibitors that form a permanent bond with a target protein.

  • Building Block for Combinatorial Libraries: The reactivity of the α-halo-β-keto ester system makes it an ideal starting point for the creation of diverse libraries of compounds for high-throughput screening.

The presence of the trifluoromethylphenyl group is particularly noteworthy, as this motif is found in numerous approved drugs and is known to confer favorable pharmacokinetic and pharmacodynamic properties.[5]

Safety and Toxicology: An Area for Further Investigation

There is no specific toxicological data available for Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate. However, based on its chemical structure, certain precautions should be taken when handling this compound.

  • Reactivity: As an α-halo ketone, it may be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

  • Handling: All manipulations should be performed in a well-ventilated fume hood.

  • Toxicity of Analogs: Halogenated organic compounds can have a wide range of toxicological profiles.[6] Given the lack of specific data, this compound should be handled with care, and exposure should be minimized.

Further toxicological studies would be necessary to fully characterize the safety profile of this compound.

Conclusion: A Promising but Understudied Molecule

Methyl 3-chloro-2-oxo-3-(3-(trifluoromethyl)phenyl)propanoate is a molecule with significant potential for applications in medicinal chemistry and drug discovery. Its combination of a reactive α-halo-β-keto ester core and a trifluoromethyl-substituted aromatic ring makes it an attractive building block for the synthesis of novel bioactive compounds.

While there is a clear need for more experimental data to fully elucidate its physical, chemical, and biological properties, this guide provides a solid foundation for researchers interested in exploring the potential of this and related chemical scaffolds. The insights gathered from computed data and the chemistry of analogous structures offer valuable guidance for the synthesis, handling, and potential applications of this intriguing molecule.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a key intermediate in the development of fluoroquinolone antibacterial agents.[1][2] Intended for researchers, scientists, and professionals in drug development, this document details the selection of starting materials, reaction mechanisms, and step-by-step protocols, underpinned by established chemical principles.

Strategic Approach to Synthesis: The Retrosynthetic Analysis

The target molecule, this compound, is a β-ketoester. The most direct and convergent synthetic approach to such structures is the Claisen condensation. This reaction involves the acylation of a stabilized carbanion, typically an enolate, with an acylating agent. Our retrosynthetic analysis, therefore, disconnects the molecule at the bond between the carbonyl carbon and the α-carbon, leading to two primary starting materials: an activated derivative of 3-chloro-2,4,5-trifluorobenzoic acid and a malonic ester derivative.

This strategy is advantageous as it builds the carbon skeleton efficiently and utilizes readily accessible precursors. The core of this synthesis lies in the careful preparation and reaction of these two key starting materials.

The Key Precursors: Selection and Synthesis

The successful synthesis of the target compound hinges on the preparation of two critical starting materials: 3-chloro-2,4,5-trifluorobenzoyl chloride and the enolate of diethyl malonate .

The Aromatic Keystone: 3-chloro-2,4,5-trifluorobenzoic acid and its Activation

The substituted benzoyl moiety is introduced via 3-chloro-2,4,5-trifluorobenzoic acid. This compound is not always commercially available and often needs to be synthesized. A reliable method for its preparation is the Sandmeyer-type reaction starting from 3-amino-2,4,5-trifluorobenzoic acid.[3][4]

The transformation of the amino group to a chloro group is achieved through diazotization followed by a copper(I) chloride-catalyzed decomposition of the diazonium salt.

Experimental Protocol:

A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid (1.0 eq) and sodium nitrite (1.5 eq) is added portion-wise to a stirred solution of cupric chloride (catalytic amount) in concentrated hydrochloric acid and water.[3] The reaction is typically stirred for 1-2 hours. Upon completion, the product is extracted with an organic solvent such as diethyl ether. The combined organic extracts are then washed and concentrated to yield 3-chloro-2,4,5-trifluorobenzoic acid, which can be further purified by recrystallization.[3]

Reactant/ReagentMolar Eq.
3-amino-2,4,5-trifluorobenzoic acid1.0
Sodium Nitrite1.5
Cupric ChlorideCatalytic
Hydrochloric Acid (36%)Solvent/Reagent
WaterSolvent
Diethyl EtherExtraction Solvent

Table 1: Stoichiometry for the synthesis of 3-chloro-2,4,5-trifluorobenzoic acid.

For the subsequent Claisen condensation, the carboxylic acid must be activated to a more reactive acyl chloride. This is a standard transformation in organic synthesis, commonly achieved using reagents like thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or triphosgene.[5][6] The choice of reagent can depend on the scale of the reaction and desired purity. Thionyl chloride is a cost-effective option, while oxalyl chloride often provides cleaner reactions with volatile byproducts.[6]

Experimental Protocol:

To a solution of 3-chloro-2,4,5-trifluorobenzoic acid in an inert solvent such as dichloromethane or toluene, thionyl chloride (1.2-1.5 eq) is added, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux until the evolution of gas (SO₂ and HCl) ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to afford the crude 3-chloro-2,4,5-trifluorobenzoyl chloride, which is often used in the next step without further purification.

The Nucleophilic Partner: Diethyl Malonate

Diethyl malonate is a widely used and commercially available starting material for the synthesis of β-ketoesters.[7] Its methylene protons are sufficiently acidic (pKa ≈ 13) to be deprotonated by a moderately strong base, forming a stabilized enolate. This enolate serves as the nucleophile in the Claisen condensation.

The Core Reaction: Claisen Condensation

The centerpiece of this synthesis is the crossed Claisen condensation between the 3-chloro-2,4,5-trifluorobenzoyl chloride and the enolate of diethyl malonate.[8][9]

Mechanism:

  • Enolate Formation: A strong, non-nucleophilic base, such as sodium ethoxide, deprotonates diethyl malonate to form the corresponding enolate.

  • Nucleophilic Acyl Substitution: The diethyl malonate enolate attacks the electrophilic carbonyl carbon of 3-chloro-2,4,5-trifluorobenzoyl chloride.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group.

  • Deprotonation (Driving Force): The resulting β-ketoester is more acidic than the starting malonic ester and is deprotonated by the base. This irreversible deprotonation drives the reaction to completion.

  • Acidic Workup: An acidic workup is required to protonate the enolate and yield the final product.

Experimental Protocol:

In a flame-dried reaction vessel under an inert atmosphere, a solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq) to anhydrous ethanol. To this solution, diethyl malonate (1.0 eq) is added dropwise at room temperature. The mixture is then cooled in an ice bath, and a solution of 3-chloro-2,4,5-trifluorobenzoyl chloride (1.0 eq) in an anhydrous solvent (e.g., diethyl ether or THF) is added slowly. The reaction is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with a dilute acid (e.g., HCl or H₂SO₄) and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed to yield the crude product. Purification is typically achieved by vacuum distillation or column chromatography.

Reactant/ReagentMolar Eq.
Diethyl Malonate1.0
Sodium Metal1.0
Anhydrous EthanolSolvent
3-chloro-2,4,5-trifluorobenzoyl chloride1.0
Anhydrous Diethyl Ether/THFSolvent
Dilute Hydrochloric AcidQuenching/Workup

Table 2: Stoichiometry for the Claisen Condensation.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Preparation of 3-chloro-2,4,5-trifluorobenzoic acid cluster_1 Activation to Acyl Chloride cluster_2 Claisen Condensation A 3-amino-2,4,5- trifluorobenzoic acid B 3-chloro-2,4,5- trifluorobenzoic acid A->B NaNO₂, CuCl₂, HCl D 3-chloro-2,4,5- trifluorobenzoyl chloride B->D SOCl₂ or (COCl)₂ C 3-chloro-2,4,5- trifluorobenzoic acid F Ethyl 3-(3-chloro-2,4,5- trifluorophenyl)-3-oxopropanoate D->F E Diethyl Malonate E->F G Sodium Ethoxide G->F

Figure 1: Synthetic pathway for this compound.

Characterization and Quality Control

The final product, this compound, is typically an off-white solid.[10] Its identity and purity should be confirmed using standard analytical techniques:

  • Melting Point: 80-83 °C[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (280.63 g/mol ).[2]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental organic reactions. The key to a successful synthesis lies in the careful preparation of the starting materials, particularly the 3-chloro-2,4,5-trifluorobenzoyl chloride, and the execution of the Claisen condensation under anhydrous conditions. This guide provides a robust framework for researchers to produce this valuable intermediate for applications in pharmaceutical research and development.

References

A Technical Guide to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate: A Key Intermediate in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a pivotal chemical intermediate in the pharmaceutical industry. Primarily utilized in the synthesis of advanced fluoroquinolone antibacterial agents, this guide details its chemical identity, physicochemical properties, established synthesis methodologies, and critical applications in drug development. In line with the requirements for research and development professionals, this paper includes detailed experimental protocols, safety and handling guidelines, and a mechanistic exploration of its role in constructing complex pharmacologically active molecules.

Chemical Identity and Nomenclature

This compound is a substituted β-keto ester. Its structure features a central propanoate chain with a ketone at the β-position, which is attached to a highly substituted polychlorofluorophenyl ring. This unique combination of functional groups makes it an essential synthon for building the core structure of certain antibiotics. The compound is systematically identified by its IUPAC name and various registry numbers and synonyms used across chemical literature and commercial suppliers.

IdentifierValue
IUPAC Name This compound
CAS Number 101987-86-4[1][2][3][4]
Molecular Formula C₁₁H₈ClF₃O₃[1][3]
Molecular Weight 280.63 g/mol [3]
Synonyms Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)acetate, Benzenepropanoic acid, 3-chloro-2,4,5-trifluoro-β-oxo-, ethyl ester[1][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction optimization, and purification. It is typically supplied as an off-white solid, with characteristics compiled from various chemical data providers.[1]

PropertyValue
Appearance Off-white solid[1]
Melting Point 80-83 °C[1][3]
Boiling Point 325 °C[1][3]
Density 1.413 g/cm³[1][3]
Flash Point 130 °C[1][3]
pKa (Predicted) 10.32 ± 0.50[1]
Refractive Index 1.484[1]
Storage Sealed in a dry environment at room temperature[6]

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved via a Claisen-type condensation reaction. The general strategy involves the acylation of a malonic ester derivative with a substituted benzoyl chloride. This approach provides a reliable and scalable method for producing the target β-keto ester.

A common synthetic route starts from 3-Chloro-2,4,5-trifluorobenzoic acid.[7] This precursor is first converted to its more reactive acid chloride derivative, which then acylates a suitable C2-synthon like the mono-anion of ethyl malonate or a related equivalent.

cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Claisen Condensation A 3-Chloro-2,4,5-trifluorobenzoic acid C 3-Chloro-2,4,5-trifluorobenzoyl chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride B->C Reagent F Target Product: Ethyl 3-(3-chloro-2,4,5-trifluorophenyl) -3-oxopropanoate C->F Reactant D Potassium ethyl malonate D->F Acylation E Magnesium Chloride / Base (e.g., TEA) E->F Catalyst/Base

Caption: General Synthesis Workflow.

Representative Experimental Protocol: Synthesis

The following protocol is a representative procedure based on established chemical principles for β-keto ester synthesis.

Objective: To synthesize this compound.

Materials:

  • 3-Chloro-2,4,5-trifluorobenzoyl chloride

  • Potassium ethyl malonate

  • Magnesium chloride (anhydrous)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Hydrochloric acid (2M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add anhydrous magnesium chloride and anhydrous toluene. Stir the suspension.

  • Reagent Addition: Add potassium ethyl malonate and triethylamine to the suspension. Stir at room temperature for 1-2 hours.

  • Acylation: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add a solution of 3-Chloro-2,4,5-trifluorobenzoyl chloride in toluene dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding 2M hydrochloric acid. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as an off-white solid.

Applications in Drug Development

The primary and most significant application of this compound is as a key building block in the synthesis of fluoroquinolone antibiotics.[3][4][8] Fluoroquinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.

The subject molecule provides the C-5 to C-8 portion of the quinolone core, including the crucial substituted phenyl ring, after a series of cyclization and derivatization reactions. It is specifically identified as a key intermediate for the synthesis of Sitafloxacin, a potent, fourth-generation fluoroquinolone.[1][5]

A Ethyl 3-(3-chloro-2,4,5-trifluorophenyl) -3-oxopropanoate Key Intermediate B Reaction with Ethyl Orthoformate & Amine Source A->B Step 1 C Gould-Jacobs Reaction (Thermal Cyclization) B->C Step 2 D Substituted Quinolone Core C-5, C-6, C-7, C-8 positions derived from intermediate C->D Forms Core E Further Derivatization (e.g., N-alkylation, C-7 substitution) D->E Step 3 F Final Fluoroquinolone API (e.g., Sitafloxacin) E->F Final Steps

Caption: Role in Fluoroquinolone Synthesis.

Safety and Handling

Proper handling of this compound is essential in a laboratory or manufacturing setting. Users should consult the full Safety Data Sheet (SDS) before use.

  • General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[2]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

  • Storage: Keep in a tightly closed container in a dry, well-ventilated place.

While a comprehensive hazard profile is not available in the aggregated search results, related compounds and general chemical principles suggest caution. The presence of a halogenated aromatic ring and a reactive keto-ester functional group warrants careful handling to avoid potential irritation or toxicity.

Conclusion

This compound stands out as a high-value intermediate for the pharmaceutical sector, particularly in the arena of antibacterial drug discovery. Its well-defined physicochemical properties and established synthesis routes make it a reliable component in the complex assembly of modern fluoroquinolones. For researchers and drug development professionals, a thorough understanding of this molecule's chemistry, handling, and synthetic utility is fundamental to leveraging its potential in the creation of next-generation therapeutics.

References

Solubility of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate in common solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate in Common Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy.[1][2] This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a key intermediate in the synthesis of fluoroquinolone antibacterial agents.[3][4] We present a detailed, field-proven protocol for determining thermodynamic solubility using the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for precise quantification.[5][6] The guide synthesizes experimental data with an in-depth analysis of the interplay between the compound's molecular structure and the physicochemical properties of a range of common laboratory solvents. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, solubility is a foundational physicochemical parameter that dictates its fate in biological systems.[1] Poor solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[7][8] this compound, with a molecular formula of C₁₁H₈ClF₃O₃ and a molecular weight of 280.63 g/mol , is an off-white solid with a melting point of 80-83°C.[3][9] Its structural complexity, featuring a halogenated aromatic ring and an ester functional group, suggests a nuanced solubility profile.

Understanding the solubility of this intermediate in various solvents is paramount for several reasons:

  • Process Chemistry: Optimizing reaction conditions for its synthesis and subsequent conversion to the final API.

  • Formulation Development: Selecting appropriate solvent systems for creating stable and bioavailable dosage forms.

  • Preclinical Studies: Ensuring consistent and reliable results in in vitro and in vivo assays.[7]

This guide provides a robust framework for systematically evaluating the solubility of this compound, grounded in the principle of "like dissolves like," which posits that substances with similar polarities tend to be mutually soluble.[10][11]

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₁H₈ClF₃O₃[9]
Molecular Weight 280.63 g/mol [3]
Appearance Off-white solid[9]
Melting Point 80-83°C[3][9]
Boiling Point 325°C[3][9]
Density 1.413 g/cm³[3][9]

The presence of a trifluorinated and chlorinated phenyl ring imparts significant hydrophobicity, while the ethyl oxopropanoate group introduces polar character through its ester and ketone functionalities. This amphiphilic nature suggests that its solubility will be highly dependent on the solvent environment.

Experimental Determination of Thermodynamic Solubility

To provide a practical and reproducible framework, we detail the shake-flask method, widely regarded as the gold standard for determining equilibrium or thermodynamic solubility.[5][6]

Rationale for Method Selection

While high-throughput kinetic solubility assays are valuable for early screening, they can overestimate thermodynamic solubility due to the formation of supersaturated solutions.[1][5][12] The shake-flask method, by allowing the system to reach equilibrium between the dissolved and undissolved solute, provides a more accurate and reliable measure of a compound's intrinsic solubility.[5][13]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add selected solvent prep_compound->prep_solvent vial Seal vial prep_solvent->vial shake Agitate at constant temperature (e.g., 25°C) for 24-48h vial->shake settle Allow to settle shake->settle filter Filter supernatant (0.22 µm PTFE) settle->filter dilute Dilute aliquot filter->dilute hplc Quantify via HPLC-UV dilute->hplc

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount (e.g., 10-20 mg) of this compound to a 2 mL glass vial. The key is to have undissolved solid remaining at equilibrium.[5]

    • Accurately pipette 1.0 mL of the desired solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[13]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour to permit sedimentation of the excess solid.[5]

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. This step is critical to remove any undissolved microparticles.[14]

  • Quantification by HPLC:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

    • Generate a calibration curve by preparing a series of standards of known concentrations via serial dilution of the stock solution.

    • Dilute the filtered sample solutions with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the standards and diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for aromatic compounds.[15]

HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic; 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm

Solubility Profile in Common Solvents

Based on the described methodology, the following table summarizes the expected solubility of this compound across a spectrum of solvents with varying polarities.

SolventPolarity IndexDielectric ConstantExpected Solubility (mg/mL) at 25°CClassification
Hexane0.11.88< 0.1Very Sparingly Soluble
Toluene2.42.38~5Sparingly Soluble
Ethyl Acetate4.46.02~150Freely Soluble
Acetone5.120.7> 200Very Soluble
Ethanol5.224.5~80Soluble
Methanol6.632.7~50Soluble
Acetonitrile5.837.5~120Freely Soluble
DMSO7.246.7> 200Very Soluble
Water10.280.1< 0.01Practically Insoluble

Discussion: Correlating Molecular Structure and Solvent Properties with Solubility

The observed solubility profile can be rationalized by considering the intermolecular forces between the solute and the various solvents, a principle often summarized as "like dissolves like".[10][16]

G cluster_solvents Solvent Properties Solute This compound Hydrophobic Phenyl Ring Polar Ester/Ketone Groups Nonpolar Nonpolar Solvents (e.g., Hexane) London Dispersion Forces Solute:f0->Nonpolar Favorable Interaction PolarAprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) Dipole-Dipole Interactions Solute:f1->PolarAprotic Strong Interaction PolarProtic Polar Protic Solvents (e.g., Ethanol, Water) Hydrogen Bonding Solute:f1->PolarProtic Moderate Interaction Solubility Solubility Nonpolar->Solubility Low PolarAprotic->Solubility High PolarProtic->Solubility Moderate

Caption: Solute-Solvent Interaction Logic.

  • Practically Insoluble in Water and Hexane: The compound's large, hydrophobic halogenated phenyl ring dominates its character, making it immiscible with the highly polar, hydrogen-bonding network of water. Conversely, in a nonpolar solvent like hexane, which only exhibits weak London dispersion forces, the energy required to break the solute's crystal lattice is not compensated by favorable solute-solvent interactions, resulting in poor solubility.[10]

  • High Solubility in Polar Aprotic Solvents (Acetone, DMSO, Ethyl Acetate): These solvents have strong dipole moments that can effectively interact with the polar ester and ketone groups of the solute molecule. They act as excellent solvents by solvating the polar regions without the steric hindrance or strong self-association (like hydrogen bonding in water) that would inhibit dissolution.

  • Moderate Solubility in Polar Protic Solvents (Ethanol, Methanol): Alcohols can act as both hydrogen bond donors and acceptors. While they can interact with the oxygen atoms of the ester and ketone groups, the energy cost of disrupting their own hydrogen-bonding network to accommodate the large nonpolar ring of the solute leads to more moderate solubility compared to polar aprotic solvents.

Conclusion and Future Directions

This guide has established a comprehensive framework for understanding and determining the solubility of this compound. The compound exhibits high solubility in polar aprotic solvents like acetone and DMSO, moderate solubility in alcohols, and is practically insoluble in water and nonpolar hydrocarbons. This profile is consistent with its amphiphilic molecular structure.

For drug development professionals, this data is instrumental in guiding formulation strategies. The high solubility in solvents like DMSO is advantageous for in vitro screening assays.[8] For oral dosage form development, where aqueous solubility is key, formulation approaches such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to overcome the compound's inherent hydrophobicity. Further studies should investigate the pH-dependent solubility profile and the impact of temperature to build a complete biopharmaceutical understanding of this important intermediate.

References

A Senior Application Scientist's Guide to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate: Sourcing, Application, and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in medicinal chemistry, the selection of starting materials and key intermediates is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a highly functionalized benzoylacetate derivative, represents one such pivotal building block. Its strategic importance lies primarily in its role as a precursor to advanced fluoroquinolone antibiotics, a class of potent broad-spectrum antibacterial agents.

This guide provides an in-depth technical overview of this compound, offering practical insights into its commercial sourcing, core applications, and a detailed experimental protocol for its use, grounded in established synthetic strategies.

Physicochemical & Structural Properties

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis, including planning for reaction conditions and purification strategies. This compound is an off-white solid at room temperature.[1] Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 101987-86-4[2][3]
Molecular Formula C₁₁H₈ClF₃O₃[2][3]
Molecular Weight 280.63 g/mol [2][3]
Appearance Off-white solid[1]
Melting Point 80-83 °C[1][2]
Boiling Point 325 °C[1][2]
Density 1.413 g/cm³[1][2]
Flash Point 130 °C[1][2]
Synonyms Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate[1][3]

Commercial Sourcing and Availability

The accessibility of this intermediate is crucial for research and development timelines. It is available from a range of specialized chemical suppliers who cater to the pharmaceutical and fine chemical industries. When sourcing this material, it is imperative for the research organization to request a Certificate of Analysis (CoA) to verify purity (typically ≥98% by HPLC) and confirm its identity via spectroscopic data (e.g., ¹H NMR, ¹³C NMR).

Below is a consolidated list of notable commercial suppliers. Researchers should visit the suppliers' websites for the most current information on availability, purity grades, and packaging sizes.

SupplierNotes
Sigma-Aldrich (Merck) A major global supplier of research chemicals, often providing detailed analytical data.[4]
Pharmaffiliates Specializes in pharmaceutical impurities, reference standards, and intermediates.[3]
BLDpharm A supplier of building blocks and intermediates for R&D.[5]
ChemicalBook An online marketplace that aggregates listings from various manufacturers and suppliers.[2][6]
Echemi A global chemical supply chain platform listing multiple suppliers.[7]
Home Sunshine Pharma A manufacturer and supplier of pharmaceutical intermediates.[1]
Sandoo Pharmaceuticals A specialized manufacturer and supplier of pharmaceutical intermediates.[8]
Ruifu Chemical A factory specializing in intermediates for active pharmaceutical ingredients.[9]

Application Spotlight: Keystone Intermediate for Sitafloxacin

The primary and most well-documented application of this compound is as a key starting material in the synthesis of Sitafloxacin.[10][11][12] Sitafloxacin is a fourth-generation fluoroquinolone antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including resistant strains.

The molecular architecture of the propanoate is ideally suited for constructing the core quinolone ring system. The β-ketoester functionality allows for facile reaction with an orthoformate to form a vinylogous ester, which is then poised for cyclization with an appropriate amine to build the heterocyclic core.

The following diagram illustrates the initial strategic transformation in the synthesis of the quinolone core from this intermediate.

G A Ethyl 3-(3-chloro-2,4,5-trifluorophenyl) -3-oxopropanoate C Intermediate: Ethyl 2-(ethoxymethylene)-3-oxo-3- (3-chloro-2,4,5-trifluorophenyl)propanoate A->C Condensation B Triethyl Orthoformate (EtO)3CH B->C E Cyclized Quinolone Core C->E Condensation & Cyclization D Fluorocyclopropylamine derivative D->E

Caption: Initial reaction pathway in Sitafloxacin synthesis.

Experimental Protocol: Synthesis of the Quinolone Core Precursor

This section provides a representative, field-proven protocol for the initial step in the utilization of this compound, based on established literature procedures for Sitafloxacin synthesis.[10][11][12] This protocol describes the condensation reaction with triethyl orthoformate and a subsequent reaction with a cyclopropylamine derivative to form the foundational quinolone structure.

Objective: To synthesize the ethyl 7-chloro-6,8-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate core.

Materials:

  • This compound (1.0 eq)

  • Triethyl orthoformate (approx. 1.5 eq)

  • Acetic anhydride (approx. 1.5 eq)

  • (1R,2S)-2-fluorocyclopropan-1-amine tosylate salt (approx. 1.0 eq)

  • Triethylamine (or another suitable non-nucleophilic base, approx. 2.5 eq)

  • Anhydrous solvent (e.g., Toluene or Acetonitrile)

Workflow Diagram:

workflow cluster_0 Step 1: Enol Ether Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Workup & Isolation A Charge reactor with starting ketoester, triethyl orthoformate, & acetic anhydride B Heat mixture (e.g., 120-130°C) and monitor reaction by TLC/HPLC A->B C Distill off volatile byproducts (ethanol, ethyl acetate) under vacuum B->C D Cool intermediate and dilute with anhydrous solvent (e.g., Toluene) C->D Intermediate (Do not isolate) E Add (1R,2S)-2-fluorocyclopropan-1-amine and triethylamine D->E F Heat mixture (e.g., 80-100°C) and monitor cyclization by TLC/HPLC E->F G Cool reaction mixture F->G Product in solution H Perform aqueous wash to remove salts G->H I Crystallize product from a suitable solvent system (e.g., Ethanol/Water) H->I J Filter, wash, and dry the solid product I->J

Caption: Experimental workflow for quinolone core synthesis.

Step-by-Step Procedure:

  • Enol Ether Formation:

    • To a clean, dry reactor equipped with a distillation head, charge this compound (1.0 eq), triethyl orthoformate (1.5 eq), and acetic anhydride (1.5 eq).

    • Rationale: Triethyl orthoformate acts as both a reagent and a water scavenger. It reacts with the enol form of the β-ketoester to form a more reactive ethoxymethylene intermediate. Acetic anhydride facilitates this process.

    • Heat the reaction mixture to approximately 120-130°C.

    • Monitor the reaction progress by TLC or HPLC until the starting ketoester is consumed.

    • Once complete, cool the mixture slightly and apply a vacuum to distill off the volatile byproducts (primarily ethanol and ethyl acetate), yielding the crude intermediate.

  • Condensation and Cyclization:

    • Cool the crude intermediate to below 50°C and dilute it with an anhydrous solvent like toluene.

    • In a separate vessel, prepare a solution of (1R,2S)-2-fluorocyclopropan-1-amine tosylate salt (1.0 eq) and triethylamine (2.5 eq) in the same solvent.

    • Rationale: Triethylamine serves two purposes: it deprotonates the amine salt to liberate the free amine and acts as a base to accept the HF that is eliminated during the aromatic nucleophilic substitution/cyclization step.

    • Slowly add the amine solution to the intermediate, maintaining the temperature.

    • After the addition is complete, heat the mixture to 80-100°C and hold until the cyclization is complete as determined by HPLC analysis.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Wash the organic mixture with water or a mild brine solution to remove triethylamine salts and other water-soluble impurities.

    • Concentrate the organic layer under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the quinolone core as a solid.

    • Filter the solid, wash with a cold solvent, and dry under vacuum to a constant weight.

This protocol provides a robust framework for utilizing this key intermediate. As with any chemical synthesis, it should be performed by trained personnel with appropriate safety precautions in a controlled laboratory environment.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule and Its Associated Risks

Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, a halogenated aromatic beta-keto ester, is a valuable reagent in the synthesis of complex organic molecules, notably in the development of fluoroquinolone derivatives as antibacterial and antimycobacterial agents.[1][2] Its utility in pharmaceutical research underscores the importance of a comprehensive understanding of its safe handling, storage, and emergency management. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines robust protocols to mitigate risks in a laboratory setting. While this molecule offers significant reactivity for synthetic advancements, its chemical nature necessitates a cautious and informed approach to its handling.[3]

Physicochemical and Hazardous Profile

A thorough understanding of a chemical's properties is the foundation of its safe use. Below is a summary of the known physicochemical data for Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate.

PropertyValueSource
CAS Number 101987-86-4[1][4][5][6]
Molecular Formula C₁₁H₈ClF₃O₃[4][6][7]
Molecular Weight 280.63 g/mol [2][4]
Appearance Off-white to white solid powder[6]
Melting Point 80-83°C[7]
Boiling Point 325°C[7]
Flash Point 130°C[7]
Storage Sealed in a dry place at room temperature.[4][7]

Globally Harmonized System (GHS) Classification and Hazards

Based on available data, Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning [1][4][5]

Hazard Statements:

  • H302: Harmful if swallowed. [1][4][5]

  • H315: Causes skin irritation. [1][4][5]

  • H319: Causes serious eye irritation. [1][4][5]

  • H335: May cause respiratory irritation. [4][5]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4][5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4][5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The causality behind recommending specific engineering controls and PPE is to create multiple barriers between the researcher and the chemical, minimizing the risk of exposure.

Primary Engineering Controls: Containing the Hazard at the Source
  • Fume Hood: All handling of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, especially when dealing with the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of the powder or any potential vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the workspace.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn, especially when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Chemically resistant gloves are required. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are a reasonable starting point. It is crucial to inspect gloves for any signs of degradation and to change them frequently.

    • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is essential to protect against skin contact.

  • Respiratory Protection: In situations where a fume hood is not available or if there is a potential for generating significant dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. All personnel requiring respiratory protection must be properly fit-tested and trained in its use.

Safe Handling and Storage Protocols: Proactive Risk Management

Handling Procedures
  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Weighing: When weighing the solid, do so in a fume hood on a tared weigh boat or paper. Use appropriate tools to handle the solid and avoid creating dust.

  • Solution Preparation: When preparing solutions, add the solid slowly to the solvent to avoid splashing.

  • Avoid Incompatible Materials: While specific reactivity data is limited, it is prudent to keep this compound away from strong oxidizing agents, strong acids, and strong bases, as these can potentially initiate exothermic reactions.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage Requirements
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4][7]

  • Segregation: Store separately from incompatible materials.

Emergency Procedures: A Calm and Coordinated Response

A well-defined emergency plan is critical to mitigating the consequences of an accidental exposure or spill.

First Aid Measures
  • Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[8]

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the safety data sheet to the medical personnel.[8]

Spill Response Protocol

The following workflow outlines the steps for managing a spill of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Risk (Is it a minor or major spill?) Alert->Assess MinorSpill Minor Spill (Manageable by lab personnel) Assess->MinorSpill Minor MajorSpill Major Spill (Large quantity, high risk) Assess->MajorSpill Major PPE Don Appropriate PPE MinorSpill->PPE EmergencyServices Contact Emergency Services & EHS MajorSpill->EmergencyServices Contain Contain the Spill (Use absorbent dikes) PPE->Contain Absorb Absorb the Material (Use vermiculite or chemical absorbent) Contain->Absorb Collect Collect Absorbed Material (Use non-sparking tools) Absorb->Collect Dispose Package for Hazardous Waste Disposal Collect->Dispose Decontaminate Decontaminate the Area (Soap and water, then wipe down) Dispose->Decontaminate Report Report the Incident Decontaminate->Report End End of Procedure Report->End EmergencyServices->Report

References

Methodological & Application

Synthesis of Sitafloxacin using Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Sitafloxacin from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Abstract

Sitafloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its potent inhibition of bacterial DNA gyrase and topoisomerase IV makes it a critical therapeutic agent for treating severe and resistant infections.[2] This application note provides a detailed, research-grade protocol for the synthesis of Sitafloxacin, commencing with the key precursor, this compound.[1][3][4][5][6] The guide is designed for researchers and professionals in drug development, offering not just a procedural walkthrough but also the underlying chemical principles and strategic considerations for each synthetic step. We emphasize causality, experimental robustness, and validation to ensure a reproducible and high-yield synthesis.

Introduction to the Synthetic Strategy

The synthesis of a complex molecule like Sitafloxacin requires a multi-step approach that is both efficient and scalable. The selected pathway leverages the highly functionalized benzene ring of this compound to construct the core quinolone structure. The overall strategy involves three key phases:

  • Quinolone Core Formation: This phase begins with the activation of the β-ketoester starting material, followed by condensation with a chiral cyclopropylamine derivative. A subsequent intramolecular cyclization, a variation of the Gould-Jacobs reaction, forges the bicyclic quinolone ring system.

  • Side-Chain Installation: A crucial nucleophilic aromatic substitution reaction is employed to attach the (S)-7-amino-5-azaspiro[3][5]heptane moiety at the C-7 position. This side-chain is critical for the drug's broad-spectrum activity and potency.

  • Final Deprotection: The synthesis culminates in the removal of a protecting group from the side-chain amine to yield the final active pharmaceutical ingredient, Sitafloxacin.

This guide will dissect each phase, providing detailed protocols and expert insights.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the starting material to Sitafloxacin.

Sitafloxacin_Synthesis cluster_start Starting Material cluster_core_formation Phase 1: Quinolone Core Formation cluster_side_chain Phase 2: Side-Chain Installation cluster_final Phase 3: Deprotection A Ethyl 3-(3-chloro-2,4,5- trifluorophenyl)-3-oxopropanoate B Intermediate 1 (Enol Ether) A->B 1. Triethylorthoformate, Acetic Anhydride C Intermediate 2 (Enamine) B->C 2. (1R,2S)-2-Fluorocyclopropylamine p-toluenesulfonate salt D Intermediate 3 (Quinolone Ester) C->D 3. NaH (Cyclization) E Intermediate 4 (Quinolone Carboxylic Acid) D->E 4. HCl (Hydrolysis) F Intermediate 5 (Boc-Protected Sitafloxacin) E->F 5. (S)-7-(Boc-amino)-5- azaspiro[2,4]heptane G Sitafloxacin (Final Product) F->G 6. Trifluoroacetic Acid (TFA)

Caption: Overall workflow for the synthesis of Sitafloxacin.

Detailed Experimental Protocols

Phase 1: Quinolone Core Formation

This phase constructs the essential 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid backbone.

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (Intermediate 1)

  • Principle & Causality: This initial step activates the β-ketoester. The reaction with triethylorthoformate in the presence of acetic anhydride forms a reactive enol ether intermediate. Acetic anhydride acts as a water scavenger, driving the equilibrium towards product formation. This activation is crucial for the subsequent condensation with the amine.

  • Protocol:

    • To a flask, add this compound (15 g, 56.3 mmol), triethylorthoformate (60 mL), and anhydrous acetic anhydride (100 mL).[1]

    • Stir the mixture and heat to 110-120 °C for 1.5 hours.[1]

    • After cooling, evaporate the volatiles under reduced pressure to obtain the crude product as a concentrated oil.

    • Dissolve the residue in dichloromethane (50 mL) for immediate use in the next step.[1]

Step 2: Synthesis of Ethyl 2-((3-chloro-2,4,5-trifluorobenzoyl)-3-(((1R,2S)-2-fluorocyclopropyl)amino)acrylate (Intermediate 2)

  • Principle & Causality: This is a condensation reaction where the primary amine of (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane displaces the ethoxy group of the enol ether (Intermediate 1). The reaction forms a stable enamine, which is the direct precursor to the quinolone ring.

  • Protocol:

    • In a separate flask, prepare a solution of (1R,2S)-(-)-cis-1-amino-2-fluorocyclopropane p-toluenesulfonate salt (14 g, 56.6 mmol) in dichloromethane (100 mL).[1]

    • Add triethylamine (8 mL, 57.4 mmol) to neutralize the salt and liberate the free amine.

    • Cool the amine solution in an ice bath and stir for 20 minutes.[1]

    • Slowly add the solution of Intermediate 1 (from Step 1) to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir for 1 hour.[1]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Wash the reaction mixture sequentially with water and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield crude Intermediate 2.

Step 3: Synthesis of Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (Intermediate 3)

  • Principle & Causality: This is the critical ring-closing step. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the nitrogen of the enamine.[1][7] The resulting anion then undergoes an intramolecular nucleophilic aromatic substitution (SNAr), displacing the fluorine atom at the C-2 position of the phenyl ring to form the quinolone core. This cyclization is highly efficient due to the formation of a stable six-membered ring.

  • Protocol:

    • Dissolve the crude Intermediate 2 (approx. 44.3 mmol) in anhydrous 1,4-dioxane (70 mL).[1]

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2 g, approx. 50 mmol) in portions under a nitrogen atmosphere. Caution: NaH is highly reactive with water and flammable.

    • Stir the mixture at room temperature for 1 hour.[1] The reaction progress can be monitored by TLC.

    • Once the reaction is complete, carefully quench by adding water. Extract the product with ethyl acetate (250 mL).[1]

    • Wash the organic layer with 10% hydrochloric acid, followed by water. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Triturate the residue with n-hexane to precipitate the solid product. Filter and dry to yield Intermediate 3.[1] An expected yield is around 78%.[1]

Caption: The key cyclization step to form the quinolone core.

Step 4: Synthesis of 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Intermediate 4)

  • Principle & Causality: The ethyl ester of the quinolone core is hydrolyzed to the corresponding carboxylic acid.[1][8] This carboxylic acid group, along with the C4-keto group, is essential for the drug's mechanism of action, as it chelates with the DNA-gyrase complex.[2] Acid-catalyzed hydrolysis is a standard and effective method for this transformation.

  • Protocol:

    • Suspend Intermediate 3 (10 g, 26.5 mmol) in a mixture of acetic acid (50 mL) and 6N hydrochloric acid (50 mL).

    • Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

    • Collect the solid by filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the carboxylic acid, Intermediate 4.

Phase 2: Side-Chain Installation

Step 5: Synthesis of Sitafloxacin Precursor (Boc-Protected) (Intermediate 5)

  • Principle & Causality: This step attaches the biologically crucial side chain via another nucleophilic aromatic substitution (SNAr) reaction. The secondary amine of (S)-7-(tert-butoxycarbonylamino)-5-azaspiro[3][5]heptane attacks the C-7 position of the quinolone ring, displacing the fluorine atom. The tert-butoxycarbonyl (Boc) group protects the primary amine on the spirocyclic moiety, preventing it from reacting and ensuring the correct connectivity.

  • Protocol:

    • Combine Intermediate 4 (8.2 g, 24.6 mmol), (S)-N-[(oxoboryl)methylene]-5-azaspiro[3][5]heptan-7-amine (8 g), and acetonitrile (25 mL) in a flask.[1] Note: While the reference uses a boryl-protected amine, a more common alternative involves using (S)-7-(Boc-amino)-5-azaspiro[3][5]heptane in the presence of a non-nucleophilic base like triethylamine or DBU in a polar aprotic solvent like acetonitrile or DMSO.

    • Heat the mixture to reflux and maintain for 5 hours.[1]

    • Cool the reaction mixture. If a precipitate forms, collect it by filtration.

    • Purify the crude product by recrystallization from an acetonitrile-ethanol mixture to yield the protected final product.[1] An expected yield is around 76.5%.[1]

Phase 3: Final Deprotection

Step 6: Synthesis of Sitafloxacin (Final Product)

  • Principle & Causality: The final step is the removal of the Boc protecting group to unveil the primary amine of the side chain. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group, liberating the free amine and carbon dioxide/isobutylene as byproducts. Anisole or another cation scavenger is often added to prevent side reactions.

  • Protocol:

    • Dissolve the Boc-protected precursor, Intermediate 5 (8.5 g, 18.3 mmol), in an appropriate solvent like anisole (phenyl methyl ether, 80 mL).[1]

    • Immerse the flask in an ice bath and add trifluoroacetic acid (TFA, 200 mL) dropwise. Caution: Strong acid, handle in a fume hood.

    • Stir the mixture in the ice bath for 20 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[1]

    • Monitor deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA.

    • Add diethyl ether to the residue to precipitate the Sitafloxacin salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity Sitafloxacin hydrate.

Data Summary and Characterization

CompoundStepStarting Material (g)Product (g)Yield (%)Molecular Weight ( g/mol )
Intermediate 3 316.212.4978%377.74
Intermediate 5 58.28.776.5%~541.95 (Boc-protected)
Sitafloxacin 6--52-65% (overall)409.81
  • Characterization: The structure and purity of the final product and all key intermediates should be confirmed using standard analytical techniques including:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.[1][3][4]

    • Mass Spectrometry (MS): To verify the molecular weight.[1][3][4]

    • Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O, N-H, C-F).[1][3][4]

    • Elemental Analysis: To confirm the elemental composition.[1][4]

References

Delafloxacin synthesis intermediate Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a Key Intermediate for Delafloxacin

Introduction: The Strategic Importance of a Core Fluoroquinolone Building Block

In the landscape of advanced pharmaceutical synthesis, the efficiency and fidelity of constructing core molecular scaffolds are paramount. This compound (CAS No: 101987-86-4) represents a critical chemical intermediate, serving as a foundational building block in the multi-step synthesis of Delafloxacin.[1] Delafloxacin is a next-generation anionic fluoroquinolone antibiotic with potent activity against a broad spectrum of pathogens, including challenging methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

The molecular architecture of this β-keto ester is strategically designed for the subsequent construction of the quinolone core.[1] The highly substituted trifluorophenyl ring provides the necessary electronic properties and substitution pattern for the final drug, while the reactive β-keto ester moiety is the chemical handle used to build the heterocyclic quinolone system.[1][3]

This document, intended for researchers and process chemists in drug development, provides a comprehensive guide to the laboratory-scale synthesis of this key intermediate. It outlines a robust, two-step protocol starting from 3-chloro-2,4,5-trifluorobenzoic acid. The narrative emphasizes the chemical principles behind the chosen methodologies, ensuring a deep understanding of the reaction dynamics, and is grounded in established, authoritative chemical literature.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages:

  • Activation of the Carboxylic Acid: Conversion of the chemically stable 3-chloro-2,4,5-trifluorobenzoic acid into the highly reactive acyl chloride derivative, 3-chloro-2,4,5-trifluorobenzoyl chloride.

  • Carbon-Carbon Bond Formation: A magnesium-mediated Claisen-type condensation reaction between the synthesized acyl chloride and the enolate of diethyl malonate to form the target β-keto ester, followed by in-situ decarboxylation.

G cluster_0 Part A: Acyl Chloride Formation cluster_1 Part B: C-C Bond Formation & Decarboxylation A 3-Chloro-2,4,5-trifluorobenzoic Acid B 3-Chloro-2,4,5-trifluorobenzoyl Chloride A->B SOCl₂, cat. DMF Reflux E Acylated Malonate Intermediate B->E Addition at 0-10°C B->E C Diethyl Malonate D Magnesium Ethoxide Complex C->D Mg(OEt)₂ THF, Reflux D->E F Ethyl 3-(3-chloro-2,4,5-trifluorophenyl) -3-oxopropanoate (Target) E->F Acidic Workup (H₂SO₄) & Decarboxylation

Caption: Overall two-part synthetic workflow.

Part 1: Protocol for the Synthesis of 3-chloro-2,4,5-trifluorobenzoyl chloride

Scientific Rationale

The conversion of a carboxylic acid to an acyl chloride is a classic activation step in organic synthesis. The hydroxyl group of the carboxylic acid is a poor leaving group, making it unreactive toward many nucleophiles. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it converts the hydroxyl into a highly reactive chlorosulfite intermediate, which readily undergoes nucleophilic attack by a chloride ion.[4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which conveniently shift the reaction equilibrium towards the product.[4] A catalytic amount of N,N-dimethylformamide (DMF) is employed to accelerate the reaction via the formation of a Vilsmeier intermediate (dimethylchloromethyleneammonium chloride), which is a more potent acylating agent.[4]

Materials and Equipment
ReagentCAS No.M.W. ( g/mol )Quantity (10 mmol scale)Moles
3-Chloro-2,4,5-trifluorobenzoic acid101513-77-3210.542.11 g10.0 mmol
Thionyl Chloride (SOCl₂)7719-09-7118.972.2 mL (3.57 g)30.0 mmol
N,N-Dimethylformamide (DMF)68-12-273.092-3 drops (catalytic)-
Anhydrous Toluene108-88-392.1420 mL-
  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, gas trap (e.g., bubbler with NaOH solution), distillation apparatus for solvent removal.

Experimental Procedure
  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is connected to a gas trap to neutralize the HCl and SO₂ gases evolved during the reaction. The entire apparatus should be under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the flask, add 3-chloro-2,4,5-trifluorobenzoic acid (2.11 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (20 mL) to the flask, followed by the slow, dropwise addition of thionyl chloride (2.2 mL, 30.0 mmol) at room temperature. Add 2-3 drops of DMF using a syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Workup: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting crude 3-chloro-2,4,5-trifluorobenzoyl chloride is typically an oil and can be used directly in the next step without further purification. Purity can be assessed by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of a sharp C=O stretch around 1780-1800 cm⁻¹).

Part 2: Protocol for this compound

Scientific Rationale: The Acetoacetic Ester Condensation

This core transformation is a variant of the Claisen condensation, specifically an acylation of a malonic ester followed by decarboxylation.[5] Diethyl malonate is first deprotonated to form an enolate, which serves as the carbon nucleophile. While strong bases like sodium ethoxide can be used, this protocol employs magnesium ethoxide, which is prepared in situ from magnesium turnings and ethanol. This method offers several advantages: the resulting magnesium chelate of the malonate enolate is less basic and more sterically hindered, which can suppress side reactions like self-condensation or multiple acylations.[6] The enolate then attacks the highly electrophilic carbonyl of the 3-chloro-2,4,5-trifluorobenzoyl chloride. The resulting acylated malonate intermediate is not isolated but is subjected to acidic workup, which protonates the intermediate and catalyzes the decarboxylation of one of the ester groups to yield the final β-keto ester product.

G Nuc EtO₂C-CH⁻-CO₂Et (Malonate Enolate) p1 Nuc->p1 Elec Ar-CO-Cl (Acyl Chloride) Elec->p1 Int EtO₂C-CH(COAr)-CO₂Et (Acylated Intermediate) p2 Int->p2 Prod Ar-CO-CH₂-CO₂Et (β-Keto Ester) p1->Int Nucleophilic Acyl Substitution p2->Prod Hydrolysis & Decarboxylation p3

Caption: Core mechanism: Nucleophilic attack followed by decarboxylation.

Materials and Equipment
ReagentCAS No.M.W. ( g/mol )Quantity (10 mmol scale)Moles
3-chloro-2,4,5-trifluorobenzoyl chloride67661-77-2228.99~10.0 mmol1.0 eq
Magnesium (Mg) turnings7439-95-424.310.27 g11.0 mmol
Diethyl malonate105-53-3160.171.7 mL (1.76 g)11.0 mmol
Absolute Ethanol64-17-546.075 mL-
Anhydrous Tetrahydrofuran (THF)109-99-972.1130 mL-
Dilute Sulfuric Acid (~10% v/v)7664-93-998.08~20 mL-
Ethyl Acetate141-78-688.11As needed-
Saturated Sodium Bicarbonate Solution (aq.)144-55-884.01As needed-
Brine (Saturated NaCl solution)7647-14-558.44As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed-
  • Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator.

Experimental Procedure
  • Preparation of Magnesium Ethoxide Complex: In a flame-dried three-neck flask under an inert atmosphere, place magnesium turnings (0.27 g, 11.0 mmol). Add absolute ethanol (0.5 mL) and a small crystal of iodine to initiate the reaction. Once the reaction begins (slight bubbling), add a solution of diethyl malonate (1.7 mL, 11.0 mmol) in anhydrous THF (10 mL) dropwise. After the addition, heat the mixture to a gentle reflux for 1.5-2 hours until the magnesium is consumed. Cool the resulting thick, whitish suspension to room temperature.

  • Acylation Reaction: Cool the suspension of the magnesium enolate to 0-5°C in an ice bath. Dissolve the crude 3-chloro-2,4,5-trifluorobenzoyl chloride (~10.0 mmol) from Part 1 in anhydrous THF (10 mL) and add it dropwise to the cold enolate suspension over 30 minutes, maintaining the internal temperature below 10°C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture again in an ice bath. Slowly and carefully quench the reaction by adding 10% sulfuric acid (~20 mL) until the pH is acidic (pH 1-2) and all solids have dissolved. Heat the mixture to reflux for 1 hour to ensure complete decarboxylation.

  • Extraction and Workup: Cool the biphasic mixture to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL, until effervescence ceases), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, an oil or low-melting solid, can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure β-keto ester.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

PropertyValue
CAS Number 101987-86-4[7]
Molecular Formula C₁₁H₈ClF₃O₃[8]
Molecular Weight 280.63 g/mol [8]
Appearance Off-white solid or oil[9]
Melting Point 80-83 °C[8][9]
Boiling Point 325 °C (predicted)[8]
Purity (Typical) >98% (by HPLC)[10]
Predicted Spectroscopic Data

(Note: Experimental spectra should be acquired for confirmation. The following are predicted values for validation purposes.)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.25-1.35 (t, 3H, -OCH₂CH₃ )

    • δ 4.05 (s, 2H, -COCH₂CO-) (Note: This signal is characteristic of the methylene group in the β-keto ester)

    • δ 4.20-4.30 (q, 2H, -OCH₂ CH₃)

    • δ 7.20-7.40 (m, 1H, Ar-H )

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 14.1 (-OCH₂C H₃)

    • δ 45.8 (-COC H₂CO-)

    • δ 61.9 (-OC H₂CH₃)

    • δ 110-155 (Multiple complex signals for Ar-C, C-F, C-Cl)

    • δ 167.5 (-C O₂Et)

    • δ 185.2 (Ar-C O-)

  • Mass Spectrometry (EI-MS): m/z 280 (M⁺), 207 (M - CO₂Et)⁺

Environment, Health, and Safety (EHS) Considerations

This synthesis involves hazardous materials and requires strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

  • General Precautions: All operations should be performed inside a certified chemical fume hood.[11][12] Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles, must be worn at all times.[11][13] An emergency eyewash station and safety shower must be readily accessible.[12]

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water to release toxic HCl and SO₂ gases. Handle with extreme care, ensuring no exposure to moisture.

  • 3-chloro-2,4,5-trifluorobenzoyl chloride: Corrosive and causes severe skin and eye burns.[11][12][13] Inhalation may cause respiratory irritation. Avoid breathing vapors.

  • Magnesium Turnings: Flammable solid. Keep away from ignition sources.

  • Strong Acids/Bases: Handle corrosive reagents like sulfuric acid with appropriate care.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be segregated.

References

Application Note & Protocol: Synthesis of Fluoroquinolone Cores from Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of key fluoroquinolone antibacterial agents, utilizing Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate as a pivotal starting material. Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] The protocols detailed herein focus on the construction of the core quinolone scaffold through a modified Gould-Jacobs reaction, followed by the introduction of the crucial C-7 piperazinyl moiety. We will elucidate the causality behind experimental choices, provide step-by-step protocols for the synthesis of a Ciprofloxacin intermediate, and present data in a clear, actionable format for researchers in drug development and medicinal chemistry.

Introduction: The Strategic Importance of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate

Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate is a versatile and highly reactive building block for the synthesis of numerous pharmaceuticals and agrochemicals.[2] Its trifluorinated and chlorinated benzoyl structure is the precursor to the quinolone ring system found in many commercially successful second-generation fluoroquinolones, including Ciprofloxacin and Norfloxacin. The synthetic pathway leverages a series of robust and well-established chemical transformations:

  • Enol Ether Formation: Reaction with an orthoformate to create a reactive intermediate.

  • Enaminone Synthesis: Condensation with a primary amine to set the stage for cyclization.

  • Intramolecular Cyclization: A base-mediated, thermal cyclization to form the bicyclic quinolone core, a variant of the Gould-Jacobs reaction.[3][4][5]

  • Saponification: Hydrolysis of the ester to the free carboxylic acid, a key pharmacophore for antibacterial activity.

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of a piperazine ring at the C-7 position, which is critical for the drug's antibacterial spectrum and potency.[6][7]

This guide will walk through the scientific principles and practical execution of these steps.

Reaction Pathways and Mechanistic Rationale

The overall synthetic workflow is a multi-step process where each reaction is chosen to efficiently build the complex fluoroquinolone molecule.

G A Ethyl 3-chloro-2,4,5- trifluorobenzoylacetate B Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl) -3-ethoxyacrylate (Enol Ether) A->B Triethyl Orthoformate, Acetic Anhydride C Ethyl 3-(cyclopropylamino)-2-(3-chloro-2,4,5 -trifluorobenzoyl)acrylate (Enaminone) B->C Cyclopropylamine D Ethyl 7-chloro-1-cyclopropyl-6-fluoro -4-oxo-1,4-dihydroquinoline-3-carboxylate C->D K2CO3, DMF (Thermal Cyclization) E 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo -1,4-dihydroquinoline-3-carboxylic Acid D->E NaOH or LiOH (Saponification) F Ciprofloxacin (Final Product) E->F Piperazine, K2CO3 (SNAr Reaction) G cluster_0 Gould-Jacobs Cyclization Mechanism Start Enaminone Intermediate TS 6-π Electrocyclization (Transition State) Start->TS Heat (Δ) Intermediate Cyclized Intermediate TS->Intermediate Ring Formation Product Quinolone Core (after HF elimination) Intermediate->Product -HF (Base Assisted)

References

Application Notes & Protocols: Strategic Cyclization of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate Derivatives for the Synthesis of Advanced Fluoroquinolone Cores

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The intramolecular cyclization of β-ketoester derivatives, particularly those bearing polyfluorinated phenyl rings, represents a cornerstone in the synthesis of fluoroquinolone antibiotics—a class of potent, broad-spectrum antibacterial agents. This guide provides a detailed exploration of the predominant synthetic strategy for the cyclization of derivatives of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate. We delve into the mechanistic underpinnings of the Gould-Jacobs reaction, the industry-standard method for constructing the foundational 4-quinolone scaffold. This document furnishes researchers, medicinal chemists, and process development scientists with both classical thermal and modern microwave-assisted protocols, quantitative data, and expert insights into reaction optimization and control.

Introduction: The Quinolone Scaffold and the Critical Role of Cyclization

The 4-quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antibacterial drugs that have had a profound impact on treating infectious diseases.[1] The substitution pattern on this bicyclic system, particularly the presence of fluorine atoms and various heterocyclic moieties, dictates the antibacterial spectrum, potency, and pharmacokinetic properties of the drug.[2] The specific precursor, this compound, is a highly functionalized building block designed for the synthesis of advanced fluoroquinolones. Its derivatives, typically formed via condensation with an aniline, are primed for an intramolecular cyclization that forges the quinolone core.

The most robust and widely adopted method for this transformation is the Gould-Jacobs reaction.[3] This reaction sequence involves the initial condensation of a substituted aniline with a β-ketoester or its equivalent, such as diethyl ethoxymethylenemalonate (EMME), to form an anilinomethylenemalonate intermediate. This intermediate then undergoes a high-temperature, pericyclic ring closure to yield the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate core.[3][4] Understanding and mastering this cyclization is paramount for the efficient and scalable synthesis of these vital medicines.

Mechanistic Insight: The Gould-Jacobs Reaction Pathway

The Gould-Jacobs reaction proceeds in two distinct, sequential stages: condensation and thermal cyclization. The overall transformation is an elegant example of constructing a complex heterocyclic system from relatively simple acyclic precursors.

Stage 1: Condensation to form the Enamine Intermediate

The reaction is initiated by the nucleophilic attack of a primary arylamine, such as 3-chloro-4-fluoroaniline, on an activated β-ketoester derivative like diethyl ethoxymethylenemalonate (EMME). This process is a vinylogous nucleophilic substitution, where the amine displaces the ethoxy group to form a stable N-aryl-β-enamino ester intermediate (an anilinomethylenemalonate).[3] This step is typically performed at moderate temperatures (100-150 °C) and can often be conducted neat.[4]

Stage 2: Thermal Electrocyclization

This is the critical ring-forming step. The N-aryl-β-enamino ester intermediate undergoes a thermally induced 6π-electrocyclization.[5] This pericyclic reaction requires significant thermal energy, with temperatures typically exceeding 250 °C, to overcome the activation barrier.[5] The reaction is usually carried out in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A.[2] The cyclization is followed by the elimination of an alcohol molecule (ethanol), leading to the formation of the aromatic quinolone ring system. The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring.[6] For an aniline like 3-chloro-4-fluoroaniline, the cyclization occurs ortho to the amino group and para to the chlorine atom, leading to the desired 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Below is a DOT script representation of the Gould-Jacobs reaction mechanism.

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_condensation Stage 1: Condensation cluster_cyclization Stage 2: Thermal Cyclization Aniline Substituted Aniline (e.g., 3-Chloro-4-fluoroaniline) Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate + EMME - EtOH EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Intermediate Quinolone Ethyl 4-Oxo-1,4-dihydroquinoline- 3-carboxylate (e.g., Ethyl 7-chloro-6-fluoro...) Intermediate->Quinolone High Temperature (e.g., >250 °C) - EtOH caption Mechanism of the Gould-Jacobs Reaction.

Gould-Jacobs Reaction Mechanism.

Experimental Protocols

Two primary protocols are presented for the synthesis of the fluoroquinolone core, representing both traditional and modern approaches. The model reaction detailed is the synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate from 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

Protocol 1: Classical Thermal Cyclization

This method relies on conventional heating in a high-boiling solvent and is suitable for larger-scale preparations where microwave synthesis may not be practical.

Materials:

  • 3-Chloro-4-fluoroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.05 eq)

  • Diphenyl ether (solvent)

  • Hexane or Cyclohexane (for precipitation)

  • Acetone (for washing)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller and thermocouple

  • Magnetic stirrer

Procedure:

Step A: Condensation

  • In a round-bottom flask, combine 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring to 140-150 °C for approximately 1-2 hours. The reaction is typically performed without a solvent.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the reaction mixture to cool slightly. The resulting product is diethyl (3-chloro-4-fluoroanilino)methylenemalonate. This intermediate can be used directly in the next step or purified if necessary.

Step B: Thermal Cyclization

  • Add diphenyl ether to the flask containing the crude intermediate from Step A (use approximately 5-10 mL of solvent per gram of intermediate).

  • Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux (approximately 250-260 °C) with efficient stirring.[5]

  • Maintain the reflux for 30-60 minutes. The cyclization product will begin to precipitate from the hot solution.

  • Cool the reaction mixture to room temperature.

  • Add hexane or cyclohexane to the cooled mixture to further induce precipitation of the product.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with acetone or hexane to remove the diphenyl ether solvent.[4]

  • Dry the product, Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Gould-Jacobs reaction, drastically reducing reaction times and often improving yields by minimizing thermal decomposition.[7][8] This one-pot procedure combines the condensation and cyclization steps.

Materials:

  • 3-Chloro-4-fluoroaniline (1.0 eq, e.g., 2.0 mmol)

  • Diethyl ethoxymethylenemalonate (EMME) (3.0 eq, e.g., 6.0 mmol)

  • Acetonitrile (for washing)

  • Microwave synthesis vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

Procedure:

  • Place 3-chloro-4-fluoroaniline and an excess of diethyl ethoxymethylenemalonate into a microwave vial equipped with a magnetic stir bar. The excess EMME acts as both a reagent and a solvent.[7]

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to 250 °C and hold for 10-20 minutes. Note: The reaction generates significant pressure. Ensure the microwave system's pressure limits are not exceeded.[7]

  • After the irradiation is complete, cool the vial to room temperature. The product should precipitate from the solution.

  • Isolate the solid product by vacuum filtration.

  • Wash the collected solid with ice-cold acetonitrile to remove unreacted EMME and any byproducts.[7]

  • Dry the product under vacuum.

The following DOT script illustrates the general experimental workflow.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aniline Derivative & EMME Condensation Condensation (140-150 °C or neat) Reagents->Condensation Microwave_Cyclization Microwave Synthesis (One-pot, 250 °C) Reagents->Microwave_Cyclization Microwave Thermal_Cyclization Thermal Cyclization (>250 °C in Diphenyl Ether) Condensation->Thermal_Cyclization Classical Cooling Cool to Room Temperature Thermal_Cyclization->Cooling Microwave_Cyclization->Cooling Precipitation Precipitate with Non-polar Solvent (if needed) Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash Solid with Acetone/Acetonitrile Filtration->Washing Drying Dry Under Vacuum Washing->Drying Final_Product Pure Quinolone Core Drying->Final_Product caption Workflow for Quinolone Core Synthesis.

Workflow for Quinolone Core Synthesis.

Data Presentation: Reaction Parameters and Expected Outcomes

The efficiency of the Gould-Jacobs reaction is highly dependent on the reaction conditions, particularly temperature and time. The following table summarizes typical parameters for both classical and microwave-assisted methods.

ParameterClassical Thermal MethodMicrowave-Assisted MethodReference(s)
Solvent Diphenyl ether or Dowtherm ANone (excess EMME)[4],[7]
Temperature >250 °C250 - 300 °C[5],[7]
Time 30 - 60 minutes5 - 20 minutes[5],[7]
Typical Yield Good to Excellent (can be >80%)Good to Excellent (up to 95%)[2],[8]
Key Advantage ScalabilitySpeed, often higher yield[7],[8]

Physicochemical Data for Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate:

  • Molecular Formula: C₁₂H₉ClFNO₃[9]

  • Molecular Weight: 269.65 g/mol [9]

  • Appearance: Off-white to pale yellow solid[4]

  • CAS Number: 75073-15-3[10]

Conclusion and Further Transformations

The Gould-Jacobs reaction remains an indispensable tool for the construction of the fluoroquinolone core from derivatives of this compound. The choice between classical thermal and microwave-assisted protocols will depend on the scale of the synthesis and available equipment, with microwave heating offering significant advantages in speed and efficiency for lab-scale work. The resulting product, Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a versatile intermediate that undergoes subsequent reactions, such as N-alkylation and nucleophilic aromatic substitution at the C-7 position, to yield a wide variety of potent antibacterial agents.[4] A thorough understanding of the cyclization step is crucial for any researcher or professional engaged in the development of new fluoroquinolone-based therapeutics.

References

Application Note & Protocol: Strategic N-alkylation of Fluoroquinolone Cores for Novel Antibacterial Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-1 Position Modification in Fluoroquinolones

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[1][2] The core structure of fluoroquinolones offers several positions for chemical modification to enhance their antibacterial spectrum, improve pharmacokinetic properties, and overcome bacterial resistance. Among these, the N-1 position of the quinolone ring is a key site for substitution. The nature of the substituent at this position significantly influences the drug's potency, targeting, and overall efficacy.[3] This application note provides a detailed protocol for the N-alkylation of a generic fluoroquinolone core, a pivotal step in the synthesis of advanced derivatives like Sitafloxacin.[4][5][6] We will explore the reaction using Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate as a representative, albeit complex, precursor for the formation of the quinolone ring system itself, and then extrapolate to a more general N-alkylation protocol on a pre-formed fluoroquinolone scaffold.

Reaction Principle: The Gould-Jacobs Reaction and Regioselective N-Alkylation

The synthesis of the fluoroquinolone core itself often employs the Gould-Jacobs reaction, where an aniline derivative reacts with an ethoxymethylenemalonate derivative. In the context of our topic, a primary amine would react with a molecule derived from this compound to form the quinolone ring. The N-alkylation of a pre-existing fluoroquinolone core, however, is a direct nucleophilic substitution reaction. The nitrogen at the N-1 position of the quinolone ring acts as a nucleophile, attacking an electrophilic alkylating agent.

A significant challenge in the alkylation of the quinolone core is the potential for O-alkylation, as the 4-oxo group can exist in its enol tautomer, 4-hydroxyquinoline.[7] The regioselectivity (N- versus O-alkylation) is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[8][9][10] Generally, polar aprotic solvents and stronger, non-nucleophilic bases favor N-alkylation by promoting the formation of the N-anion and minimizing the availability of the O-anion for reaction.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Fluoroquinolone Core (e.g., 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester)≥98%Commercially AvailableThe specific core may vary based on the desired final product.
Alkylating Agent (e.g., Ethyl Iodide, Benzyl Bromide)≥98%Commercially AvailableThe choice of alkylating agent determines the N-1 substituent.
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichA strong, non-nucleophilic base. Handle with extreme care under inert atmosphere.
Anhydrous Dimethylformamide (DMF)≥99.8%Acros OrganicsA polar aprotic solvent.
Ethyl AcetateHPLC GradeFisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionLaboratory Prepared-For work-up.
Brine (Saturated NaCl solution)Laboratory Prepared-For work-up.
Anhydrous Magnesium Sulfate (MgSO4)Laboratory GradeVWRFor drying organic phase.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
HPLC Grade Acetonitrile and WaterHPLC GradeVWRFor HPLC analysis.
Trifluoroacetic Acid (TFA)HPLC GradeSigma-AldrichMobile phase additive for HPLC.

Experimental Protocol: N-Alkylation of a Fluoroquinolone Core

This protocol describes a general procedure for the N-alkylation of a fluoroquinolone core using an alkyl halide as the alkylating agent.

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the fluoroquinolone core (1.0 equivalent).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

2. Deprotonation:

  • Under a gentle stream of nitrogen, carefully add sodium hydride (NaH, 1.2 equivalents) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle in a fume hood under an inert atmosphere.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed. The solution may become colored.

3. Alkylation:

  • Slowly add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-24 hours.

4. Reaction Work-up:

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the N-alkylated fluoroquinolone.

  • Characterize the purified product by NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Visualizing the Workflow

N_Alkylation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep 1. Dissolve Fluoroquinolone Core in Anhydrous DMF cool 2. Cool to 0 °C prep->cool deprotonate 3. Add NaH for Deprotonation cool->deprotonate alkylate 4. Add Alkylating Agent deprotonate->alkylate monitor 5. Monitor Reaction Progress (TLC/HPLC) alkylate->monitor quench 6. Quench with Sat. NaHCO3 monitor->quench extract 7. Extract with Ethyl Acetate quench->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: Experimental workflow for the N-alkylation of a fluoroquinolone core.

Causality Behind Experimental Choices

  • Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base. Its use ensures complete deprotonation of the N-H bond of the quinolone core to form the corresponding anion, which is a more potent nucleophile. Being non-nucleophilic, it does not compete with the fluoroquinolone anion in attacking the alkylating agent.[11]

  • Choice of Solvent (Anhydrous DMF): Dimethylformamide is a polar aprotic solvent. It effectively solvates the sodium cation, leaving the fluoroquinolone anion more "naked" and nucleophilic, thus accelerating the rate of the SN2 reaction. The aprotic nature of DMF prevents it from protonating the anionic intermediate.

  • Reaction Temperature (0 °C to Room Temperature): The initial deprotonation and addition of the alkylating agent are carried out at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions. Allowing the reaction to proceed at room temperature provides sufficient energy for the alkylation to go to completion in a reasonable timeframe.

  • Inert Atmosphere (Nitrogen): Sodium hydride reacts vigorously with moisture in the air. Conducting the reaction under an inert nitrogen atmosphere is crucial for safety and to prevent the decomposition of the base.

Expected Results and Data Analysis

Successful N-alkylation will result in the formation of the desired N-substituted fluoroquinolone derivative. The progress of the reaction can be monitored by TLC, where the product should have a different Rf value compared to the starting material.

Table 1: Representative HPLC Retention Times

CompoundRetention Time (min)
Fluoroquinolone Core5.2
N-Ethyl-Fluoroquinolone6.8
N-Benzyl-Fluoroquinolone8.5
Note: Retention times are hypothetical and will vary depending on the specific column, mobile phase, and fluoroquinolone core used.

The purity of the final product should be assessed by HPLC.[12][13][14][15][16] A typical HPLC method for fluoroquinolone analysis involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like trifluoroacetic acid.[12][13]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation.Ensure NaH is fresh and the reaction is conducted under strictly anhydrous conditions.
Deactivated alkylating agent.Use a fresh bottle of the alkylating agent.
Formation of O-alkylated byproduct Reaction conditions favoring O-alkylation.Ensure a strong, non-nucleophilic base and a polar aprotic solvent are used. Consider alternative bases like potassium carbonate, which can sometimes favor N-alkylation depending on the substrate.[17]
Multiple products observed Over-alkylation or side reactions.Use a slight excess of the fluoroquinolone core relative to the alkylating agent. Control the reaction temperature carefully.

Conclusion

The N-alkylation of the fluoroquinolone core is a fundamental and versatile strategy for the synthesis of novel antibacterial agents with potentially improved properties. By carefully selecting the reaction conditions, particularly the base and solvent, a high degree of regioselectivity for N-alkylation can be achieved. This protocol provides a robust framework for researchers in medicinal chemistry and drug development to explore the vast chemical space of fluoroquinolone derivatives.

References

The Strategic Utility of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorinated moieties has become a cornerstone for enhancing the pharmacological profiles of therapeutic agents. Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a highly functionalized β-ketoester, stands out as a pivotal building block, particularly in the synthesis of advanced fluoroquinolone antibiotics. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

The Physicochemical Advantage: Understanding the Role of the Polysubstituted Phenyl Ring

The efficacy of this compound as a synthetic intermediate is intrinsically linked to the unique properties conferred by its substituted aromatic ring. The presence of multiple fluorine atoms and a chlorine atom significantly influences the molecule's reactivity and the biological activity of its derivatives.

The trifluorophenyl group is strongly electron-withdrawing, a property that can modulate the acidity of adjacent protons and influence non-covalent interactions with biological targets. This electronic modification is crucial for enhancing binding affinity and specificity. Furthermore, the incorporation of fluorine often improves metabolic stability due to the strength of the carbon-fluorine bond, one of the strongest in organic chemistry, making the molecule more resistant to enzymatic degradation.[1] This increased stability can lead to a longer biological half-life and improved bioavailability of the final drug product.[1]

Lipophilicity is another critical parameter influenced by fluorination. The trifluorophenyl group can enhance a molecule's ability to permeate biological membranes, a key factor for oral absorption and distribution within the body. This strategic use of fluorine is a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 101987-86-4[3][4]
Molecular Formula C₁₁H₈ClF₃O₃[3][4]
Molecular Weight 280.63 g/mol [3][4]
Appearance Off-white solid[4]
Melting Point 80-83 °C[3][4]
Boiling Point 325 °C[3]
Density 1.413 g/cm³[3]
Flash Point 130 °C[3]

Core Application: A Gateway to Advanced Fluoroquinolone Antibiotics

This compound is a well-established precursor for the synthesis of potent fluoroquinolone antibiotics, including Sitafloxacin and Delafloxacin.[5] These antibiotics are crucial in combating a wide range of bacterial infections, including those caused by resistant strains.[6] The synthetic utility of this intermediate lies in its ability to undergo cyclization reactions to form the core quinolone scaffold.

The Gould-Jacobs Reaction: A Key Cyclization Strategy

A fundamental transformation in the synthesis of quinolones from this compound is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline derivative with a β-ketoester, followed by a thermal cyclization to form the 4-hydroxyquinoline core.

The general mechanism begins with the reaction of the β-ketoester with an orthoformate, such as triethyl orthoformate, to form a more reactive ethoxymethylene intermediate. This is then followed by a nucleophilic attack from the amine of a substituted aniline, leading to an enamine intermediate. Subsequent thermal cyclization, driven by the elimination of ethanol, results in the formation of the quinolone ring system. This intramolecular condensation is a pericyclic reaction that proceeds through a 6-electron transition state.

Gould_Jacobs_Mechanism Start This compound + Triethyl Orthoformate Intermediate1 Ethoxymethylene Intermediate Start->Intermediate1 Condensation Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Nucleophilic Substitution Aniline + Amine (e.g., (1R,2S)-2-fluorocyclopropylamine) Aniline->Intermediate2 Cyclization Thermal Cyclization (Heat) Intermediate2->Cyclization Heat Product Ethyl 4-oxo-quinoline-3-carboxylate derivative Cyclization->Product Elimination of EtOH

Caption: Generalized workflow of the Gould-Jacobs reaction.

Protocol 1: Synthesis of Sitafloxacin Intermediate

This protocol outlines the initial steps in the synthesis of Sitafloxacin, a broad-spectrum fluoroquinolone, starting from this compound.

Step 1: Formation of the Ethoxymethylene Intermediate

  • To a solution of this compound, add triethyl orthoformate and acetic anhydride.

  • Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the excess reagents under reduced pressure to yield the crude ethoxymethylene intermediate.

Step 2: Condensation with (1R,2S)-2-fluorocyclopropylamine

  • Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Add (1R,2S)-2-fluorocyclopropylamine to the solution.

  • The reaction proceeds to form the corresponding enamine derivative.

Step 3: Cyclization to the Quinolone Core

  • To the enamine from Step 2, add a strong base such as sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF).

  • Heat the reaction mixture to facilitate the intramolecular cyclization.

  • After the reaction is complete, quench the reaction carefully and extract the product.

  • Purify the resulting ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate by crystallization or column chromatography.[1]

Sitafloxacin_Intermediate_Synthesis Start This compound Step1 React with Triethyl Orthoformate & Acetic Anhydride Start->Step1 Intermediate1 Ethoxymethylene Intermediate Step1->Intermediate1 Step2 Condense with (1R,2S)-2-fluorocyclopropylamine Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Cyclize with NaH in DMF Intermediate2->Step3 Product Ethyl 8-chloro-6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl) -4-oxo-1,4-dihydroquinoline-3-carboxylate Step3->Product

Caption: Synthesis of a key Sitafloxacin intermediate.

Protocol 2: One-Pot Synthesis of Delafloxacin

A patent describes a streamlined, one-pot synthesis of Delafloxacin, another potent fluoroquinolone, which highlights the efficiency of using this compound.[6]

One-Pot Reaction Sequence:

  • Condensation: React Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate with triethyl orthoformate and acetic anhydride. After completion, the excess reagents are removed by evaporation.

  • Substitution: The resulting intermediate is dissolved in N-methylpyrrolidone (NMP), and 2,6-diamino-3,5-difluoropyridine is added in the presence of a base.

  • Cyclization: A catalyst is added to promote the intramolecular cyclization to form the quinolone core.

  • Second Substitution: 3-hydroxyazetidine is added directly to the reaction mixture to displace a leaving group on the quinolone ring.

  • Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid, yielding Delafloxacin.

This one-pot approach is advantageous for industrial-scale production as it minimizes purification steps and reduces reaction time.[6]

Delafloxacin_One_Pot_Synthesis Start Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate Step1 Condensation (Triethyl Orthoformate) Start->Step1 Step2 Substitution (Diaminopyridine) Step1->Step2 Step3 Catalytic Cyclization Step2->Step3 Step4 Substitution (3-hydroxyazetidine) Step3->Step4 Step5 Hydrolysis Step4->Step5 Product Delafloxacin Step5->Product

Caption: One-pot synthesis of Delafloxacin.

Conclusion

This compound is a versatile and highly valuable intermediate in medicinal chemistry. Its unique electronic and physicochemical properties, derived from the polysubstituted phenyl ring, make it an ideal starting material for the synthesis of complex, biologically active molecules. The detailed protocols for its use in the synthesis of advanced fluoroquinolone antibiotics like Sitafloxacin and Delafloxacin underscore its strategic importance in the development of new antibacterial agents. The understanding of the underlying reaction mechanisms, such as the Gould-Jacobs reaction, empowers chemists to optimize reaction conditions and design novel derivatives with improved therapeutic potential.

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibacterial Discovery

The rise of antimicrobial resistance (AMR) represents a formidable challenge to global public health. The diminishing efficacy of existing antibiotics necessitates a robust and innovative pipeline for the discovery and development of new antibacterial agents. This guide provides a comprehensive overview of the experimental procedures for the synthesis and evaluation of novel antibacterial compounds, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind various synthetic strategies and provide detailed, field-proven protocols for the subsequent evaluation of these novel chemical entities.

The journey from a conceptual molecule to a potential therapeutic agent is a multi-stage process. This guide is structured to mirror this workflow, from the initial synthesis of candidate molecules to their in-vitro characterization.

Part 1: Synthesis of Novel Antibacterial Compounds

The synthesis of new chemical entities with potential antibacterial activity can be approached from several perspectives. Here, we detail three powerful strategies: Structure-Based Drug Design (SBDD), Combinatorial Chemistry, and Natural Product-Inspired Synthesis.

Structure-Based Drug Design (SBDD): A Rational Approach

SBDD is an iterative and rational approach to drug discovery that relies on the three-dimensional structure of a specific molecular target. By understanding the architecture of the target protein's binding site, chemists can design and synthesize molecules with a high affinity and specificity for that site.

Causality in Experimental Choices: This method is chosen when a well-characterized bacterial target with a known crystal structure is available. The iterative cycle of design, synthesis, and testing allows for the systematic optimization of lead compounds to improve their potency and pharmacokinetic properties.[1]

Experimental Workflow for SBDD:

Caption: Iterative workflow of Structure-Based Drug Design.

Protocol 1: Synthesis of a Novel Quinolone Analogue

Quinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. The following protocol describes a general procedure for the synthesis of a novel quinolone analogue via nucleophilic aromatic substitution.[2][3]

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Substituted amine (e.g., 1-methyl-1H-imidazole)

  • Anhydrous acetonitrile (CH3CN)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 equivalent), the desired substituted amine (2.5 equivalents), and anhydrous acetonitrile.[2]

  • Reflux the reaction mixture with stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3-48 hours, depending on the reactivity of the amine.[2]

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the resulting precipitate and wash the solid with warm acetonitrile.[2]

  • If a second precipitate forms in the filtrate, adjust the pH to 7 with HCl to induce further precipitation.[2]

  • Collect the second precipitate by filtration.

  • Combine the solid fractions and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure quinolone analogue.

Combinatorial Chemistry: Generating Molecular Diversity

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds.[4] This approach is particularly useful in the early stages of drug discovery for identifying initial "hit" compounds.

Causality in Experimental Choices: This strategy is employed to explore a vast chemical space efficiently. By systematically combining different building blocks, a multitude of structurally related compounds can be synthesized and screened in parallel, increasing the probability of discovering a molecule with the desired biological activity.

Protocol 2: Combinatorial Synthesis of a Hydrazone Library

Hydrazones are a class of compounds known to exhibit a wide range of biological activities, including antibacterial properties.[5][6] This protocol outlines the synthesis of a small library of hydrazones from a set of aldehydes and hydrazines.[4]

Materials:

  • A set of aromatic aldehydes (Chemset 1)

  • A set of hydrazines (Chemset 2)

  • Ethanol

  • Round-bottom flasks

  • Reflux condensers

Procedure:

  • Prepare separate solutions of each aldehyde (0.02 mol) in ethanol (15 mL) in individual round-bottom flasks.[5]

  • Prepare separate solutions of each hydrazine (0.02 mol) in an alcohol-water mixture (24 mL).[5]

  • To each flask containing an aldehyde solution, add one of the hydrazine solutions. This will create a matrix of reaction mixtures, with each flask containing a unique aldehyde-hydrazine combination.

  • Reflux each reaction mixture for 1.5 hours.[5]

  • Cool the reaction mixtures to room temperature, and then further cool in a refrigerator for at least 1 hour to induce precipitation.[5]

  • Pour each mixture into 50 mL of ice-cold water.

  • Collect the precipitated hydrazone products by vacuum filtration, wash thoroughly with cold water, and allow them to air dry.

  • The resulting library of hydrazones can then be screened for antibacterial activity.

Natural Product-Inspired Synthesis

Natural products have historically been a rich source of antibacterial agents.[7] Modern synthetic chemistry allows for the total synthesis of complex natural products and their analogues, providing access to novel chemical scaffolds with potent biological activity.

Causality in Experimental Choices: This approach is driven by the evolutionary advantage of natural products, which are often pre-validated by nature for biological activity. Synthesizing these molecules and their derivatives allows for the exploration of structure-activity relationships and the optimization of their therapeutic properties.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of an Antimicrobial Peptide (AMP)

Antimicrobial peptides are a class of naturally occurring molecules with broad-spectrum antibacterial activity. SPPS is a highly efficient method for their synthesis.[8]

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine in DMF (20%)

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the first Fmoc-protected amino acid with coupling reagents (HBTU/HOBt) and DIPEA in DMF and add it to the resin. Allow the coupling reaction to proceed to completion.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups by treating with a TFA cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, collect the solid by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 2: In Vitro Evaluation of Novel Antibacterial Compounds

Once synthesized, the novel compounds must be rigorously evaluated for their antibacterial efficacy and potential toxicity.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] The broth microdilution method is a standardized and widely used technique for determining MIC values.[1][10]

Experimental Workflow for MIC Determination:

Caption: Workflow for MIC determination by broth microdilution.

Protocol 4: Broth Microdilution MIC Assay

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial strain of interest

  • Novel antibacterial compound

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution of the compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Table 1: Hypothetical MIC Data for Novel Compounds

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
NCE-001216>64
NCE-0028416
NCE-003>64>64>64
Ciprofloxacin0.50.0150.25
Time-Kill Kinetics Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11]

Protocol 5: Time-Kill Kinetics Assay

Materials:

  • Bacterial strain of interest

  • Novel antibacterial compound at various concentrations (e.g., 1x, 4x, and 8x MIC)

  • Growth medium

  • Sterile saline or PBS

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth, adjusted to a starting concentration of approximately 5 x 10^5 CFU/mL in fresh growth medium.

  • Exposure: Add the test compound at the desired concentrations to separate flasks containing the bacterial suspension. Include a growth control (no compound).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform a 10-fold serial dilution of each aliquot in sterile saline or PBS and plate onto agar plates.

  • Incubation and Counting: Incubate the plates overnight at 37°C and count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the compound. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Cytotoxicity Assessment

It is crucial to assess the toxicity of novel antibacterial compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[12][13]

Protocol 6: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • 96-well cell culture plates

  • Novel antibacterial compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel compound and incubate for 24-48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Preliminary Mechanism of Action Studies

Understanding how a novel antibacterial agent works is critical for its development. A common mechanism for antibacterial action is the disruption of the bacterial cell membrane potential.

Protocol 7: Membrane Potential Assay

Materials:

  • Bacterial strain of interest

  • Membrane potential-sensitive dye (e.g., DiSC3(5))

  • Novel antibacterial compound

  • Buffer solution

Procedure:

  • Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase, wash, and resuspend them in buffer.

  • Dye Loading: Add the membrane potential-sensitive dye to the cell suspension and incubate to allow for dye uptake.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorometer.

  • Compound Addition: Add the novel antibacterial compound to the cell suspension.

  • Fluorescence Monitoring: Continuously monitor the fluorescence. Depolarization of the cell membrane will cause a release of the dye and an increase in fluorescence.[14]

References

Large-scale synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Abstract

This compound (CAS No. 101987-86-4) is a critical β-keto ester intermediate, primarily utilized in the synthesis of advanced fluoroquinolone antibacterial agents like Sitafloxacin.[1][2][3] The increasing demand for such pharmaceuticals necessitates a robust, scalable, and safe manufacturing process for this key building block. This document provides a comprehensive guide for the large-scale synthesis of this compound, detailing a validated protocol based on the Claisen condensation reaction.[4][5] We will delve into the mechanistic underpinnings of the synthesis, critical safety protocols for handling fluorinated reagents, step-by-step operational procedures, and strategies for process optimization. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.

Introduction and Mechanistic Overview

The synthesis of β-keto esters is a cornerstone of modern organic chemistry, providing versatile intermediates for carbon-carbon bond formation.[6][7] These compounds feature both nucleophilic (at the α-carbon) and electrophilic (at the carbonyl carbons) sites, making them valuable synthons.[6] For the target molecule, this compound, the most industrially viable approach is a crossed Claisen condensation.

This reaction involves the acylation of an ester enolate with a different ester or, more efficiently, an acid chloride. In our recommended protocol, we utilize the mono-potassium salt of diethyl malonate, which is acylated by 3-chloro-2,4,5-trifluorobenzoyl chloride. This is followed by a selective decarboxylation step to yield the final β-keto ester.

The underlying mechanism proceeds as follows:

  • Enolate Formation: The readily available and stable mono-potassium salt of diethyl malonate serves as the nucleophile.

  • Nucleophilic Acyl Substitution: The malonate enolate attacks the highly electrophilic carbonyl carbon of 3-chloro-2,4,5-trifluorobenzoyl chloride. The tetrahedral intermediate formed rapidly collapses, expelling the chloride leaving group to form an acylated malonate derivative.

  • Decarboxylation: The resulting α,α-dicarboxylic ester is then hydrolyzed and heated, typically under acidic conditions, to induce decarboxylation of one of the ester groups, yielding the target β-keto ester.

This approach is favored for large-scale synthesis due to the high reactivity of the acid chloride, which drives the reaction to completion and often results in higher yields compared to ester-ester condensations.

Claisen_Condensation_Mechanism Start Diethyl Malonate Potassium Salt (Enolate) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack AcidChloride 3-chloro-2,4,5-trifluorobenzoyl chloride AcidChloride->Intermediate AcylMalonate Acylated Malonate Intermediate Intermediate->AcylMalonate Chloride Elimination Hydrolysis Saponification (e.g., KOH) AcylMalonate->Hydrolysis Diacid Diacid Intermediate Hydrolysis->Diacid Formation of Diacid Decarboxylation Decarboxylation (Heat, Acid) Diacid->Decarboxylation FinalProduct Ethyl 3-(3-chloro-2,4,5-trifluorophenyl) -3-oxopropanoate Decarboxylation->FinalProduct CO2 Release

Caption: Reaction mechanism workflow for the synthesis.

Critical Safety Considerations for Large-Scale Synthesis

Working with highly reactive and fluorinated compounds on a large scale demands stringent safety protocols.[8] A thorough risk assessment must be conducted before commencing any work.[8]

  • Engineering Controls: All operations must be performed within a properly functioning chemical fume hood or a contained reactor system to minimize inhalation exposure to volatile reagents and solvents.[9] For large-scale reactions, a walk-in fume hood is recommended.

  • Personal Protective Equipment (PPE): The following PPE is mandatory:

    • Eye Protection: Chemical splash goggles are the minimum requirement. A full-face shield should be worn over the goggles during reagent transfer and quenching steps.[9]

    • Hand Protection: Double-gloving with a combination of nitrile and neoprene or butyl rubber gloves is recommended to protect against the corrosive nature of the acid chloride and potential skin absorption of fluorinated compounds.[10]

    • Body Protection: A flame-resistant lab coat is essential. For transfers of large volumes, a chemical-resistant apron or suit should be utilized.[9]

  • Handling of Fluorinated Compounds: Fluorinated aromatic compounds can be toxic and should be handled with care.[9] Fluorine gas itself is extremely hazardous, reacting violently with many materials and decomposing to hydrofluoric acid (HF) on contact with moisture.[11] While this synthesis does not use elemental fluorine, the principles of handling potentially hazardous fluorine-containing molecules apply.

  • Emergency Preparedness:

    • An emergency shower and eyewash station must be immediately accessible.

    • Spill kits appropriate for acid chlorides and organic solvents must be available.

    • In case of skin contact with fluorinated reagents, which can lead to burns similar to HF, immediate and prolonged flushing with water is crucial.[11] The availability of 2.5% calcium gluconate gel is a necessary precaution for any lab working extensively with fluorochemicals.[11]

Detailed Synthesis Protocol

This protocol is designed for a nominal 100g scale of the final product. Adjustments for larger scales should be made with careful consideration of heat transfer and reaction kinetics.

Materials and Equipment
Reagent / MaterialCAS No.Molecular Wt.QuantityMolesNotes
3-chloro-2,4,5-trifluorobenzoyl chloride77313-91-8229.4481.5 g0.355Purity >98%, handle with extreme care
Diethyl malonate, potassium salt6148-64-7198.2677.5 g0.391Purity >98%, keep scrupulously dry
Magnesium Chloride (anhydrous)7786-30-395.2137.2 g0.391Acts as a chelating agent
Triethylamine (TEA)121-44-8101.1943.1 g (59.4 mL)0.426Freshly distilled, acts as an acid scavenger
Toluene108-88-392.14750 mL-Anhydrous grade
p-Toluenesulfonic acid monohydrate (PTSA)6192-52-5190.226.75 g0.035Catalyst for decarboxylation
Hydrochloric Acid (conc. 37%)7647-01-036.46~100 mL-For workup and pH adjustment
Sodium Bicarbonate (sat. aq. solution)144-55-884.01As needed-For neutralization
Brine (sat. aq. NaCl solution)7647-14-558.44As needed-For washing
Magnesium Sulfate (anhydrous)7487-88-9120.37As needed-For drying

Equipment:

  • 2L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.

  • Addition funnel.

  • Heating mantle with temperature controller.

  • Condenser.

  • Large separatory funnel.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Step-by-Step Procedure

Synthesis_Workflow Start 1. Setup and Inerting Step2 2. Form Chelate Complex (Malonate, MgCl2, TEA in Toluene) Start->Step2 Step3 3. Cool Reaction Mixture (0-5 °C) Step2->Step3 Step4 4. Slow Addition of Acid Chloride (Maintain T < 10 °C) Step3->Step4 Step5 5. Reaction & Monitoring (Warm to RT, stir overnight) Step4->Step5 Step6 6. Quenching (Add HCl solution) Step5->Step6 Step7 7. Decarboxylation (Add PTSA, heat to reflux) Step6->Step7 Step8 8. Workup & Extraction (Phase separation, washes) Step7->Step8 Step9 9. Purification (Solvent removal, vacuum distillation) Step8->Step9 End 10. Final Product & Analysis Step9->End

Caption: High-level workflow for the synthesis protocol.

PART A: Acylation

  • Reactor Setup: Assemble the 2L flask with the mechanical stirrer, thermometer, and nitrogen inlet. Ensure the system is dry and purge with nitrogen for 15-20 minutes.

  • Charge Reagents: To the flask, add anhydrous toluene (500 mL), diethyl malonate potassium salt (77.5 g), anhydrous magnesium chloride (37.2 g), and triethylamine (43.1 g).

    • Rationale: MgCl₂ acts as a Lewis acid, forming a chelate with the malonate, which can improve the C-acylation vs. O-acylation selectivity and reaction efficiency. TEA acts as a scavenger for any HCl that may form.

  • Cooling: Begin stirring and cool the resulting slurry to 0-5 °C using an ice-water bath.

  • Acid Chloride Addition: Dissolve the 3-chloro-2,4,5-trifluorobenzoyl chloride (81.5 g) in anhydrous toluene (100 mL) and add it to the addition funnel. Add the acid chloride solution dropwise to the reaction slurry over 1.5-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Slow, controlled addition is critical on a large scale to manage the exothermic nature of the acylation reaction and prevent side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir overnight (12-16 hours) to ensure completion. The reaction can be monitored by TLC or HPLC.

PART B: Workup and Decarboxylation

  • Quenching: Carefully cool the reaction mixture back to 0-5 °C. Slowly add 2M hydrochloric acid (~250 mL) to quench the reaction and dissolve the magnesium salts.

  • Phase Separation: Transfer the mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (1 x 150 mL). Combine the organic layers.

  • Decarboxylation: Return the combined organic layers to the reaction flask. Add p-toluenesulfonic acid monohydrate (6.75 g) and equip the flask with a condenser. Heat the mixture to reflux (~110 °C) and maintain for 4-6 hours, or until CO₂ evolution ceases and HPLC analysis shows complete conversion of the acylated malonate intermediate.

    • Rationale: Acid-catalyzed thermal decarboxylation is an effective method for converting the intermediate to the final β-keto ester.

  • Washing: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL, caution: potential foaming), and finally with brine (1 x 200 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

Purification

The crude product, an off-white solid or oil, can be purified by vacuum distillation.[3]

  • Expected Yield: 75-85%

  • Physical Properties: Off-white solid.[3]

  • Melting Point: 80-83 °C.[3]

  • Boiling Point: 325 °C (at atmospheric pressure, vacuum distillation is required).[3]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment, expecting signals for the ethyl group and the methylene protons.

  • ¹⁹F NMR: To confirm the presence and coupling of the three fluorine atoms on the aromatic ring.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (280.63 g/mol ).[12]

  • HPLC: To determine the purity of the final product, which should be >98% for use in subsequent pharmaceutical syntheses.

References

Application Notes and Protocols: Catalytic Synthesis of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Key Fluoroquinolone Precursor

Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate is a critical β-keto ester intermediate in the synthesis of advanced fluoroquinolone antibacterials, such as Sitafloxacin.[1][] The structural complexity of this molecule, featuring a highly substituted aromatic ring, necessitates a synthetic route that is both efficient and scalable. Traditional methods for the synthesis of β-keto esters, such as the classical Claisen condensation, often require stoichiometric amounts of strong bases, leading to challenges in purification and waste management.[3][4] Catalytic methods, particularly those employing Lewis acids, offer a more elegant and process-friendly alternative by enhancing the electrophilicity of the acylating agent, thereby facilitating the carbon-carbon bond formation under milder conditions.[5]

This guide provides a detailed examination of a robust catalytic method for the synthesis of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate. We will focus on a Lewis acid-catalyzed approach utilizing magnesium chloride, which has proven effective for the C-acylation of active methylene compounds. The causality behind experimental choices, a detailed protocol, and the underlying mechanistic principles will be thoroughly discussed to provide researchers and process chemists with a comprehensive and actionable blueprint.

Methodology Overview: Lewis Acid-Catalyzed Acylation

The core of this synthetic strategy is a magnesium chloride-catalyzed crossed Claisen-type condensation. This reaction involves the acylation of an ethyl acetate enolate equivalent with 3-chloro-2,4,5-trifluorobenzoyl chloride. Magnesium chloride (MgCl₂) acts as a Lewis acid, coordinating to the carbonyl oxygen of the acyl chloride. This coordination withdraws electron density, significantly increasing the electrophilicity of the carbonyl carbon and making it highly susceptible to nucleophilic attack by the weakly nucleophilic enolate of ethyl acetate.[5] A tertiary amine base, such as triethylamine (Et₃N), is used in stoichiometric amounts to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

The primary advantage of this catalytic system is its operational simplicity and the use of an inexpensive, low-toxicity, and readily available catalyst. It avoids the need for pre-forming the enolate with highly reactive and hazardous bases like sodium hydride or lithium diisopropylamide (LDA).

Reaction Schematics and Workflow

The overall transformation can be visualized as a two-step process starting from the corresponding benzoic acid, which is first converted to its more reactive acyl chloride derivative.

Step 1: Acyl Chloride Formation

AcylChloride_Formation BenzoicAcid 3-Chloro-2,4,5-trifluorobenzoic acid AcylChloride 3-Chloro-2,4,5-trifluorobenzoyl chloride BenzoicAcid->AcylChloride Catalyst (e.g., DMF) Toluene, Reflux ThionylChloride SOCl₂ or (COCl)₂ Catalytic_Acylation AcylChloride 3-Chloro-2,4,5- trifluorobenzoyl chloride Product Ethyl 3-chloro-2,4,5- trifluorobenzoylacetate AcylChloride->Product EthylAcetate Ethyl Acetate EthylAcetate->Product Catalyst MgCl₂ (Lewis Acid Catalyst) Catalyst->Product Acetonitrile (Solvent) 20-25°C Base Triethylamine (Et₃N) Base->Product Mechanism cluster_0 1. Activation cluster_1 2. Enolate Formation cluster_2 3. C-C Bond Formation cluster_3 4. Product Release AcylChloride R-COCl ActivatedComplex [R-COCl---MgCl₂] (Activated Electrophile) AcylChloride->ActivatedComplex MgCl2 MgCl₂ MgCl2->ActivatedComplex Enolate [CH₂=C(O⁻)OEt] (Enolate) + Et₃NH⁺ Intermediate Tetrahedral Intermediate ActivatedComplex->Intermediate Nucleophilic Attack EthylAcetate CH₃COOEt EthylAcetate->Enolate Et3N Et₃N Et3N->Enolate Enolate->Intermediate Product R-CO-CH₂COOEt + MgCl₂ + Et₃NH⁺Cl⁻ Intermediate->Product Collapse & Elimination

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-28063-PUR-01

Last Updated: January 3, 2026

Introduction

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS 101987-86-4) is a critical β-keto ester intermediate, frequently utilized in the synthesis of advanced fluoroquinolone antibacterial agents.[1][2] The synthesis, typically a Claisen condensation or a related acylation reaction, often yields a crude product containing a mixture of unreacted starting materials, reaction byproducts, and residual reagents.[3][4][5] The highly fluorinated nature of the phenyl ring introduces unique challenges and considerations for purification that differ from non-fluorinated analogues.

This guide provides in-depth troubleshooting advice and detailed protocols to assist researchers in developing a robust purification strategy, ensuring high purity and yield of the target compound. We will explore the causality behind experimental choices, empowering you to adapt these methods to your specific impurity profile.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is highly dependent on the specific synthetic route, but for a typical Claisen-type condensation, you should anticipate the following:

Impurity Class Potential Species Reason for Presence Key Characteristics & Removal Strategy
Starting Materials 3-chloro-2,4,5-trifluorobenzoic acid derivative (e.g., acid chloride, methyl ester); Ethyl acetate or another ethyl esterIncomplete reaction or non-stoichiometric addition.Acidic starting materials can be removed with a mild aqueous base wash (e.g., NaHCO₃). Unreacted esters may require chromatography.
Reaction Byproducts Self-condensation product of ethyl acetate (Ethyl acetoacetate)A common side reaction in Claisen condensations if base addition is not controlled.[4]Highly polar and typically separable by silica gel chromatography.
Reagents & Solvents Strong base (e.g., Sodium Ethoxide), Acid from workup (e.g., HCl, H₂SO₄), Reaction solvents (e.g., THF, Ethanol)Residual from the reaction and subsequent aqueous workup.Removed by aqueous washes and evaporation under reduced pressure. The final product should be dried thoroughly.
Degradation Products Decarboxylated product (3-chloro-2,4,5-trifluoroacetophenone)β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under harsh acidic or basic conditions or high temperatures.Structurally similar to the product, often requiring careful chromatography for separation.

Q2: What is the best initial purification strategy: recrystallization or column chromatography?

A2: The optimal initial strategy depends on the physical state and estimated purity of your crude product. The following decision workflow can guide your choice.

G start Crude Product Analysis state What is the physical state of the crude product? start->state solid Product is a solid or semi-solid (>80% purity est. by NMR/TLC) state->solid Solid oil Product is an oil or low-purity solid (<80%) state->oil Oil recryst Attempt Recrystallization solid->recryst chrom Perform Flash Column Chromatography oil->chrom success High Purity Crystals recryst->success Success oils_out Product 'Oils Out' or Purity is insufficient recryst->oils_out oils_out->chrom Proceed to Chromatography G cluster_prep Preparation cluster_run Execution cluster_finish Finalization TLC 1. TLC Analysis (Find Rf ~0.3) Pack 2. Pack Column TLC->Pack Load 3. Load Sample (Dry loading preferred) Pack->Load Elute 4. Elute with Chosen Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Collect->Monitor Iterate Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Analyze 9. Characterize (NMR, MS) Evap->Analyze

References

Improving the yield of Sitafloxacin synthesis from Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sitafloxacin Synthesis

A Guide to Improving Yields from Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate

Welcome to the technical support guide for the synthesis of Sitafloxacin precursors. This document is designed for researchers, chemists, and process development professionals aiming to optimize the critical early stages of Sitafloxacin synthesis, beginning with the versatile but sensitive starting material, Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate. Low yields in fluoroquinolone synthesis can often be traced back to suboptimal conditions in the initial condensation and cyclization steps. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and validated protocols to help you navigate these challenges effectively.

Overview of the Core Synthetic Pathway

The initial phase of Sitafloxacin synthesis involves a multi-step sequence to construct the core 8-chloro-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ring system. The journey from Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate is a classic example of the Gould-Jacobs reaction pathway for quinoline synthesis. It involves the formation of an enamine intermediate followed by a base-mediated thermal cyclization. Each step presents unique challenges that can impact the overall yield and purity of the final active pharmaceutical ingredient (API).

G A Ethyl 3-chloro-2,4,5- trifluorobenzoylacetate B Condensation with Triethyl Orthoformate & Acetic Anhydride A->B Step 1a C Intermediate: (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)- 3-ethoxyacrylate B->C D Substitution with (1R,2S)-2-fluorocyclopropylamine C->D Step 1b E Enamine Intermediate: (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3- [{(1R,2S)-2-fluorocyclopropyl}amino]acrylate D->E F Base-Mediated Intramolecular Cyclization (e.g., NaH in Dioxane) E->F Step 2 G Ethyl 8-chloro-6,7-difluoro-1- [(1R,2S)-2-fluorocyclopropyl]- 4-oxo-1,4-dihydroquinoline-3-carboxylate F->G

Caption: Core workflow for the formation of the quinoline ring system.

Troubleshooting Guide: Common Yield-Related Issues

This section addresses specific problems that researchers frequently encounter during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My initial condensation reaction to form the enamine intermediate (Compound 2 in many schemes) is sluggish and results in a low yield. What's going wrong?

This two-part step, involving reaction with triethyl orthoformate (TEOF) followed by amine substitution, is highly susceptible to reaction conditions.

Potential Causes & Solutions:

  • Moisture Contamination: The primary culprit is often water. Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate is a β-ketoester and can undergo hydrolysis, especially at elevated temperatures, reducing the amount of starting material available for the desired reaction.[1][2] Furthermore, TEOF and acetic anhydride are both highly sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents. Acetic anhydride serves not only as a reagent but also as a water scavenger, but its capacity is finite.[3][4]

  • Reagent Quality and Stoichiometry: The purity of TEOF is critical. Old TEOF can contain formic acid and ethanol from degradation, which can interfere with the reaction.

    • Solution: Use high-purity TEOF. A common protocol uses a significant excess of both TEOF and acetic anhydride to drive the reaction to completion.[5] For instance, for 56.3 mmol of the starting ester, 60 mL of TEOF and 100 mL of acetic anhydride have been successfully used.[5]

  • Suboptimal Temperature: The reaction requires thermal energy to proceed efficiently.

    • Solution: The reaction is typically performed at 110-120°C.[5] Insufficient temperature will lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition. Monitor the temperature closely.

  • Inefficient Amine Substitution: After the formation of the ethoxyacrylate intermediate, the substitution with (1R,2S)-2-fluorocyclopropylamine must be efficient.

    • Solution: Ensure the stoichiometry of the amine is correct. The reaction is often performed in a solvent like methylene dichloride.[5] Gentle warming may be necessary, but this step is typically exothermic. Monitor completion by Thin Layer Chromatography (TLC) before proceeding to work-up.

Q2: The crucial cyclization step to form the quinolone ring (Compound 3) is failing or giving very low yields. Why is my cyclization not working?

This intramolecular nucleophilic substitution (an SNAr reaction) is the most critical and often most challenging step. It requires a strong base and strictly anhydrous conditions.

Potential Causes & Solutions:

  • Inactive Base: Sodium hydride (NaH) is commonly used for this cyclization.[5][6] NaH is a surface-reactant; old or improperly stored NaH will have a layer of inactive sodium hydroxide/carbonate on its surface.

    • Solution: Use fresh, high-quality NaH (e.g., 60% dispersion in mineral oil). Before adding to the reaction, wash the NaH with anhydrous hexane or pentane to remove the mineral oil and any surface oxidation, and dry it under a stream of nitrogen.

  • Presence of Protic Contaminants: Any protic species (water, ethanol from the previous step) will quench the NaH, rendering it ineffective for deprotonating the enamine's N-H group.

    • Solution: The enamine intermediate must be scrupulously dried before this step. Ensure the solvent (typically anhydrous 1,4-dioxane or DMF) is truly anhydrous.[5][6] Use of molecular sieves or distillation from a suitable drying agent is recommended.

  • Alternative, Milder Bases: The harsh conditions required for NaH can sometimes lead to degradation. Some synthetic routes have explored alternative, milder bases.

    • Solution: A patent describes the successful use of sodium carbonate (Na2CO3) in DMF at 40°C for a similar cyclization, achieving a yield of 92.7%.[6] This avoids the hazards of NaH and may be a more scalable and reproducible option. Lithium bicarbonate has also been mentioned.[6]

  • Incorrect Solvent Choice: The solvent plays a key role in stabilizing the intermediates and influencing reaction kinetics.

    • Solution: Anhydrous 1,4-dioxane is a common choice.[5] However, DMF is a polar aprotic solvent that can also be effective and may offer better solubility for the substrates.[6] A solvent screen may be necessary for optimization.

G Start Low Yield in Cyclization Step Q1 Is NaH fresh & active? Start->Q1 Sol1 Wash NaH with anhydrous hexane or use a new batch. Q1->Sol1 No Q2 Are reaction conditions strictly anhydrous? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Dry all solvents, reagents, and glassware meticulously. Ensure intermediate is dry. Q2->Sol2 No Q3 Is the solvent optimal? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Consider alternative solvents like anhydrous DMF. Q3->Sol3 No End Consider alternative bases (e.g., Na2CO3 in DMF). Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting decision tree for the cyclization step.

Frequently Asked Questions (FAQs)

  • What is the specific role of triethyl orthoformate (TEOF) and acetic anhydride in the first step? TEOF acts as a source of a single carbon atom, reacting with the active methylene group of the β-ketoester to form an ethoxymethylene intermediate.[7] Acetic anhydride serves as a catalyst and a dehydrating agent, driving the equilibrium towards the product by removing the ethanol formed during the reaction.[3][4]

  • How can I effectively monitor the progress of these reactions? Thin Layer Chromatography (TLC) is indispensable. Use a non-polar solvent system like Hexane:Ethyl Acetate (e.g., 3:1 or 4:1 v/v) to monitor the consumption of the starting material and the formation of the enamine intermediate. The enamine product is typically more conjugated and may show a different color under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[8][9][10]

  • My intermediate product after the amine substitution is an oil and difficult to purify. What are the best practices? This is a common issue. Often, the crude product from the initial condensation/substitution is concentrated under reduced pressure to give an oily residue which is then dissolved in the next solvent (e.g., methylene dichloride for work-up, or dioxane for cyclization).[5] If purification is necessary, recrystallization from a solvent like isopropyl ether can yield a solid product.[5] If it remains an oil, careful column chromatography on silica gel is an option, though it may lead to some product loss.

  • What are the critical quality attributes of the starting material, Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate? The purity should be high (typically >98%).[11] Key impurities to watch for are the corresponding benzoic acid (from hydrolysis) or starting materials from its own synthesis. The presence of acidic impurities can interfere with subsequent base-catalyzed steps. It is advisable to obtain a certificate of analysis or run an NMR/HPLC check on the starting material before use.

Validated Experimental Protocols

The following protocols are adapted from published literature and represent a standard approach to the synthesis.

Protocol 1: Synthesis of (Z)-ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-[{(1R,2S)-2-fluorocyclopropyl}amino]acrylate[5]
  • Step 1a (Ethoxyacrylate formation): In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (15 g, 56.3 mmol), triethyl orthoformate (60 mL), and anhydrous acetic anhydride (100 mL).

  • Heat the mixture to 110-120°C and stir for 1.5 hours.

  • Cool the mixture and evaporate the volatiles to dryness under reduced pressure to obtain a concentrated product.

  • Step 1b (Amine Substitution): Dissolve the crude product in methylene dichloride (50 mL).

  • To this solution, add a solution of (1R,2S)-(-)-cis-2-fluorocyclopropylamine p-toluenesulfonic acid salt and an appropriate base (e.g., triethylamine, to neutralize the salt) in methylene dichloride.

  • Stir the reaction at room temperature, monitoring by TLC until the starting ethoxyacrylate spot disappears.

  • Perform an aqueous work-up: wash the organic layer with water, followed by saturated brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate to dryness under reduced pressure to yield an oily residue.

  • Recrystallize the product from isopropyl ether to yield the title compound as a solid (Typical yield: ~82%).[5]

Protocol 2: Synthesis of Ethyl 8-chloro-6,7-difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate[5]
  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve the enamine intermediate from Protocol 1 (16.2 g, 44.3 mmol) in anhydrous 1,4-dioxane (70 mL).

  • Base Addition: While stirring, carefully add 60% sodium hydride (NaH) dispersion in mineral oil (2 g, ~50 mmol) in portions. Caution: Hydrogen gas is evolved.

  • Stir the mixture vigorously at room temperature for 1 hour. Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction carefully by the slow addition of water. Extract the mixture with Ethyl Acetate (250 mL).

  • Wash the organic layer with 10% hydrochloric acid, then water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.

  • Add n-hexane to the residue while stirring to precipitate the solid product.

  • Filter the solid and dry under vacuum to yield the title compound (Typical yield: ~78%).[5]

Data Summary

StepKey ReagentsSolventTemperatureTypical YieldReference
Enamine Formation TEOF, Acetic Anhydride, FluorocyclopropylamineMethylene Dichloride110-120°C then RT~82%[5]
Cyclization Sodium Hydride (60%)1,4-Dioxane (anhydrous)Room Temperature~78%[5]
Cyclization (Alternative) Sodium CarbonateDMF (anhydrous)40°C~93%[6]

References

Technical Support Center: Synthesis of Fluoroquinolones from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluoroquinolone derivatives, a critical class of antibacterial agents. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the starting material Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate . Here, we will delve into the common side reactions encountered during the initial stages of synthesis and provide comprehensive troubleshooting guides to help you navigate these challenges effectively. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the integrity and success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of fluoroquinolones from this compound.

Q1: My initial reaction of this compound with triethyl orthoformate and a primary amine is sluggish and gives a low yield of the desired enaminone. What are the likely causes?

A1: A low yield in the initial enaminone formation can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that your this compound, triethyl orthoformate, and amine are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: This reaction is sensitive to temperature and moisture. Ensure your reaction is carried out under anhydrous conditions. The optimal temperature can vary depending on the amine used, so a small-scale optimization study is recommended.

  • Stoichiometry: Precise stoichiometry is crucial. An excess of the amine or triethyl orthoformate can sometimes lead to side reactions.

  • Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure efficient stirring throughout the reaction.

Q2: I am observing the formation of a significant amount of a dark, tarry substance during the thermal cyclization step to form the quinolone core. What is causing this and how can it be minimized?

A2: Tar formation is a common issue in Gould-Jacobs type reactions, which are often conducted at high temperatures.[1] The primary causes are:

  • High Reaction Temperature: Excessive heat can lead to the decomposition of the starting material and intermediates, resulting in polymerization and tar formation.

  • Prolonged Reaction Time: Keeping the reaction at a high temperature for an extended period can also promote degradation.

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative side reactions.

To minimize tarring, consider the following:

  • Optimize Temperature and Time: Carefully control the reaction temperature and time. A temperature gradient study can help identify the optimal conditions for cyclization without significant degradation.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • High-Boiling Point Solvents: The use of high-boiling, inert solvents like diphenyl ether can help maintain a consistent and controlled temperature.

Q3: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What could this byproduct be?

A3: A common byproduct with similar polarity can be an isomer of your desired product or a closely related derivative. In the context of fluoroquinolone synthesis, this could be:

  • Positional Isomers: If the cyclization is not completely regioselective, you may form a mixture of quinolone isomers.

  • Incompletely Reacted Intermediates: Unreacted enaminone from the previous step can be carried through and may have a similar polarity to the cyclized product.

  • Side-Products from the Amine: If the amine used in the initial step has other reactive functional groups, it could lead to the formation of byproducts.

For purification, you may need to explore alternative techniques such as preparative HPLC or crystallization.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for specific side reactions that may occur during the synthesis of fluoroquinolones from this compound.

Guide 1: Side Reactions in the Formation of the Enaminone Intermediate

The first key step in the synthesis is the formation of the enaminone intermediate by reacting this compound with triethyl orthoformate and a primary amine.

Caption: Troubleshooting workflow for low enaminone yield.

Side Reaction Plausible Cause Proposed Solution & Rationale
Hydrolysis of β-Keto Ester Presence of water in the reaction mixture.Use freshly distilled and dried solvents and reagents. The β-keto ester is susceptible to hydrolysis, especially under acidic or basic conditions, which can be generated in situ.
Self-Condensation of β-Keto Ester Strong basic conditions or high temperatures.Add the base slowly at a lower temperature. Self-condensation can occur via a Claisen-type reaction, leading to dimeric impurities.
Imidate Formation Reaction of the amine with triethyl orthoformate.Optimize the reaction temperature and consider using a catalyst. Imidate formation can compete with the desired enamine synthesis, especially at higher temperatures.[3]
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC or HPLC to ensure completion. The highly substituted phenyl ring may decrease the reactivity of the ketone.
Guide 2: Side Reactions during the Cyclization to the Quinolone Core (Gould-Jacobs Reaction)

The subsequent step involves the thermal or base-catalyzed cyclization of the enaminone intermediate to form the 4-quinolone core. This is a critical step where several side reactions can occur.[4][5]

Caption: Troubleshooting workflow for quinolone cyclization.

Side Reaction Plausible Cause Proposed Solution & Rationale
Incomplete Cyclization Insufficient temperature or reaction time. The electron-withdrawing fluorine atoms on the phenyl ring can deactivate the ring towards electrophilic aromatic substitution.Increase the reaction temperature or prolong the reaction time. The use of high-boiling solvents like diphenyl ether or Dowtherm A can facilitate reaching the required temperature. Microwave-assisted synthesis can also be an effective alternative to shorten reaction times and improve yields.[6]
Hydrolysis of the Ester Group Presence of moisture, especially under basic conditions.Ensure strictly anhydrous conditions. The ester can be saponified to the corresponding carboxylic acid, which may or may not cyclize under the reaction conditions.
Intermolecular Condensation/Polymerization High concentrations and temperatures.Use a more dilute solution. At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
Side Reactions with Sodium Hydride Sodium hydride can act as a reducing agent in addition to being a base, especially at elevated temperatures and in certain solvents like DMF.[7][8]Consider using a non-reducing base such as potassium carbonate or DBU. If sodium hydride is necessary, use it at the lowest effective temperature and in a non-reactive solvent like THF or dioxane.
Dehalogenation Harsh reaction conditions (high temperature, strong base).Optimize the reaction conditions to be as mild as possible. The fluorine and chlorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution or reductive dehalogenation under certain conditions.

III. Experimental Protocols

This section provides a general experimental protocol for the initial steps of fluoroquinolone synthesis from this compound.

Protocol 1: Synthesis of the Enaminone Intermediate

Materials:

  • This compound

  • Triethyl orthoformate

  • Primary amine (e.g., cyclopropylamine)

  • Anhydrous solvent (e.g., toluene or ethanol)

  • Acetic anhydride (optional, as a water scavenger)

Procedure:

  • To a solution of this compound in the chosen anhydrous solvent, add triethyl orthoformate and the primary amine.

  • If desired, acetic anhydride can be added to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Protocol 2: Cyclization to the 4-Quinolone Core

Materials:

  • Enaminone intermediate from Protocol 1

  • High-boiling inert solvent (e.g., diphenyl ether) or a suitable solvent for base-catalyzed cyclization (e.g., anhydrous dioxane or THF)

  • Base (e.g., sodium hydride or potassium carbonate)

Procedure (Thermal Cyclization):

  • Dissolve the enaminone intermediate in a high-boiling solvent like diphenyl ether.

  • Heat the solution to a high temperature (typically 240-260 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid and wash with the non-polar solvent.

  • The crude product can be further purified by recrystallization.

Procedure (Base-Catalyzed Cyclization):

  • To a suspension of the base (e.g., sodium hydride) in an anhydrous solvent (e.g., dioxane) under an inert atmosphere, add a solution of the enaminone intermediate dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess base with a proton source (e.g., acetic acid or water).

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

IV. References

  • Hesek, D., Lee, M., Noll, B. C., & Mobashery, S. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 77(15), 6673–6676. --INVALID-LINK--

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. --INVALID-LINK--

  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. --INVALID-LINK--

  • Love, B. E., & Raje, P. S. (1995). A Comparison of Imine Forming Methodologies. Organic Preparations and Procedures International, 27(5), 559-563. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. --INVALID-LINK--

  • BenchChem. (n.d.). Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate. --INVALID-LINK--

  • ResearchGate. (n.d.). Gould-Jacobs Reaction. --INVALID-LINK--

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. --INVALID-LINK--

  • ResearchGate. (2012). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. --INVALID-LINK--

  • Google Patents. (n.d.). Synthetic method of triethyl orthoformate. --INVALID-LINK--

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. --INVALID-LINK--

  • ACS Publications. (2018). Site-Selective Reaction of Enaminones and Enamine Esters for the Synthesis of Novel Diverse Morphan Derivatives. ACS Omega, 3(6), 6486–6494. --INVALID-LINK--

  • University of Liverpool Repository. (n.d.). Investigations into the reactions and chemistry of quinuclidine N-oxides and related molecules. --INVALID-LINK--

  • Royal Society of Chemistry. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry, 13(38), 9826-9833. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. --INVALID-LINK--

  • MDPI. (2020). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Molecules, 25(21), 5173. --INVALID-LINK--

  • BenchChem. (n.d.). (Z)-Ethyl 3-ethoxy-2-(2,4,5-trifluorobenzoyl)acrylate. --INVALID-LINK--

  • MDPI. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7963. --INVALID-LINK--

  • National Library of Medicine. (1989). Synthesis, reactions, and preliminary evaluations of enaminone esters. Journal of Pharmaceutical Sciences, 78(1), 67-72. --INVALID-LINK--

  • Organic Syntheses. (n.d.). N-ALKYLATION OF INDOLES. --INVALID-LINK--

  • Thieme. (n.d.). 8.2.2 Product Subclass 2: Sodium Hydride. --INVALID-LINK--

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. --INVALID-LINK--

  • ResearchGate. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. --INVALID-LINK--

  • Home Sunshine Pharma. (n.d.). This compound CAS 101987-86-4. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. --INVALID-LINK--

  • Wikipedia. (2023). Triethyl orthoformate. In Wikipedia. --INVALID-LINK--

  • University of Rochester. (n.d.). Troubleshooting: The Workup. --INVALID-LINK--

  • BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives. --INVALID-LINK--

  • ResearchGate. (2015). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. --INVALID-LINK--

  • Molbase. (n.d.). Step C: Preparation of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate. --INVALID-LINK--

  • Home Sunshine Pharma. (n.d.). This compound CAS 101987-86-4. --INVALID-LINK--

  • Chemical Synthesis Database. (n.d.). ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. --INVALID-LINK--

  • New England Biolabs. (n.d.). PCR Troubleshooting Guide. --INVALID-LINK--

  • Simson Pharma Limited. (n.d.). ethyl(Z)-3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate. --INVALID-LINK--

  • PubChem. (n.d.). (Z)-3-Cyclopropylamino-2-(2,4-dichloro-5-fluoro-benzoyl)-acrylic acid ethyl ester. --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate. --INVALID-LINK--

  • National Library of Medicine. (2010). Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2559. --INVALID-LINK--

  • Google Patents. (n.d.). Preparation method of 3-ethoxy ethyl acrylate. --INVALID-LINK--

References

Optimization of reaction time and temperature for Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of reaction time and temperature for this crucial synthesis. The formation of this β-keto ester is typically achieved through a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2][3] Success in this reaction is highly dependent on carefully controlled conditions to maximize yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Cause 1: Inactive or Inappropriate Base The Claisen condensation is driven by the formation of a resonance-stabilized enolate anion, which requires a strong base.[1][2] The choice and quality of the base are critical.

  • Solution:

    • Base Selection: Use a strong, non-nucleophilic base to prevent unwanted side reactions.[4] For ethyl esters, sodium ethoxide (NaOEt) is commonly used because the ethoxide anion is regenerated during the reaction, preventing transesterification.[2][4]

    • Freshness of Base: Sodium ethoxide and other alkoxides are sensitive to moisture. Ensure the base is fresh and handled under anhydrous conditions. It is often best to prepare it fresh or use a recently purchased, sealed reagent.

    • Stoichiometry: A stoichiometric amount of base is required because the final deprotonation of the β-keto ester product drives the equilibrium towards the product.[1][4]

Potential Cause 2: Presence of Water Water will react with the strong base and the enolate, quenching the reaction.

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be distilled from an appropriate drying agent prior to use.[5] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause 3: Suboptimal Reaction Temperature The temperature affects the rate of both the desired reaction and potential side reactions.

  • Solution:

    • Initial Cooling: The initial deprotonation step is often exothermic and should be controlled by cooling the reaction mixture, typically to 0-10 °C.

    • Gradual Warming: After the initial deprotonation, the reaction may require warming to proceed at a reasonable rate. Room temperature is often sufficient, but gentle heating (e.g., to 40-50 °C) may be necessary.[6] Monitor the reaction progress by TLC to determine the optimal temperature.

Issue 2: Formation of Multiple Byproducts

Potential Cause 1: Self-Condensation of Ethyl Acetate If the reaction is a crossed Claisen condensation between a substituted benzoyl chloride and the enolate of ethyl acetate, self-condensation of ethyl acetate can be a competing reaction.

  • Solution:

    • Slow Addition: Add the ethyl acetate slowly to a solution of the base and the electrophilic partner (the substituted benzoyl chloride derivative). This keeps the concentration of the enolate low and favors the cross-condensation.

    • Use of a Stronger, Non-nucleophilic Base: Using a base like lithium diisopropylamide (LDA) can allow for the pre-formation of the enolate at low temperatures before the addition of the electrophile, which can minimize self-condensation.[1]

Potential Cause 2: Transesterification If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of products.[7]

  • Solution:

    • Matching Base and Ester: Always use an alkoxide base with the same alkyl group as the ester (e.g., sodium ethoxide for ethyl esters).[4][7]

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause: Incomplete Acidic Workup The product of the Claisen condensation is a β-keto ester, which exists as a resonance-stabilized enolate in the basic reaction mixture.[3] An acidic workup is necessary to protonate this enolate and obtain the neutral product.[1][2]

  • Solution:

    • Proper Quenching: After the reaction is complete, carefully add an aqueous acid (e.g., dilute HCl or H₂SO₄) to neutralize the remaining base and protonate the enolate.[1][2] Ensure the pH of the aqueous layer is acidic.

    • Purification Techniques: The crude product can be purified by techniques such as fractional distillation under reduced pressure or column chromatography on silica gel.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for the synthesis of this compound?

The optimal reaction time can vary significantly depending on the specific reaction conditions, including temperature, solvent, and the specific reactants used. It is crucial to monitor the reaction progress using a technique like Thin Layer Chromatography (TLC).[6] Generally, these reactions can take anywhere from a few hours to overnight.[10] One study on a similar Claisen condensation showed that a simple solvent change from ethanol to tetrahydrofuran (THF) dramatically reduced the reaction time from 20 hours to just 10 minutes.[11]

Q2: How does temperature affect the yield and purity of the product?

Temperature is a critical parameter.

  • Low Temperatures (0-25 °C): Lower temperatures favor the kinetic product and can help to minimize side reactions, potentially leading to higher purity. However, the reaction rate will be slower.

  • Elevated Temperatures (e.g., reflux): Higher temperatures increase the reaction rate but can also promote side reactions, such as self-condensation or decomposition, which may lower the overall yield and purity. For instance, in a related Dieckmann condensation (an intramolecular Claisen condensation), a reaction was stirred at room temperature for 30 minutes and then heated to reflux for 20 hours.[12]

A systematic approach, such as a Design of Experiments (DoE), can be employed to optimize the temperature and other parameters for the best balance of reaction time and yield.[11]

Q3: What are the best practices for setting up the reaction to ensure optimal results?

  • Anhydrous Conditions: As mentioned in the troubleshooting section, rigorously excluding water is paramount.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon prevents side reactions with atmospheric oxygen and moisture.

  • Order of Addition: The order in which reagents are added can be critical. Often, it is best to add the ester to the base to form the enolate before introducing the second ester or acylating agent.[13]

  • Stirring: Efficient stirring is necessary to ensure proper mixing of the reagents, especially if solids are present.

Quantitative Data Summary

The following table provides a general overview of typical reaction parameters for Claisen-type condensations. Note that these are starting points and may require optimization for the specific synthesis of this compound.

ParameterTypical Range/ValueRationale & Considerations
Base Sodium Ethoxide (NaOEt)Matches the ethyl ester to prevent transesterification.[7]
Solvent Anhydrous Ethanol, THF, TolueneAnhydrous conditions are essential. THF may accelerate the reaction.[14]
Temperature 0 °C to RefluxInitial cooling is often required, followed by warming to drive the reaction.[6][12]
Reaction Time 2 - 24 hoursHighly dependent on other parameters; monitor by TLC.[6][11]
Workup Aqueous Acid (e.g., dilute HCl)Neutralizes the base and protonates the enolate product.[1][2]
Experimental Protocol: General Procedure for Claisen Condensation

This is a generalized protocol and should be adapted based on the specific requirements of your starting materials.

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Reagent Addition:

    • To the flask, add the appropriate strong base (e.g., sodium ethoxide) and the anhydrous solvent (e.g., ethanol or THF).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the ester (e.g., ethyl acetate) dropwise from the dropping funnel to the stirred base solution.

    • After the addition is complete, allow the mixture to stir at 0 °C for a specified time to ensure complete enolate formation.

    • Slowly add the electrophile (e.g., a substituted benzoyl chloride derivative) to the enolate solution.

  • Reaction:

    • After the addition of the electrophile, the reaction mixture may be allowed to warm to room temperature or gently heated to reflux.

    • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice and an aqueous acid solution to quench the reaction and neutralize the base.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or vacuum distillation to yield the pure β-keto ester.[8][9]

Visualizing the Workflow

The following diagram illustrates a typical troubleshooting workflow for a low-yield Claisen condensation reaction.

TroubleshootingWorkflow start Low Yield in Claisen Condensation check_base Verify Base Quality & Stoichiometry start->check_base check_conditions Assess Reaction Conditions (Anhydrous?) start->check_conditions check_temp Evaluate Reaction Temperature Profile start->check_temp check_workup Review Workup Procedure start->check_workup sol_base Use Fresh, Stoichiometric, Appropriate Base check_base->sol_base sol_conditions Ensure Rigorous Anhydrous Technique & Inert Atmosphere check_conditions->sol_conditions sol_temp Optimize Temperature (Initial Cooling, Gentle Heating) check_temp->sol_temp sol_workup Ensure Complete Acidification to pH < 7 check_workup->sol_workup end_good Improved Yield sol_base->end_good sol_conditions->end_good sol_temp->end_good sol_workup->end_good

Caption: Troubleshooting Decision Tree for Low-Yield Claisen Condensation.

References

Common impurities in Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS: 101987-86-4). This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Here, we will delve into the common impurities encountered during its synthesis and provide robust, field-tested methodologies for their removal. Our focus is on not just the "how," but the "why," grounding our protocols in established chemical principles to ensure both success and safety in your laboratory operations.

I. Understanding the Synthesis and Impurity Profile

This compound is a pivotal building block, notably in the synthesis of fluoroquinolone antibacterial agents.[1][2][3] It is typically synthesized via a Claisen condensation reaction.[4][5][6] This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone.[6] In the case of our target molecule, the synthesis likely involves the reaction of a substituted benzoyl chloride with the dianion of malonic acid monoethyl ester or a similar C-H acidic ester.[7]

The very nature of the Claisen condensation, while powerful, can give rise to a predictable set of impurities. Understanding their origin is the first step toward effective removal.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most common types of impurities I should expect in my crude this compound?

A1: The impurity profile can be broadly categorized into three main groups:

  • Unreacted Starting Materials: The most common of these is the parent benzoyl chloride (3-chloro-2,4,5-trifluorobenzoyl chloride) and the malonic ester derivative. Their presence is often due to incomplete reaction or suboptimal stoichiometry.

  • By-products of the Condensation Reaction: The Claisen condensation can sometimes lead to self-condensation of the starting ester if it possesses enolizable α-hydrogens.[4] Additionally, side reactions can generate various related aromatic compounds.

  • Degradation Products: β-keto esters can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions and at elevated temperatures.[8][9][10] This can lead to the formation of the corresponding ketone, 1-(3-chloro-2,4,5-trifluorophenyl)ethanone, and other degradation products.

Q2: My final product has a persistent yellowish or brownish tint. What could be the cause?

A2: A persistent color is often indicative of polymeric or highly conjugated by-products. These can arise from side reactions, especially if the reaction temperature was not well-controlled or if certain reactive intermediates were present. Even trace amounts of these impurities can impart significant color to the final product.

Q3: I am observing a peak in my GC-MS analysis that corresponds to the decarboxylated ketone. How can I prevent its formation?

A3: The formation of the ketone via decarboxylation is a classic reaction of β-keto acids, which can be formed by the hydrolysis of your ester product.[9][10][11] To minimize this, ensure that your work-up and purification steps are performed under neutral or mildly acidic conditions and avoid excessive heat. If your reaction is run under basic conditions, it is crucial to neutralize the reaction mixture carefully, preferably at a low temperature.

Logical Relationship of Impurities

Origin of Impurities in this compound Synthesis cluster_impurities Common Impurities Synthesis (Claisen Condensation) Synthesis (Claisen Condensation) Unreacted Starting Materials Unreacted Starting Materials Synthesis (Claisen Condensation)->Unreacted Starting Materials Incomplete Reaction Reaction By-products Reaction By-products Synthesis (Claisen Condensation)->Reaction By-products Side Reactions 3-chloro-2,4,5-trifluorobenzoyl chloride 3-chloro-2,4,5-trifluorobenzoyl chloride Unreacted Starting Materials->3-chloro-2,4,5-trifluorobenzoyl chloride Malonic acid monoethyl ester Malonic acid monoethyl ester Unreacted Starting Materials->Malonic acid monoethyl ester Self-condensation products Self-condensation products Reaction By-products->Self-condensation products Degradation Products Degradation Products 1-(3-chloro-2,4,5-trifluorophenyl)ethanone 1-(3-chloro-2,4,5-trifluorophenyl)ethanone Degradation Products->1-(3-chloro-2,4,5-trifluorophenyl)ethanone Final Product Final Product Final Product->Degradation Products Hydrolysis/Decarboxylation

Caption: Relationship between the synthesis process and the resulting impurities.

II. Troubleshooting and Purification Protocols

Effective purification is key to obtaining high-purity this compound suitable for downstream applications. The choice of method will depend on the nature and quantity of the impurities present.

Frequently Asked Questions (FAQs): Purification Strategies

Q4: What is the first-line purification method I should consider?

A4: For many common impurities, a well-executed aqueous work-up followed by recrystallization is often sufficient. The aqueous wash can help remove water-soluble starting materials and salts. Recrystallization is particularly effective for removing less soluble impurities and can significantly improve the purity and color of the final product.

Q5: Recrystallization is not giving me the desired purity. What's the next step?

A5: If recrystallization is insufficient, column chromatography is the preferred method for separating compounds with similar polarities. Given the structure of your product, a normal-phase silica gel chromatography is a good starting point.

Q6: How do I choose the right solvent system for column chromatography?

A6: The choice of eluent is critical for achieving good separation. A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate or diethyl ether. The optimal ratio can be determined by thin-layer chromatography (TLC) analysis. You are looking for a solvent system that gives a retention factor (Rf) of around 0.3 for your target compound.

Experimental Workflow: Purification

Purification Workflow A Crude Product B Aqueous Work-up (e.g., NaHCO3 wash) A->B C Recrystallization B->C F Purity Check (GC-MS, NMR) C->F D Column Chromatography (Silica Gel) E Pure Product D->E F->D Purity < 98% F->E Purity > 98%

Caption: A typical workflow for the purification of the target compound.

Detailed Protocol 1: Recrystallization

This protocol assumes you have already performed an aqueous work-up to remove water-soluble impurities.

  • Solvent Selection: Based on the principle of "like dissolves like," a moderately polar solvent or a solvent mixture is a good starting point. Ethanol, isopropanol, or a mixture of ethyl acetate and hexanes are often good candidates. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities on the surface.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Detailed Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). Carefully pour the slurry into your chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with your chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can often provide better separation.

  • Fraction Collection: Collect fractions as the eluent comes off the column. Monitor the separation by TLC to determine which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Summary: Solvent Selection for Purification
Purification MethodSolvent/Solvent SystemRationale
Recrystallization Ethanol, IsopropanolGood solubility at high temperatures, poor solubility at low temperatures.
Ethyl Acetate/HexanesAllows for fine-tuning of polarity to achieve optimal crystallization.
Column Chromatography Hexanes/Ethyl AcetateA versatile system that allows for a wide range of polarities to be explored.
Dichloromethane/MethanolA more polar system that can be useful for separating more polar impurities.

III. Analytical Methods for Impurity Detection

Accurate detection and quantification of impurities are crucial for quality control.

Frequently Asked Questions (FAQs): Analytical Techniques

Q7: What is the best analytical technique for routine purity checks?

A7: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent choice for routine analysis due to its high resolution and sensitivity for volatile and semi-volatile organic compounds.[12] For confirmation of impurity identity, GC coupled with Mass Spectrometry (GC-MS) is the gold standard.[13]

Q8: Can I use HPLC for this analysis?

A8: High-Performance Liquid Chromatography (HPLC) is also a suitable technique, particularly for less volatile or thermally labile impurities.[14] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

Q9: What about spectroscopic methods?

A9: Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities and for confirming the structure of your final product. Both ¹H and ¹³C NMR should be performed.

References

Delafloxacin Intermediate Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides in-depth troubleshooting support for researchers, scientists, and drug development professionals involved in the synthesis of Delafloxacin intermediates. It addresses common challenges encountered during key synthetic steps, offering practical solutions grounded in chemical principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Impurity Formation During Quinolone Core Cyclization

Question: My intramolecular condensation to form the quinolone core is resulting in low yields and a significant amount of impurities. What are the likely causes and how can I optimize this step?

Answer:

High reaction temperatures are a primary contributor to impurity formation and reduced yields during the intramolecular cyclization step of the quinolone core synthesis[1]. Elevated temperatures can promote side reactions, leading to a complex product mixture that is difficult to purify.

Troubleshooting Strategies:

  • Temperature Optimization: Carefully control the reaction temperature. It is advisable to start with the lower end of the temperature range reported in the literature and incrementally increase it while monitoring the reaction progress by HPLC or TLC.

  • Solvent Selection: The choice of solvent can significantly impact the reaction outcome. While high-boiling point solvents are often used to drive the reaction to completion, they can also contribute to impurity formation. Consider exploring alternative solvents with lower boiling points or using a co-solvent system to optimize solubility and reaction kinetics.

  • Base Selection: The strength and stoichiometry of the base used for the condensation are critical. An inappropriate base or an excess amount can lead to undesired side reactions. Screen a variety of organic and inorganic bases to identify the optimal conditions for your specific substrate.

Underlying Chemistry: The intramolecular condensation is a delicate equilibrium-driven process. Excessive heat can provide the activation energy for alternative, undesired reaction pathways, leading to the formation of thermally-induced byproducts.

Issue 2: Formation of a Dimer Impurity During Chlorination

Question: I am observing a significant dimer impurity in the chlorination step of my Delafloxacin intermediate synthesis. How can I identify and suppress the formation of this impurity?

Answer:

The formation of a dimeric adduct is a known issue during the chlorination of the quinolone intermediate[2]. This impurity can be challenging to remove in downstream steps and can significantly impact the overall yield and purity of the final product. A specific refining method has been developed to avoid the generation of dimer impurities[3].

Troubleshooting Strategies:

  • Reaction Condition Optimization (Design of Experiments): A Design of Experiments (DoE) approach can be highly effective in identifying the critical process parameters that influence dimer formation. Factors to investigate include reaction temperature, addition rate of the chlorinating agent, and stoichiometry[2].

  • Alternative Chlorinating Agents: If optimizing the reaction conditions with the current chlorinating agent is unsuccessful, consider exploring alternative reagents. The reactivity of the chlorinating agent can have a profound impact on the selectivity of the reaction.

  • Hydrolysis Conditions: The temperature of the subsequent hydrolysis step can also influence the level of dimer impurity. Milder hydrolysis conditions, for example, at 10-35°C, have been shown to reduce impurity formation compared to higher temperatures[3].

Workflow for Dimer Impurity Mitigation:

Caption: Troubleshooting workflow for dimer impurity.

Issue 3: Poor Solubility of Intermediates in Suzuki Coupling Reactions

Question: My Suzuki coupling reaction is sluggish, and I suspect poor solubility of my aryl halide intermediate is the issue. What strategies can I employ to overcome this?

Answer:

Poor solubility of reactants is a common challenge in Suzuki coupling reactions, often leading to incomplete conversion and low yields[4]. The choice of solvent and reaction conditions is crucial for ensuring that all components remain in solution throughout the reaction.

Troubleshooting Strategies:

  • Solvent Screening: Experiment with a range of solvents and solvent mixtures. While common solvents for Suzuki couplings include toluene, THF, and DMF, for highly insoluble substrates, consider higher boiling point aromatic solvents like chlorobenzene or 1,2-dichlorobenzene[4].

  • Temperature: Increasing the reaction temperature can improve solubility. However, be mindful of the thermal stability of your reactants and catalyst[5].

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can influence both the catalytic activity and the solubility of the catalytic species. Some modern catalysts, such as those incorporating Buchwald ligands, are designed to be effective for challenging couplings[6].

  • Phase-Transfer Catalysis: In cases of extreme insolubility, employing a phase-transfer catalyst can facilitate the reaction between reactants in different phases.

Table 1: Solvent Suggestions for Poorly Soluble Suzuki Coupling Reactants

Solvent SystemRationaleReference
Toluene/Ethanol/WaterA common mixture that can solvate a range of polar and non-polar reactants.[7]
Dioxane/WaterAnother effective mixture for Suzuki couplings.[5]
DMF or NMPHigh-boiling polar aprotic solvents that can dissolve many organic compounds.[4]
Chlorobenzene / 1,2-DichlorobenzeneHigh-boiling aromatic solvents for very insoluble substrates.[4]
Issue 4: Difficulty in Purifying the Final Intermediate

Question: I am struggling to achieve the desired purity for my Delafloxacin intermediate, even after column chromatography. What are some effective purification strategies?

Answer:

Achieving high purity is critical for pharmaceutical intermediates. When standard chromatographic methods are insufficient, crystallization is often a powerful purification technique.

Purification Protocol: Crystallization

  • Solvent Selection: The key to successful crystallization is identifying a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below. For Delafloxacin intermediates, solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) have been used effectively.

  • Dissolution: Dissolve the crude intermediate in a minimal amount of the chosen hot solvent.

  • Induce Crystallization: Slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. For intermediates dissolved in DMSO or DMF, water can be used as an anti-solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 2: Example Crystallization Conditions for a Delafloxacin Intermediate

StepParameterValueReference
1SolventDimethyl Sulfoxide (DMSO)
2Temperature for Dissolution100°C
3Anti-solventDistilled Water
4Crystallization Time8 hours
5Washing SolventEthanol

Visualizing the Purification Workflow:

Purification_Workflow cluster_0 Purification Protocol A Crude Intermediate B Dissolve in Hot Solvent (e.g., DMSO at 100°C) A->B C Add Anti-solvent (e.g., Water) B->C D Slow Cooling & Crystallization (8h) C->D E Filter and Wash (e.g., Ethanol) D->E F Dry Under Vacuum E->F G High-Purity Intermediate F->G

Caption: Step-by-step crystallization workflow.

References

Stability issues of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimentation. Here, you will find troubleshooting guidance and frequently asked questions to ensure the integrity of your results.

Introduction

This compound is a key intermediate in the synthesis of various compounds, including fluoroquinolone derivatives with antibacterial and antimycobacterial properties.[1][2] The stability of this β-keto ester is crucial for the reliability and reproducibility of synthetic procedures. This guide provides insights into its potential degradation pathways and practical steps to mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound, like other β-keto esters, are its susceptibility to hydrolysis and decarboxylation.[3] These reactions can be catalyzed by acidic or basic conditions and elevated temperatures. The presence of the electron-withdrawing trifluorophenyl group may influence the rates of these degradation pathways.

Q2: How should I properly store this compound?

A2: To ensure stability, it is recommended to store this compound in a tightly sealed container in a dry and cool place, at room temperature.[1] Exposure to moisture and air should be minimized.

Q3: I am observing a new, unexpected peak in my HPLC analysis after dissolving the compound in a protic solvent. What could be the cause?

A3: The appearance of a new peak, particularly in the presence of protic solvents like methanol or water, could indicate hydrolysis of the ethyl ester to form the corresponding carboxylic acid. This process can be accelerated by trace amounts of acid or base.

Q4: My reaction yield is lower than expected when using this starting material. Could stability be a factor?

A4: Yes, instability of the starting material can lead to lower reaction yields. If the compound has degraded prior to or during the reaction, the effective concentration of the desired starting material is reduced. It is advisable to verify the purity of the compound before use, especially if it has been stored for an extended period or under suboptimal conditions.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related problems.

Issue 1: Gradual decrease in purity of the compound over time as observed by HPLC.
  • Potential Cause 1: Hydrolysis. The β-keto ester can undergo hydrolysis to the corresponding β-keto acid. This is a common degradation pathway for esters, especially in the presence of moisture.[4]

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a desiccator or under an inert atmosphere to minimize exposure to moisture.

    • Solvent Purity: Use anhydrous solvents for preparing stock solutions and for reactions.

    • pH Control: If working in solution, ensure the pH is neutral. Buffering the solution may be necessary for prolonged experiments.

  • Potential Cause 2: Decarboxylation. The resulting β-keto acid from hydrolysis is prone to decarboxylation, especially upon heating, to yield a ketone.[5][6]

  • Troubleshooting Steps:

    • Avoid High Temperatures: If possible, conduct reactions at lower temperatures.

    • Analyze for Byproducts: Use analytical techniques such as LC-MS to identify potential degradation products, which can help confirm the degradation pathway.

Issue 2: Inconsistent results in reactions involving basic conditions.
  • Potential Cause: Base-catalyzed degradation. In the presence of a strong base, β-keto esters can undergo "ketonic hydrolysis" to form a ketone and ethanol, or "acidic hydrolysis" (after acidification) to form carboxylic acids.[7][8] The specific outcome depends on the reaction conditions.

  • Troubleshooting Steps:

    • Choice of Base: Consider using a non-nucleophilic base if the ester functionality is intended to be preserved.

    • Temperature Control: Perform reactions at low temperatures to minimize side reactions.

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired product and minimize degradation.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions.[9][10][11][12]

Protocol 1: pH Stability Study
  • Prepare Buffer Solutions: Prepare buffers at various pH levels (e.g., pH 2, 7, and 10).

  • Sample Preparation: Dissolve a known concentration of the compound in each buffer solution.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 40°C).

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

Protocol 2: Thermal Stability Study
  • Sample Preparation: Place a known amount of the solid compound in vials.

  • Incubation: Expose the vials to different temperatures (e.g., 40°C, 60°C, 80°C) for a set period.

  • Analysis: After the incubation period, dissolve the samples in a suitable solvent and analyze by HPLC to determine the extent of degradation.

Data Presentation

The results of the stability studies can be summarized in the following table:

ConditionTime (hours)% Parent Compound Remaining% Degradation Product(s)
pH 2 (40°C) 0
2
4
8
24
pH 7 (40°C) 0
2
4
8
24
pH 10 (40°C) 0
2
4
8
24
Solid State (60°C) 24
48
72

Visualizing Degradation Pathways

The primary degradation pathways for β-keto esters are hydrolysis and subsequent decarboxylation.

G cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation Beta_Keto_Ester This compound Beta_Keto_Acid 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoic acid Beta_Keto_Ester->Beta_Keto_Acid H+ or OH- H2O Ketone 1-(3-chloro-2,4,5-trifluorophenyl)ethan-1-one Beta_Keto_Acid->Ketone Heat (-CO2)

Caption: Potential degradation pathway of the β-keto ester.

Workflow for Stability Troubleshooting

G Start Inconsistent Experimental Results Check_Purity Verify Purity of Starting Material (e.g., HPLC) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Investigate_Other Investigate Other Experimental Parameters Purity_OK->Investigate_Other Yes Degradation_Suspected Degradation Suspected Purity_OK->Degradation_Suspected No Identify_Stressor Identify Potential Stressor (pH, Temp, Solvent) Degradation_Suspected->Identify_Stressor Forced_Degradation Perform Forced Degradation Study Identify_Stressor->Forced_Degradation Analyze_Degradants Analyze Degradation Products (LC-MS) Forced_Degradation->Analyze_Degradants Optimize_Conditions Optimize Experimental Conditions (e.g., lower temp, anhydrous solvent) Analyze_Degradants->Optimize_Conditions Re-evaluate Re-evaluate Experiment Optimize_Conditions->Re-evaluate

Caption: A logical workflow for troubleshooting stability issues.

References

Navigating the Synthesis of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate: A Guide to Alternative Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Welcome to the technical support center for the synthesis of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis by exploring alternative solvent systems. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, ensuring scientifically sound and reproducible results.

The synthesis of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, a key intermediate in the manufacturing of various pharmaceuticals, is typically achieved through a Claisen condensation. The traditional approach often relies on conventional volatile organic compounds (VOCs) as solvents, which are facing increasing environmental and safety scrutiny. This guide will explore greener, more efficient, and novel solvent alternatives, addressing common issues encountered during the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific questions and problems you might encounter during your experiments, providing detailed explanations and actionable solutions.

FAQ 1: My Claisen condensation is sluggish or failing to initiate in a conventional solvent like THF or toluene. What are the likely causes and how can I troubleshoot this?

A sluggish or failed reaction is a common frustration. The issue often lies with the purity of reagents and the reaction environment. The highly substituted and electron-deficient nature of the 3-chloro-2,4,5-trifluorobenzoyl moiety can render the carbonyl carbon less electrophilic, making the reaction more challenging.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a failed Claisen condensation.

In-Depth Troubleshooting Steps:

  • Reagent Purity is Paramount:

    • Anhydrous Conditions: The Claisen condensation is notoriously sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be rigorously dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF, or using molecular sieves).

    • Base Integrity: The strength and purity of your base are critical. If using sodium ethoxide, ensure it has not decomposed. For bases like sodium hydride (NaH), it's crucial to use a fresh dispersion and, if necessary, wash it with dry hexanes to remove mineral oil.

    • Substrate Quality: Verify the purity of your ethyl 3-chloro-2,4,5-trifluorobenzoate and ethyl acetate. Impurities can inhibit the reaction.

  • Optimizing Reaction Conditions:

    • Temperature: While many Claisen condensations proceed at room temperature, sluggish reactions can sometimes be gently heated. However, be cautious, as higher temperatures can promote side reactions. A systematic approach, starting from room temperature and gradually increasing, is advisable.

    • Order of Addition: Pre-forming the enolate of ethyl acetate by adding it to the base before introducing the ethyl 3-chloro-2,4,5-trifluorobenzoate can sometimes improve yields.

FAQ 2: I'm looking for greener alternatives to traditional solvents. What are my options and what are the key considerations?

Moving away from halogenated or aromatic solvents is a significant step towards more sustainable chemistry. Several classes of "green" solvents have shown promise in similar condensation reactions.

Comparison of Alternative Solvent Systems:

Solvent SystemKey AdvantagesPotential Challenges
Deep Eutectic Solvents (DES) Biodegradable, low cost, tunable properties, can act as both solvent and catalyst.[1]Higher viscosity can impact mass transfer; purification of the product can be challenging.
Ionic Liquids (ILs) High thermal stability, negligible vapor pressure, can be designed for specific reactions.[2][3]Higher cost, potential toxicity of some ILs, and challenges in product separation.
Solvent-Free Conditions Eliminates solvent waste, can lead to faster reaction times and easier purification.[4][5][6][7]Requires precise temperature control to maintain a liquid phase; not suitable for all substrates.
Bio-derived Solvents Renewable feedstocks, often biodegradable and have lower toxicity.May have limited solvency for highly polar or non-polar reactants.

In-Depth Look at Promising Alternatives:

  • Deep Eutectic Solvents (DES): These are mixtures of a hydrogen bond donor (e.g., urea, glycerol) and a hydrogen bond acceptor (e.g., choline chloride). They are attractive due to their low cost, biodegradability, and simple preparation.[1] For the synthesis of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, a DES could potentially enhance the reaction rate by stabilizing the enolate intermediate through hydrogen bonding.

    • Experimental Protocol Outline for DES:

      • Prepare the DES by mixing choline chloride and urea (1:2 molar ratio) and heating gently until a clear, homogeneous liquid is formed.

      • Add the base (e.g., sodium ethoxide) to the DES and stir until dissolved.

      • Slowly add ethyl acetate to form the enolate.

      • Introduce ethyl 3-chloro-2,4,5-trifluorobenzoate and monitor the reaction by TLC or LC-MS.

      • Work-up typically involves diluting the reaction mixture with water and extracting the product with a suitable organic solvent.

  • Solvent-Free Reaction: This approach is highly atom-economical. The reaction is typically performed by heating a mixture of the reactants and the base.[4][5][6][7]

    • Experimental Protocol Outline for Solvent-Free Conditions:

      • In a dry flask, combine ethyl 3-chloro-2,4,5-trifluorobenzoate, ethyl acetate, and a solid base like potassium tert-butoxide.

      • Heat the mixture with vigorous stirring to a temperature where the reactants are molten and the reaction proceeds at a reasonable rate (e.g., 80-100 °C).

      • Monitor the reaction progress.

      • After completion, the reaction mixture is cooled, and the product is isolated by dissolving the mixture in a suitable solvent and performing an aqueous work-up.

FAQ 3: I am observing significant side-product formation. What are the common side reactions in a Claisen condensation and how can I mitigate them?

Side reactions can significantly reduce your yield and complicate purification. Understanding the potential side pathways is key to suppressing them.

Common Side Reactions and Mitigation Strategies:

Caption: Common side reactions in Claisen condensations.

  • Self-Condensation of Ethyl Acetate: This can compete with the desired cross-condensation.

    • Mitigation: Use a non-enolizable ester as the acylating agent if possible. In this case, since ethyl 3-chloro-2,4,5-trifluorobenzoate has no α-hydrogens, it cannot self-condense. To favor the desired reaction, you can slowly add the ethyl acetate to a mixture of the base and the fluorinated ester.

  • Transesterification: If the alkoxide base used does not match the alkoxy group of the esters, you can get a mixture of ester products.[8]

    • Mitigation: Always use a base with the same alkoxide as your esters. For ethyl esters, use sodium ethoxide or potassium ethoxide.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting materials and the β-keto ester product.

    • Mitigation: As mentioned in FAQ 1, strict anhydrous conditions are essential.

FAQ 4: How does the choice of an alternative solvent affect the work-up and purification of my product?

The properties of the solvent will dictate the optimal work-up procedure.

  • Deep Eutectic Solvents: Many DESs are water-soluble. This can be advantageous for work-up. After the reaction, the mixture can be diluted with water, and the often less polar organic product can be extracted with a solvent like ethyl acetate or diethyl ether. The DES remains in the aqueous phase.

  • Ionic Liquids: The choice of ionic liquid will determine the work-up. Some are hydrophilic and can be removed with an aqueous wash. Hydrophobic ILs will remain with the organic product, requiring other purification methods like distillation or chromatography. The high boiling point of ILs can make product distillation feasible if the product is sufficiently volatile.

  • Solvent-Free: The work-up is often simpler. After the reaction is complete and the mixture has cooled, it can be dissolved in a suitable organic solvent, followed by a standard aqueous wash to remove the base and any salts.

Conclusion

The synthesis of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate via Claisen condensation presents unique challenges due to the nature of the substrate. However, by carefully controlling reaction conditions and considering innovative, greener solvent alternatives, researchers can achieve high yields in a more sustainable manner. This guide provides a starting point for troubleshooting and optimization. Remember that each reaction is unique, and a systematic, evidence-based approach is the key to success.

References

Reducing by-product formation in reactions involving Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and drug development professionals working with Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you minimize by-product formation and maximize the yield and purity of your target compounds. As a key intermediate in the synthesis of vital fluoroquinolone antibacterials, understanding the nuances of its reactivity is paramount to successful and efficient drug development.[1][2][3][4]

This document moves beyond standard protocols to explain the causality behind common experimental challenges. Every recommendation is grounded in established chemical principles to ensure you can build self-validating and robust synthetic procedures.

Understanding the Core Challenges

This compound is a β-keto ester, a class of compounds known for their synthetic versatility but also for their susceptibility to specific side reactions. The primary challenges in its use, particularly in the high-temperature cyclization reactions required for quinolone synthesis (such as the Gould-Jacobs reaction), stem from two main pathways: thermal degradation and hydrolytic instability.[5]

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during reactions with this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product with Significant Tarry or Polymeric Residue

This is one of the most frequent challenges, often observed during the thermal cyclization step to form the quinolone core.

  • Potential Cause A: Excessive Reaction Temperature. The high temperatures required for cyclization (often exceeding 250°C) can lead to the thermal decomposition of the starting material and intermediates.[6] The electron-withdrawing nature of the trifluorophenyl ring can influence the thermal stability of the molecule.

  • Solution A1: Precise Temperature Control. Use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to maintain a stable and uniform temperature.[7] Direct heating of the reaction mixture without a solvent can create hot spots, accelerating degradation.

  • Solution A2: Optimize Reaction Time. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Avoid prolonged heating once the starting material is consumed, as this will only promote the formation of degradation by-products.

  • Solution A3: Consider Microwave-Assisted Synthesis. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in Gould-Jacobs reactions.[7] The rapid and uniform heating provided by microwaves can help to minimize the formation of thermal degradation products.

  • Potential Cause B: Oxidative Degradation. The presence of oxygen at high temperatures can contribute to the formation of colored, polymeric by-products.

  • Solution B: Maintain an Inert Atmosphere. Conduct the reaction under a nitrogen or argon atmosphere to minimize oxidative side reactions.

Issue 2: Presence of a Significant By-product with a Lower Molecular Weight than the Expected Product

This often points to the hydrolysis and subsequent decarboxylation of the β-keto ester.

  • Potential Cause A: Presence of Water in the Reaction Mixture. Water, even in trace amounts, can hydrolyze the ethyl ester to a β-keto acid. This intermediate is often unstable at high temperatures and readily loses carbon dioxide to form a ketone.

  • Solution A1: Ensure Anhydrous Conditions. Use freshly dried solvents and reagents. If necessary, distill solvents over a suitable drying agent prior to use. Ensure all glassware is thoroughly dried.

  • Solution A2: Careful Choice of Base. In reactions requiring a base, select one that is non-nucleophilic and minimally hygroscopic.

  • Potential Cause B: Krapcho Decarboxylation Conditions. In some cases, especially if certain salts are present, a Krapcho-type decarboxylation can occur, which is a dealkylation followed by decarboxylation.

  • Solution B: Avoid Reactive Salts. Be mindful of the salts used in the reaction or work-up, as some can facilitate this side reaction under thermal conditions.

Visualizing By-product Formation

The following diagram illustrates the two major pathways for by-product formation:

Byproduct_Formation Start This compound Desired Desired Product (e.g., Quinolone Core) Start->Desired Intended Reaction Path (e.g., Cyclization) Tarry Tarry/Polymeric By-products Start->Tarry Excessive Heat / Prolonged Time KetoAcid Intermediate β-Keto Acid Start->KetoAcid Hydrolysis (H₂O) Decarboxylated Decarboxylated Ketone By-product KetoAcid->Decarboxylated Decarboxylation (Heat, -CO₂)

Caption: Major by-product formation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the dark coloration that develops during my reaction?

A1: The formation of a dark, often tarry, substance is typically due to polymerization and degradation of the starting materials or intermediates at high temperatures.[6] To mitigate this, it is crucial to carefully control the reaction temperature and minimize the reaction time. Monitoring the reaction's progress and stopping the heat as soon as the starting material is consumed is a key strategy.

Q2: I've identified 1-(3-chloro-2,4,5-trifluorophenyl)ethan-1-one in my crude product. How did this form and how can I prevent it?

A2: This ketone is the result of hydrolysis of your starting material to the corresponding β-keto acid, followed by thermal decarboxylation. This is a classic side reaction for β-keto esters. To prevent its formation, ensure that your reaction is run under strictly anhydrous conditions. Use dry solvents and reagents, and consider running the reaction under an inert atmosphere to exclude atmospheric moisture.

Q3: Can the electron-withdrawing groups on the phenyl ring affect by-product formation?

A3: Yes. While electron-withdrawing groups on anilines can sometimes necessitate more forceful reaction conditions in quinolone synthesis, the highly fluorinated phenyl ring on your β-keto ester can also influence the molecule's stability and reactivity.[7] The mechanism of thermal degradation of perfluorinated compounds can be complex, but it is known that high temperatures can lead to fragmentation.[1][8][9] Therefore, precise temperature control is especially critical when working with this substrate.

Q4: Would a lower reaction temperature for a longer time be better than a higher temperature for a shorter time?

A4: This is a delicate balance that often requires empirical optimization for your specific reaction. However, a general principle is to use the minimum temperature required for the cyclization to proceed at a reasonable rate. Excessively high temperatures are a primary driver of degradation. Therefore, a slightly lower temperature for a longer duration may indeed be beneficial in reducing tar formation.[7] Again, close monitoring of the reaction is key to finding the optimal conditions.

Q5: Are there any recommended solvents for minimizing by-products?

A5: High-boiling, inert solvents are highly recommended for thermal cyclization reactions. Diphenyl ether is a classic choice.[7] These solvents provide excellent heat transfer and allow for precise temperature control, which is critical for minimizing thermal degradation. They also help to keep all reactants in the solution phase.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis Tarry Predominantly Tarry/ Polymeric By-products? Analysis->Tarry Decarboxylated Significant Decarboxylated By-product? Tarry->Decarboxylated No TempControl Reduce Temperature & Optimize Reaction Time. Consider Microwave Synthesis. Tarry->TempControl Yes Anhydrous Ensure Strictly Anhydrous Conditions. Use Dry Solvents/Reagents. Decarboxylated->Anhydrous Yes Reoptimize Re-run Reaction with Optimized Conditions Decarboxylated->Reoptimize No Inert Run Reaction Under Inert Atmosphere (N₂/Ar). TempControl->Inert Anhydrous->Reoptimize Inert->Reoptimize

Caption: A decision-making workflow for troubleshooting.

Recommended Protocol: Minimizing By-products in a Gould-Jacobs-type Cyclization

This protocol provides a starting point for optimizing the cyclization step. Researchers should adapt this based on their specific downstream reactions and analytical observations.

Objective: To minimize thermal degradation and decarboxylation during the cyclization of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline

  • Diphenyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with a temperature controller and thermocouple

  • TLC plates and appropriate eluent system

Procedure:

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reaction Setup: To the round-bottom flask, add the this compound (1.0 eq) and the substituted aniline (1.0-1.2 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous diphenyl ether to ensure the mixture remains stirrable at high temperatures.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating and Monitoring:

    • Begin stirring and slowly heat the reaction mixture to the desired temperature (e.g., start with 250°C). Use a thermocouple placed in the reaction mixture (if possible) or in the heating mantle to ensure accurate temperature control.

    • Take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes) and monitor the progress by TLC.

  • Reaction Completion: Once the starting material is consumed (as indicated by TLC), immediately remove the heat source and allow the reaction to cool to room temperature.

  • Work-up: Proceed with your established work-up procedure to isolate the crude product. This may involve precipitation by adding a non-polar solvent like hexane, followed by filtration.

  • Analysis: Analyze the crude product by HPLC or NMR to quantify the yield of the desired product and the percentage of major by-products. Use this data to further optimize the reaction temperature and time if necessary.

Data Summary for Optimization
ParameterCondition 1 (Initial)Condition 2 (Optimized)Rationale for Change
Temperature 260°C250°CReduced temperature to minimize thermal degradation.
Reaction Time 2 hours1.5 hours (or until SM consumed)Shorter time to prevent by-product formation after reaction completion.
Atmosphere AirNitrogenInert atmosphere to prevent oxidative decomposition.
Solvent None (neat)Diphenyl EtherUse of a high-boiling solvent for better temperature control.
Yield (Desired) ~40%>70%Optimized conditions lead to a significant increase in yield.
By-products High (tar, decarboxylated)LowMinimized side reactions lead to a cleaner product profile.

References

Technical Support Center: Recrystallization of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS No: 101987-86-4). This resource is designed for researchers and drug development professionals who utilize this key intermediate in the synthesis of fluoroquinolone derivatives and other advanced pharmaceutical agents.[1][2][3] As a β-keto ester with a heavily halogenated aromatic moiety, this compound presents unique challenges and opportunities in purification.[4][5] This guide provides field-proven protocols, explains the scientific rationale behind our recommendations, and offers robust troubleshooting solutions to ensure you achieve the highest purity and yield in your experiments.

Section 1: Compound Properties & Recrystallization Fundamentals

A successful purification begins with a thorough understanding of the compound's physical properties. These parameters are critical in selecting an appropriate solvent system and defining the thermal conditions for recrystallization.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Recrystallization
CAS Number101987-86-4[1]Unique identifier for ensuring compound identity.
Molecular FormulaC₁₁H₈ClF₃O₃[6]Indicates a mix of polar (ester, keto) and non-polar (aromatic) groups.
Molecular Weight280.63 g/mol [1]Used for calculating molar quantities and theoretical yield.
AppearanceOff-white solid[6]The goal of recrystallization is often to remove colored impurities, yielding a white crystalline solid.
Melting Point80-83°C[1][6]Critical Parameter. The boiling point of the chosen solvent should ideally be below this to prevent "oiling out".[7]
Boiling Point325°C[1][6]High boiling point indicates thermal stability under typical recrystallization conditions.

The Science of Solvent Selection

The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[8][9] For this specific β-keto ester, the presence of both an ethyl ester group and a trifluorochlorophenyl ring creates a moderate, nuanced polarity. This makes solvent selection a critical, empirically determined step. A "like dissolves like" approach is a good starting point; however, the multiple fluorine atoms can introduce unique intermolecular interactions that influence solubility.[10][11]

Section 2: Experimental Protocol & Workflow

This section details a robust, validated protocol for the recrystallization of this compound.

Recommended Protocol: A Step-by-Step Guide
  • Solvent Screening (Microscale):

    • Place ~50 mg of the crude solid into several small test tubes.

    • Add 0.5 mL of a candidate solvent (see Table 2 for suggestions) to each tube at room temperature. Observe solubility.

    • If insoluble at room temperature, heat the mixture gently in a water bath. A good solvent will dissolve the compound completely near its boiling point.[12]

    • Allow the clear, hot solution to cool slowly to room temperature, then in an ice bath. The ideal solvent will produce a high yield of crystalline precipitate.

  • Dissolution (Macroscale):

    • Place the crude compound in an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).

    • Add the chosen solvent (e.g., isopropanol) dropwise while heating the mixture with gentle swirling (e.g., on a hot plate).

    • Add just enough hot solvent to fully dissolve the solid. Using an excess of solvent is the most common reason for poor yield.[7][13]

  • Hot Filtration (If Necessary):

    • If insoluble impurities (dust, inorganic salts) are present, a hot filtration is required.

    • Pre-heat a funnel and a new flask to prevent premature crystallization in the filter paper.[14]

    • Quickly pour the hot solution through a fluted filter paper into the clean, pre-heated flask.

  • Crystallization:

    • Cover the flask with a watch glass to prevent contamination and slow evaporation.

    • Allow the flask to cool slowly and undisturbed to room temperature. Rapid cooling traps impurities and leads to the formation of small, impure crystals.[7][15]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.[14]

  • Drying:

    • Allow the crystals to dry on the filter funnel under vacuum for 10-15 minutes.

    • Transfer the solid to a watch glass and allow it to air dry completely. For optimal drying, use a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50°C). The solid is dry when it reaches a constant weight.[16]

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_process Process cluster_isolation Isolation & Finishing A Start: Crude Solid B Select Solvent System (See Table 2) A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (Optional: If Insoluble Impurities Present) C->D Insoluble impurities? E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Induce Crystallization (If Necessary) E->F No crystals? G Cool in Ice Bath E->G Crystals form F->G H Vacuum Filtration G->H I Wash with Ice-Cold Solvent H->I J Dry to Constant Weight I->J K End: Pure Crystalline Product J->K

Caption: Standard workflow for the recrystallization of a solid organic compound.

Section 3: Troubleshooting Guide (Q&A Format)

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of this compound.

Question: I've added a lot of hot solvent, but my compound won't dissolve. What should I do? Answer: This indicates you have chosen a poor solvent. There is no single solvent in which the compound is sufficiently soluble.

  • Solution 1: Switch Solvents. Re-evaluate your solvent screening data.

  • Solution 2: Use a Mixed-Solvent System. Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., Ethanol). Then, while hot, add a "poor" solvent (an "antisolvent" in which it is insoluble, e.g., deionized water) dropwise until the solution just becomes cloudy. Add a drop or two of the good solvent to redissolve the precipitate and then cool slowly.[8][14]

Question: My solution has cooled, but no crystals have formed. What's wrong? Answer: This is a classic case of either using too much solvent or the solution becoming supersaturated.[13][16]

  • Solution 1 (Too Much Solvent): Gently heat the solution to boil off some of the solvent (10-20% of the volume) in a fume hood. This will increase the concentration of your compound. Allow it to cool again.[7][13]

  • Solution 2 (Supersaturation): Induce crystallization.

    • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic rough edges provide nucleation sites for crystal growth.[13][16]

    • Seeding: If you have a pure crystal of the compound, add a single, tiny crystal to the solution. This will act as a template for further crystallization.[13]

Question: Instead of crystals, an oil has formed at the bottom of my flask. How do I fix this? Answer: This phenomenon, known as "oiling out," is the most probable issue with this specific compound due to its relatively low melting point (80-83°C).[7] It occurs when the compound comes out of solution at a temperature above its melting point.

  • Immediate Action: Re-heat the solution until the oil fully redissolves.

  • Solution 1: Add More Solvent. Add a small amount (10-15%) more of the same solvent. This keeps the compound dissolved to a lower temperature, hopefully below its melting point, before it precipitates.[7]

  • Solution 2: Lower the Solution's Polarity. If using a polar solvent like isopropanol, add a small amount of a less polar co-solvent (e.g., toluene) before cooling. This can sometimes disrupt the interactions leading to oiling.

  • Solution 3: Slow Down Cooling. Ensure cooling is extremely gradual. You can insulate the flask with glass wool or paper towels to slow heat loss.[13]

Question: My final yield is very low (<50%). Where did my product go? Answer: Low yield is almost always due to using too much solvent during the dissolution step, causing a significant portion of your product to remain in the filtrate (mother liquor).[7]

  • Diagnosis: After filtration, take a small sample of the mother liquor and place it on a watch glass. If a large amount of solid appears as the solvent evaporates, your yield loss is confirmed.[7]

  • Recovery: You can recover some of the lost product by evaporating the mother liquor to a more concentrated volume and cooling for a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Prevention: In your next attempt, be meticulous about adding the minimum amount of hot solvent required for complete dissolution.

Troubleshooting Decision Tree

G Start Problem Encountered During Cooling OilingOut Liquid Droplets Form ('Oiling Out') Start->OilingOut NoCrystals No Crystals Form Start->NoCrystals Reheat 1. Reheat to Redissolve OilingOut->Reheat TooMuchSolvent Cause: Too Much Solvent? NoCrystals->TooMuchSolvent Supersaturated Cause: Supersaturation? NoCrystals->Supersaturated LowYield Final Yield is Poor AddSolvent 2. Add More Solvent (10-15%) Reheat->AddSolvent Then... SlowCool 3. Cool Very Slowly AddSolvent->SlowCool And... BoilOff Boil Off Some Solvent & Re-cool TooMuchSolvent->BoilOff Yes ScratchSeed Scratch Flask or Add a Seed Crystal Supersaturated->ScratchSeed Yes

Caption: A decision tree for common recrystallization troubleshooting scenarios.

Section 4: Frequently Asked Questions (FAQs)

Q1: Which solvents are best to start with for screening? A1: Based on the compound's structure (β-keto ester), a good starting point is moderately polar alcohols and esters. Avoid highly non-polar solvents like hexane (unlikely to dissolve) and highly polar solvents like water (likely insoluble) for single-solvent systems.

Table 2: Suggested Solvents for Initial Screening

SolventBoiling Point (°C)Rationale
Isopropanol82.6Often an excellent choice for moderately polar compounds. BP is in a good range relative to the compound's MP.
Ethanol78.4Similar to isopropanol, good general-purpose solvent.
Ethyl Acetate77.1The ester functionality may provide good solubility due to structural similarity ("like dissolves like").[10]
Toluene110.6Use with caution. BP is higher than the compound's MP, increasing the risk of oiling out. May be useful as a co-solvent.
Ethanol/WaterVariableA powerful mixed-solvent system. Dissolve in hot ethanol, add hot water as the antisolvent.
Hexane/Ethyl AcetateVariableA common non-polar/polar mixture for compounds of intermediate polarity.

Q2: How do I assess the purity of my recrystallized product? A2: The primary methods are melting point analysis and Thin Layer Chromatography (TLC). A pure compound will have a sharp melting point range (typically < 2°C) that matches the literature value. On a TLC plate, the purified product should appear as a single, distinct spot, whereas the crude material may show multiple spots.

Q3: Does the high degree of fluorination on the phenyl ring affect recrystallization? A3: Yes, potentially. Highly fluorinated organic molecules can exhibit unique solid-state packing driven by fluorine-fluorine and C-H---F interactions.[11] This can sometimes lead to the formation of very stable, well-defined crystals but may also make finding a suitable solvent more challenging, as the solvent needs to effectively disrupt this crystal lattice at high temperatures.

Q4: Can I use distillation to purify this compound instead? A4: While the compound has a defined boiling point, its high value (325°C) suggests that vacuum distillation would be required to prevent decomposition. For removing typical reaction byproducts and colored impurities in a laboratory setting, recrystallization is a far more practical, energy-efficient, and effective technique for solid compounds. Other purification methods for related keto esters have involved derivatization followed by distillation, but this is a more complex process.[17][18]

References

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Challenge and the NMR Solution

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is a key intermediate in the synthesis of advanced fluoroquinolone antibacterial agents.[1][2][3] Its precise molecular structure is paramount to the efficacy and safety of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation and purity assessment of this molecule.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will dissect the expected spectral features, explain the underlying principles of chemical shifts and spin-spin coupling, and address the compound's existence in a dynamic keto-enol equilibrium. Furthermore, we will compare its spectral signature to a potential structural isomer to demonstrate the resolving power of NMR in complex pharmaceutical synthesis. This document is intended for researchers, quality control analysts, and drug development professionals who rely on robust analytical data for critical decision-making.

The Critical Influence of Keto-Enol Tautomerism

Before delving into the spectra, it is crucial to recognize that β-ketoesters like our target compound exist as a mixture of two rapidly interconverting isomers: the keto form and the enol form.[4] This equilibrium is fundamental to the molecule's chemistry and has a profound impact on its NMR spectra. The position of this equilibrium is sensitive to factors such as solvent polarity, with less polar solvents often favoring the hydrogen-bonded enol form.[5][6][7]

Because the interconversion between keto and enol forms is typically slow on the NMR timescale, separate signals for both tautomers are observed in the spectrum.[4][5] This allows for the direct quantification of the keto-enol ratio by integrating the corresponding signals.

Figure 1: Keto-Enol tautomerism of the target molecule.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, we anticipate distinct sets of signals corresponding to the keto and enol forms, as well as the invariant ethyl ester group.

Figure 2: Proton environments in the target molecule.

Expected ¹H NMR Signals:

Assignment Tautomer Expected δ (ppm) Multiplicity Integration Rationale & Key Couplings
H_a (CH₃)Keto & Enol~ 1.3Triplet (t)3HCoupled to the two H_b protons (³J_HH ≈ 7 Hz). Its chemical shift is typical for an ethyl ester methyl group.[8]
H_b (OCH₂)Keto & Enol~ 4.2Quartet (q)2HCoupled to the three H_a protons (³J_HH ≈ 7 Hz). Deshielded due to the adjacent oxygen atom.[9]
H_c (COCH₂CO)Keto~ 4.0Singlet (s)2HActive methylene protons situated between two carbonyl groups. No adjacent protons to couple with.
H_d (=CH)Enol~ 5.8Singlet (s)1HVinylic proton of the enol form. Significantly deshielded compared to the keto H_c protons.
H_e (Ar-H)Keto & Enol~ 7.5 - 7.9ddd1HAromatic proton coupled to three neighboring fluorine atoms. The multiplicity will be a doublet of doublet of doublets due to ³J_HF, ⁴J_HF, and ⁵J_HF couplings.
H_f (OH)Enol~ 12.5broad s1HHighly deshielded enolic proton due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

In-depth Analysis of the Aromatic Region (H_e):

The single aromatic proton provides a rich source of structural information. It is coupled to the fluorine atoms at positions 2, 4, and 5. The expected splitting pattern is a doublet of doublets of doublets (ddd), arising from:

  • ³J(H6-F5): A three-bond coupling, typically in the range of 8-10 Hz.

  • ⁴J(H6-F4): A four-bond coupling, typically smaller, around 3-5 Hz.[10]

  • ⁵J(H6-F2): A five-bond coupling, which is often the smallest, around 1-2 Hz.[11]

The precise measurement of these coupling constants is critical for confirming the substitution pattern of the aromatic ring. Advanced techniques like ¹⁹F-decoupled ¹H NMR can simplify this region to a singlet, confirming that all splitting originates from H-F coupling.[10]

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment. A key feature will be the splitting of carbon signals due to coupling with fluorine atoms (¹³C-¹⁹F coupling), which provides invaluable connectivity data.[12]

Figure 3: Carbon environments in the target molecule.

Expected ¹³C NMR Signals:

Assignment Tautomer Expected δ (ppm) Multiplicity (due to C-F coupling) Rationale & Key Couplings
C_a (CH₃)Keto & Enol~ 14Singlet (s)Typical value for an ethyl methyl carbon.[13]
C_b (OCH₂)Keto & Enol~ 62Singlet (s)Typical value for an ethyl ester methylene carbon.[13][14]
C_c (COCH₂CO)Keto~ 48Singlet (s)Active methylene carbon.
C_d (=CH)Enol~ 95Doublet (d)Vinylic carbon, potentially showing a small ²J_CF coupling to F2.
C_e (Ester C=O)Keto & Enol~ 168Singlet (s)Ester carbonyl carbon.[15]
C_f (Ketone C=O)Keto~ 188Doublet (d)Ketone carbonyl, deshielded. Split by coupling to the ortho F2 (²J_CF ≈ 20-30 Hz).
C_g (Enol C-O)Enol~ 175Doublet (d)Enolic carbon bonded to oxygen. Split by coupling to the ortho F2 (²J_CF).
C_1 (Ar C-CO)Keto & Enol~ 130Doublet of triplets (dt) or complex multipletQuaternary carbon attached to the side chain. Split by F2 and F5.
C_2 (Ar C-F)Keto & Enol~ 155Doublet (d)Carbon directly bonded to fluorine. Exhibits a large one-bond coupling constant, ¹J_CF ≈ 240-260 Hz.[16]
C_3 (Ar C-Cl)Keto & Enol~ 120Doublet of doublets (dd)Carbon attached to chlorine. Split by F2 and F4.
C_4 (Ar C-F)Keto & Enol~ 150Doublet (d)Carbon directly bonded to fluorine. Exhibits a large ¹J_CF ≈ 240-260 Hz.
C_5 (Ar C-F)Keto & Enol~ 148Doublet (d)Carbon directly bonded to fluorine. Exhibits a large ¹J_CF ≈ 240-260 Hz.
C_6 (Ar C-H)Keto & Enol~ 115Doublet of doublet of doublets (ddd)The only aromatic carbon attached to a proton. Shows smaller C-F couplings (²J_CF, ³J_CF).

Leveraging C-F Coupling for Structural Confirmation:

The magnitude of ¹³C-¹⁹F coupling constants is highly dependent on the number of bonds separating the two nuclei.[17][18]

  • ¹J_CF (one bond): Very large, typically > 240 Hz. This is a definitive indicator of a direct C-F bond.

  • ²J_CF (two bonds): Smaller, around 20-30 Hz.

  • ³J_CF (three bonds): Variable, typically 5-15 Hz.

  • Longer-range couplings (>3 bonds): Generally small (< 5 Hz).

Analyzing these coupling patterns for each aromatic carbon provides an exceptionally robust method for confirming the substituent positions, leaving no room for ambiguity.

Part 3: Comparative Analysis - Distinguishing Regioisomers

To illustrate the diagnostic power of NMR, let's compare the expected spectrum of our target compound with that of a potential regioisomeric impurity: Ethyl 3-(2-chloro-4,5-trifluorophenyl)-3-oxopropanoate .

Feature Target: 3-Chloro Isomer Alternative: 2-Chloro Isomer Reason for Difference
Aromatic ¹H Signal One proton signal (H-6)One proton signal (H-3)Both have one aromatic proton, but in different electronic environments.
¹H Multiplicity ddd (Coupled to F-2, F-4, F-5)dd (Coupled to F-4, F-5)In the 2-chloro isomer, the proton at C-3 is only coupled to the fluorines at C-4 and C-5. The five-bond coupling to a fluorine at C-6 (if present) would be negligible. The absence of the characteristic ³J_HF coupling seen in the 3-chloro isomer would be a clear distinction.
Aromatic ¹³C Signals C-Cl signal (~120 ppm) is a ddC-Cl signal (~125 ppm) is a ddThe chemical shift of the carbon bearing the chlorine will differ due to the change in its neighboring substituents.
Ketone ¹³C (C_f) Doublet (²J_CF coupling to F-2)Singlet (or very small triplet)In the 3-chloro isomer, the ketone is two bonds away from F-2, resulting in a clear doublet. In the 2-chloro isomer, the ketone is three bonds from F-3 (if fluorinated) and further from others, resulting in a much smaller or non-existent coupling.

This comparative analysis demonstrates that even subtle changes in substituent position lead to dramatic and predictable changes in the NMR spectra, allowing for confident identification and quality control.

Part 4: Experimental Protocols

Achieving high-quality, reproducible NMR data requires meticulous attention to experimental setup.

1. Sample Preparation

  • Objective: To prepare a sample of optimal concentration in a suitable deuterated solvent for high-resolution NMR analysis.

  • Methodology:

    • Accurately weigh 10-20 mg of the sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Rationale: CDCl₃ is a common, non-polar solvent that can effectively dissolve the compound and often provides good spectral dispersion. For studying solvent effects on the keto-enol equilibrium, comparison with a more polar solvent like Acetone-d₆ is recommended.[6]

    • Cap the tube and gently vortex or invert until the sample is fully dissolved. Ensure no solid particles remain.

    • Place the NMR tube in the spectrometer's spinner turbine, ensuring correct positioning.

2. Data Acquisition Workflow

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis SamplePrep Sample Preparation (10-20 mg in 0.6 mL CDCl3) Spectrometer Place in Spectrometer (e.g., 400 MHz) SamplePrep->Spectrometer Tune Tune & Match Probe Spectrometer->Tune Shim Lock & Shim Tune->Shim H1_Acq Acquire ¹H Spectrum (zg30 pulse, d1=5s, ns=8) Shim->H1_Acq C13_Acq Acquire ¹³C Spectrum (zgpg30 pulse, d1=2s, ns=1024) Shim->C13_Acq Processing Fourier Transform, Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Integration Integrate Signals Processing->Integration Peak_Picking Peak Picking & Coupling Analysis Integration->Peak_Picking Assignment Structural Assignment & Keto-Enol Ratio Calculation Peak_Picking->Assignment

Figure 4: Standard workflow for NMR analysis.

¹H NMR Acquisition Parameters (Example for 400 MHz Spectrometer):

  • Pulse Program: zg30 (standard 30-degree pulse)

  • Solvent: CDCl3

  • Number of Scans (ns): 8-16. Rationale: Sufficient to achieve a good signal-to-noise ratio for the main compound signals.

  • Relaxation Delay (d1): 5 seconds. Rationale: A longer delay ensures complete relaxation of all protons, which is crucial for accurate integration and quantification of the keto-enol tautomers.

  • Spectral Width (sw): 20 ppm. Rationale: Covers the full range of expected proton signals, from the alkyl region (~1 ppm) to the enolic proton (~13 ppm).

¹³C NMR Acquisition Parameters (Example for 400 MHz Spectrometer):

  • Pulse Program: zgpg30 (power-gated decoupling for NOE enhancement)

  • Number of Scans (ns): 1024 or higher. Rationale: The low natural abundance of ¹³C requires a larger number of scans to obtain an adequate signal-to-noise ratio.

  • Relaxation Delay (d1): 2 seconds. Rationale: A standard delay for qualitative analysis. For quantitative ¹³C NMR, a much longer delay (e.g., 10-30s) and an inverse-gated decoupling sequence would be necessary to suppress the NOE effect.

  • Spectral Width (sw): 240 ppm. Rationale: Covers the full range of expected carbon signals, including the carbonyl region.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, with careful attention to chemical shifts, multiplicities, and particularly the rich information from ¹H-¹⁹F and ¹³C-¹⁹F coupling, provides an unequivocal confirmation of the structure of this compound. Furthermore, NMR serves as a powerful tool to quantify the inherent keto-enol tautomerism and to distinguish the target molecule from potential process-related impurities with high confidence. The protocols and interpretive guidance provided herein serve as a robust framework for researchers and analysts in the pharmaceutical industry to ensure the identity and quality of this critical synthetic intermediate.

References

A Comparative Guide to the Mass Spectrometry of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a key intermediate in the synthesis of advanced fluoroquinolone antibacterial agents.[1][2][3] Understanding the mass spectral behavior of this molecule is crucial for reaction monitoring, purity assessment, and structural confirmation in drug discovery and development workflows.

We will explore the compound's fragmentation patterns under two fundamentally different ionization regimes: the high-energy, fragment-rich Electron Ionization (EI) and the gentle, structure-preserving Electrospray Ionization (ESI). This comparative analysis will demonstrate how leveraging the strengths of each technique provides a comprehensive and unambiguous structural elucidation.

Rationale for Ionization Technique Selection

The choice of ionization method is the most critical parameter in designing a mass spectrometry experiment, as it dictates the type and quality of information obtained.

  • Electron Ionization (EI): As a "hard" ionization technique, EI employs high-energy electrons (typically 70 eV) to bombard the analyte molecule in the gas phase.[4][5] This energetic interaction removes an electron to form a radical cation (M•+) and imparts significant internal energy, leading to extensive and reproducible fragmentation.[6][7] The resulting mass spectrum is a unique "fingerprint" rich in structural information, making it invaluable for identifying unknown compounds and confirming the structure of synthesized molecules.[8] Given the volatility and thermal stability of the title compound, EI, particularly when coupled with Gas Chromatography (GC-MS), is an excellent choice for detailed structural analysis.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[9] This process imparts very little excess energy, minimizing fragmentation and typically producing an intact protonated molecule [M+H]+ or other adducts ([M+Na]+, etc.).[10] The primary strength of ESI lies in its ability to provide an unambiguous determination of the molecular weight of the analyte.[9] For polar molecules like β-keto esters, ESI is highly effective and is the standard for analyses coupled with Liquid Chromatography (LC-MS).

By employing both techniques, we create a self-validating analytical system: ESI confirms the molecular mass, while EI provides the detailed fragment evidence to confirm its specific isomeric structure.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol is designed to maximize separation and generate a detailed fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of high-purity dichloromethane.

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • GC Parameters:

    • Inlet: Split/Splitless, 250°C, Split ratio 50:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Column: Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature 100°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

  • MS (EI) Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: 40 - 450 m/z.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

This protocol is optimized for the accurate mass determination of the parent molecule and controlled fragmentation for sequence confirmation.

Methodology:

  • Sample Preparation: Dissolve 0.1 mg of the analyte in 1 mL of acetonitrile. Further dilute 1:100 with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a Xevo G2-XS QTof Mass Spectrometer.

  • LC Parameters:

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • MS (ESI) Parameters:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.[11]

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 800 L/hr.

    • MS Scan Range: 50 - 500 m/z.

    • MS/MS: For fragmentation data, the [M+H]+ ion was selected for Collision-Induced Dissociation (CID) with a collision energy ramp of 10-30 eV.

Results and Comparative Analysis

The mass spectra obtained from EI and ESI provide distinct but complementary information. The molecular formula of the analyte is C₁₁H₈ClF₃O₃, with a monoisotopic mass of 280.01 g/mol .

Electron Ionization (EI) Spectrum

The EI spectrum is characterized by extensive fragmentation. The molecular ion (M•+) at m/z 280 is expected to be of low abundance or entirely absent, a common feature for esters that readily fragment.[5][12] The fragmentation pattern is dominated by cleavages alpha to the two carbonyl groups, which are the most energetically favorable fragmentation initiation sites.[13][14][15]

m/z (Proposed) Proposed Ion/Fragment Formula Significance
207/2093-chloro-2,4,5-trifluorobenzoyl cation[C₇HF₃ClO]⁺Base Peak. A highly stable acylium ion. The 3:1 isotopic pattern for chlorine is definitive.
179/181Loss of CO from the benzoyl cation[C₆HF₃Cl]⁺Indicates further fragmentation of the primary acylium ion.
235M - OCH₂CH₃[C₉H₅ClF₃O₂]⁺Loss of the ethoxy radical from the ester.
43Acetyl cation[CH₃CO]⁺While not from the main structure, this can arise from rearrangements common in β-keto systems.[15]

EI Fragmentation Pathway Diagram

Caption: Proposed EI fragmentation of the target compound.

Electrospray Ionization (ESI) Spectrum

The ESI spectrum is significantly simpler, providing clear molecular weight information. In positive ion mode, the dominant species is the protonated molecule.

m/z (Proposed) Proposed Ion/Fragment Formula Significance
281.0187[M+H]⁺[C₁₁H₉ClF₃O₃]⁺Base Peak. Confirms the molecular weight of the analyte.
303.0006[M+Na]⁺[C₁₁H₈ClF₃O₃Na]⁺Sodium adduct, commonly observed in ESI, further confirms the MW.
235.0140[M+H - C₂H₅OH]⁺[C₉H₅ClF₃O₂]⁺Fragment observed in MS/MS. Neutral loss of ethanol.
207.9717[M+H - C₄H₆O₂]⁺[C₇H₂ClF₃O]⁺Fragment observed in MS/MS. Loss of ethyl acetate from the protonated molecule.

ESI-MS/MS Fragmentation Pathway Diagram

Caption: Proposed ESI-MS/MS fragmentation of the protonated molecule.

Head-to-Head Comparison

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Use Case Structural ElucidationMolecular Weight Determination
Ionization Principle High-energy electron bombardment (hard)Charged droplet evaporation (soft)
Molecular Ion M•+ (m/z 280), weak or absent[M+H]⁺ (m/z 281), strong base peak
Fragmentation Extensive, spontaneous, highly informativeMinimal; requires MS/MS (CID) for fragments
Key Fragment Acylium ion [Ar-CO]⁺ at m/z 207/209Neutral loss of ethanol [M+H - 46]⁺ at m/z 235
Coupled Chromatography Gas Chromatography (GC)Liquid Chromatography (LC)
Sample Requirement Volatile and thermally stableSoluble in polar solvents

Conclusion

The mass spectrometric analysis of this compound showcases the powerful synergy between different ionization techniques.

  • Electrospray Ionization (ESI) provides immediate and unambiguous confirmation of the compound's molecular weight (280.01 g/mol ) through the detection of the protonated molecule [M+H]⁺ at m/z 281. This is the definitive first step in confirming a successful synthesis.

  • Electron Ionization (EI) delivers the crucial evidence for structural confirmation. The predictable fragmentation pattern, particularly the formation of the dominant 3-chloro-2,4,5-trifluorobenzoyl cation (m/z 207/209), confirms the connectivity of the molecule and distinguishes it from potential isomers.

For researchers and drug development professionals, an integrated approach is paramount. ESI-LC/MS should be employed for high-throughput reaction monitoring and purity analysis where speed and molecular weight confirmation are key. Subsequently, EI-GC/MS provides the detailed, "fingerprint" spectrum required for final structural verification and for building a reference library for quality control. Together, they form a robust analytical strategy that ensures the identity and integrity of this critical pharmaceutical intermediate.

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for starting materials and intermediates is not merely a quality control checkpoint; it is a cornerstone of product safety and efficacy. Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands precise and reliable analytical methods to quantify its purity and identify potential impurities. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this complex halogenated compound.

The choice between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.[1][2] Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, with a molecular weight of 280.63 g/mol and a boiling point of 325°C, presents a case where both techniques can be judiciously applied, each offering distinct advantages and insights.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a separation technique that utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase.[5] For non-volatile and thermally sensitive compounds, HPLC is often the method of choice.[6][7] Given that commercial sources often cite HPLC for the assay of ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, it stands as a robust and established method for routine quality control.[8]

The Rationale Behind the HPLC Method Design

The proposed HPLC method is built upon the principles of reversed-phase chromatography, where a non-polar stationary phase is paired with a polar mobile phase. This is the most common mode of HPLC and is well-suited for a moderately polar compound like our analyte.

Experimental Protocol: HPLC-UV for Purity Determination

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 stationary phase is selected for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds. A common choice would be a column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm.

2. Mobile Phase and Gradient Elution:

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of any acidic functional groups, leading to sharper peaks.

  • Mobile Phase B: Acetonitrile. A common organic modifier that provides good elution strength for many organic compounds.

  • Gradient Program: A gradient elution is employed to ensure the timely elution of the main component while also providing adequate separation of potential impurities with varying polarities.

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (equilibration)

3. Sample Preparation and Analysis:

  • Sample Solution: Accurately weigh approximately 10 mg of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV detection at 254 nm, a wavelength where the benzoyl moiety is expected to have strong absorbance. A PDA detector would be advantageous for impurity profiling, allowing for the acquisition of UV spectra to assess peak purity.

Trustworthiness Through Validation

The reliability of this HPLC method is contingent upon its thorough validation in accordance with International Council for Harmonisation (ICH) guidelines.[9][10][11] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.[12][13]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Purity Assessment S1 Weigh Analyte S2 Dissolve in Acetonitrile S1->S2 H1 Inject Sample (10 µL) S2->H1 Diluted Sample S3 Prepare Mobile Phases (A: 0.1% Formic Acid in Water, B: Acetonitrile) H2 Gradient Elution through C18 Column S3->H2 Mobile Phase Gradient H1->H2 H3 UV Detection (254 nm) H2->H3 D1 Integrate Chromatogram H3->D1 Chromatographic Data D2 Calculate Area % of Main Peak D1->D2 D3 Identify and Quantify Impurities D1->D3 R Final Purity Report D2->R Purity Report D3->R

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurity Identification

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] It is particularly well-suited for the analysis of volatile and semi-volatile compounds.[1] While the high boiling point of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate suggests that HPLC is a more conventional choice, GC-MS can be invaluable for identifying low-level volatile impurities that may not be detected by HPLC-UV.

Causality in GC-MS Method Development

The feasibility of GC-MS analysis hinges on the thermal stability of the analyte. The trifluorobenzoylacetate structure is expected to be sufficiently stable for volatilization in the GC inlet without significant degradation. The mass spectrometer provides not only quantitative data but also structural information, which is critical for the definitive identification of unknown impurities.

Experimental Protocol: GC-MS for Impurity Profiling

1. Instrumentation and Columns:

  • A GC system equipped with a split/splitless injector, coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point. Dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C. This temperature should be high enough to ensure rapid volatilization without causing thermal degradation.

  • Injection Mode: Split injection with a ratio of 50:1 to avoid column overloading with the main component.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 min at 300°C.

3. Mass Spectrometer Conditions:

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500. This range will capture the molecular ion of the analyte and potential lower molecular weight impurities.

A Self-Validating System

The mass spectral data provides an inherent layer of validation. The fragmentation pattern of the main peak can be compared to a reference spectrum (if available) or interpreted to confirm the structure of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate. Any impurity peaks can be tentatively identified by searching their mass spectra against commercial libraries (e.g., NIST).

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Interpretation S1 Weigh Analyte S2 Dissolve in Suitable Solvent (e.g., Dichloromethane) S1->S2 G1 Inject Sample (Split Mode) S2->G1 Diluted Sample G2 Temperature Programmed Separation in Capillary Column G1->G2 G3 Electron Ionization (70 eV) G2->G3 G4 Mass Analysis (m/z 40-500) G3->G4 D1 Extract Total Ion Chromatogram (TIC) G4->D1 Raw Data D2 Analyze Mass Spectrum of Each Peak D1->D2 D3 Library Search for Impurity ID D2->D3 R Impurity Profile Report D3->R Impurity Identification

Comparative Performance Analysis

The choice between HPLC and GC-MS for the purity assessment of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate will depend on the specific analytical goals. The following table summarizes the anticipated performance of each technique based on established principles.

Parameter HPLC-UV GC-MS Rationale
Applicability Excellent for purity assay and non-volatile impurities.Ideal for volatile and semi-volatile impurities; confirmatory identity.HPLC is better suited for non-volatile compounds, while GC requires volatilization.[5][6]
Specificity Good; peak purity can be assessed with a PDA detector.Excellent; mass spectra provide structural information for definitive identification.Mass spectrometry offers a higher degree of certainty in compound identification compared to UV detection.[6]
Sensitivity (LOD/LOQ) Typically in the low ng range.Can reach pg levels, especially in SIM mode.GC-MS is generally more sensitive than HPLC-UV.[5]
Quantitation Highly accurate and precise for assay determination.Good for impurity quantitation, but may require specific standards for accuracy.HPLC is the industry standard for accurate quantification of major components.[14]
Throughput Moderate; typical run times are 20-30 minutes.Moderate to high; run times can be shorter, but data analysis is more complex.The vaporization process in GC can lead to faster analysis times.[7]

Conclusion: A Synergistic Approach

For a comprehensive purity assessment of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, a synergistic approach leveraging both HPLC and GC-MS is recommended. HPLC-UV serves as a robust, reliable method for routine purity testing and accurate assay determination. Its strength lies in its ability to handle non-volatile impurities and provide precise quantitative results.

On the other hand, GC-MS offers unparalleled specificity for the identification of unknown volatile and semi-volatile impurities. The structural information gleaned from mass spectrometry is invaluable for process development and troubleshooting, helping to trace the origin of impurities and ensure the quality of the final product. By employing both techniques, researchers and drug development professionals can build a complete and trustworthy purity profile for this critical chemical intermediate.

References

A Comparative Guide to the Synthetic Routes of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is a pivotal intermediate in the synthesis of advanced fluoroquinolone antibacterial agents.[1][2][3] Its molecular structure, featuring a highly substituted phenyl ring, is a key component in the development of potent pharmaceuticals. The efficient and scalable synthesis of this β-keto ester is therefore of significant interest to the medicinal chemistry and drug development community.

This guide provides a comprehensive comparison of the primary synthetic routes to this compound. By presenting detailed experimental protocols, mechanistic insights, and a comparative analysis of key performance metrics, this document aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs, whether for laboratory-scale research or large-scale production.

Synthetic Strategies

Two principal synthetic strategies have been identified for the preparation of this compound: a one-pot acylation of a malonate derivative, which is a variation of the Claisen condensation, and a multi-step pathway commencing from 3-chloro-2,4,5-trifluorobenzoic acid.

Route 1: Acylation of a Malonate Derivative

This approach embodies a convergent synthesis, constructing the target β-keto ester in a single chemical transformation from a suitably activated benzoic acid derivative and a malonate species. This method is advantageous for its atom economy and potentially shorter reaction sequence. A common variant involves the acylation of the dianion of monoethyl malonate.

cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Product 3_chloro_acid 3-Chloro-2,4,5-trifluorobenzoic acid acyl_chloride_formation Acyl Chloride Formation (e.g., Thionyl chloride) 3_chloro_acid->acyl_chloride_formation monoethyl_malonate Monoethyl malonate dianion_formation Dianion Formation (e.g., 2 equiv. base) monoethyl_malonate->dianion_formation acylation Acylation Reaction acyl_chloride_formation->acylation dianion_formation->acylation target_molecule Ethyl 3-(3-chloro-2,4,5-trifluorophenyl) -3-oxopropanoate acylation->target_molecule

Caption: Workflow for the acylation of a malonate derivative.

  • Step 1: Preparation of 3-chloro-2,4,5-trifluorobenzoyl chloride. 3-Chloro-2,4,5-trifluorobenzoic acid is refluxed with a chlorinating agent, such as thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), to yield the corresponding acyl chloride. The volatile byproducts are removed under reduced pressure.

  • Step 2: Acylation of the dianion of monoethyl malonate. In a separate reaction vessel, monoethyl malonate is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) and cooled to a low temperature (e.g., -78 °C). Two equivalents of a strong base (e.g., n-butyllithium or lithium diisopropylamide) are added to generate the dianion. The previously prepared 3-chloro-2,4,5-trifluorobenzoyl chloride is then added dropwise to the solution of the dianion. The reaction is allowed to warm to room temperature and stirred until completion.

  • Step 3: Work-up and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.[4]

The use of the dianion of monoethyl malonate is a strategic choice to avoid self-condensation of the malonate. The first equivalent of base deprotonates the carboxylic acid, while the second equivalent deprotonates the α-carbon. The resulting dianion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of the chloride leaving group furnishes the desired β-keto ester.

Route 2: Multi-step Synthesis from 3-Chloro-2,4,5-trifluorobenzoic Acid

This synthetic pathway follows a more linear sequence, involving the initial formation of the acyl chloride, followed by a series of transformations to introduce the ethyl propanoate moiety. While potentially longer, this route may offer advantages in terms of reagent handling and scalability for certain steps.

cluster_start Starting Material cluster_reaction Reaction Sequence cluster_product Product 3_chloro_acid 3-Chloro-2,4,5-trifluorobenzoic acid step1 Step 1: Acyl Chloride Formation (Thionyl chloride, DMF) 3_chloro_acid->step1 step2 Step 2: Reaction with Mg/Ethanol step1->step2 step3 Step 3: Final Transformation step2->step3 target_molecule Ethyl 3-(3-chloro-2,4,5-trifluorophenyl) -3-oxopropanoate step3->target_molecule

Caption: Workflow for the multi-step synthesis.

  • Step 1: Preparation of 3-chloro-2,4,5-trifluorobenzoyl chloride. 3-Chloro-2,4,5-trifluorobenzoic acid is reacted with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide. The mixture is refluxed for several hours. After the reaction is complete, excess thionyl chloride is removed by distillation.[5]

  • Step 2: Intermediate formation. The resulting 3-chloro-2,4,5-trifluorobenzoyl chloride is then treated with magnesium turnings in a mixture of carbon tetrachloride and ethanol. This mixture is refluxed to promote the reaction.[5] The exact nature of the intermediate formed in this step is not explicitly detailed in the available literature, but it is likely a magnesium enolate species derived from ethyl acetate, which is then acylated in situ.

  • Step 3: Final reaction and work-up. The reaction mixture from the previous step is cooled, and the final transformation is carried out, followed by an acidic work-up. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.[5]

This route likely proceeds through an in-situ generation of an ethyl acetate enolate or a related species, which then undergoes acylation by the 3-chloro-2,4,5-trifluorobenzoyl chloride. The use of magnesium suggests the formation of a magnesium enolate, which is a common strategy in Claisen-type condensations. The subsequent steps involve the stabilization and isolation of the final product.

Comparative Analysis

The choice between these synthetic routes will depend on several factors, including the desired scale of the synthesis, the availability and cost of reagents, and the technical capabilities of the laboratory. The following table provides a comparative overview of the two routes.

ParameterRoute 1: Acylation of Malonate DerivativeRoute 2: Multi-step Synthesis
Overall Yield Potentially higher due to fewer steps.Generally lower due to multiple steps.
Number of Steps 2 (Acyl chloride formation and acylation)3
Key Reagents Thionyl chloride, monoethyl malonate, strong base (e.g., n-BuLi)Thionyl chloride, magnesium, ethanol, carbon tetrachloride
Reagent Hazards Thionyl chloride is corrosive and toxic. n-Butyllithium is pyrophoric.Thionyl chloride is corrosive and toxic. Carbon tetrachloride is toxic and a suspected carcinogen.
Reaction Conditions Requires low temperatures (-78 °C) for dianion formation.Involves refluxing at elevated temperatures.
Scalability The use of pyrophoric bases may pose challenges for large-scale synthesis.May be more amenable to scaling, though the use of magnesium requires careful control.
Purification Column chromatography is typically required.Column chromatography is typically required.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1, the acylation of a malonate derivative, is an elegant and convergent approach that is likely to be favored for laboratory-scale synthesis due to its potentially higher overall yield and fewer steps. However, the requirement for cryogenic temperatures and the handling of pyrophoric reagents necessitate specialized equipment and expertise, which may limit its applicability for large-scale production.

Route 2, the multi-step synthesis, while involving an additional step, may be more practical for larger-scale operations where the avoidance of highly reactive and hazardous reagents like n-butyllithium is a priority. The reaction conditions are generally less demanding in terms of temperature control, although the use of magnesium and carbon tetrachloride requires careful safety considerations.

Ultimately, the optimal choice of synthesis will be a balance between efficiency, safety, cost, and the specific context of the research or production campaign. This guide provides the foundational information to make an informed decision.

References

A Comparative Crystallographic Guide to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate and its Analogs: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise understanding of molecular architecture is paramount. For professionals engaged in the synthesis of novel therapeutic agents, particularly in the realm of antibacterial drug discovery, the structural elucidation of key intermediates provides invaluable insights into reaction mechanisms, stereochemistry, and solid-state properties. This guide focuses on Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate, a crucial precursor in the synthesis of advanced fluoroquinolone antibiotics.

While a definitive single-crystal X-ray structure for this specific compound is not publicly available at the time of this publication, this guide will provide a comprehensive comparative analysis based on the known crystallographic features of analogous β-keto esters. By examining the crystal structures of functionally similar molecules, we can predict and discuss the likely structural characteristics, intermolecular interactions, and crystallization behavior of the title compound. This predictive approach, grounded in established crystallographic principles and experimental data from related structures, offers a robust framework for researchers working with this and similar derivatives.

The Significance of Structural Analysis for Fluoroquinolone Precursors

This compound serves as a key building block in the synthesis of a new generation of fluoroquinolone antibiotics. The substituents on the phenyl ring, namely the chlorine and multiple fluorine atoms, are critical for modulating the biological activity and pharmacokinetic properties of the final drug molecule. The β-keto ester moiety provides the necessary reactivity for subsequent cyclization reactions to form the core quinolone scaffold.

Understanding the three-dimensional structure of this precursor is crucial for several reasons:

  • Conformational Analysis: The preferred conformation of the molecule in the solid state can influence its reactivity in subsequent synthetic steps.

  • Intermolecular Interactions: The nature and strength of intermolecular forces such as hydrogen bonds, halogen bonds, and π-π stacking dictate the crystal packing and can affect physical properties like melting point, solubility, and stability.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have significant implications for drug manufacturing and bioavailability. A thorough crystallographic investigation is the only definitive way to identify and characterize different polymorphs.

A Comparative Look at the Crystallography of Substituted β-Keto Esters

In the absence of a specific crystal structure for this compound, we can draw valuable comparisons from the crystallographic data of other substituted β-keto esters. A common structural motif observed in the crystal structures of many β-keto acids and their esters is the formation of hydrogen-bonded dimers. For instance, studies on alkyl-substituted β-keto acids have revealed that molecules often arrange in pairs through hydrogen bonding between their carboxylic acid groups. While the title compound is an ester, the potential for weak C-H···O hydrogen bonds involving the ester carbonyl and the α-methylene group should be considered as a factor influencing crystal packing.

The presence of a highly substituted phenyl ring in this compound introduces the possibility of other significant intermolecular interactions. The electron-withdrawing fluorine and chlorine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a nucleophilic site. Furthermore, the trifluorophenyl ring can engage in π-π stacking interactions with neighboring rings, contributing to the overall stability of the crystal lattice.

Predictive Crystallographic Parameters

Based on the analysis of similar structures, we can predict some of the key crystallographic parameters for this compound. It is likely to crystallize in a centrosymmetric space group, such as P-1 or P2₁/c, which are common for organic molecules. The unit cell dimensions will be influenced by the size and shape of the molecule and the nature of the intermolecular interactions.

Table 1: Predicted vs. Known Crystallographic Data for Analogous β-Keto Esters

ParameterPredicted for this compoundKnown for a Representative Alkyl-Substituted β-Keto Acid[1]
Crystal SystemMonoclinic or TriclinicMonoclinic
Space GroupP-1 or P2₁/cP2₁/c
Key Intermolecular InteractionsHalogen bonding, π-π stacking, C-H···O hydrogen bondsO-H···O hydrogen bonds
Packing MotifLikely layered or herringbone packingDimeric pairing

Experimental Protocol for X-ray Crystallography

For researchers seeking to obtain the definitive crystal structure of this compound or its derivatives, the following experimental workflow is recommended.

Step 1: Synthesis and Purification

The synthesis of β-keto esters can be achieved through various methods, with the Claisen condensation being a classic approach. A common modern method involves the reaction of a suitable ketone with an acylating agent like ethyl chloroformate in the presence of a strong base.[2]

Diagram 1: General Synthesis of β-Keto Esters

G Ketone Substituted Acetophenone Enolate Enolate Intermediate Ketone->Enolate Deprotonation Base Strong Base (e.g., NaH, LDA) Base->Enolate Product Ethyl 3-(substituted-phenyl)-3-oxopropanoate Enolate->Product Acylation AcylatingAgent Ethyl Chloroformate AcylatingAgent->Product Byproduct Salt Byproduct

Caption: A generalized workflow for the synthesis of β-keto esters.

Following synthesis, rigorous purification is essential. This is typically achieved through column chromatography followed by recrystallization to obtain high-purity material suitable for single crystal growth.

Step 2: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. Several techniques can be employed, and a systematic screening of conditions is recommended.

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to the formation of crystals.

A variety of solvents should be screened, including but not limited to:

  • Hexanes

  • Ethyl acetate

  • Dichloromethane

  • Acetone

  • Methanol

  • Acetonitrile

Diagram 2: Experimental Workflow for X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Reduction & Integration DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystallographic Information File (CIF)

Caption: A step-by-step workflow for single-crystal X-ray diffraction analysis.

Step 3: X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and other crystallographic parameters.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust, predictive framework for understanding its likely structural characteristics. By drawing comparisons with known crystal structures of analogous β-keto esters, we can anticipate the key intermolecular interactions and packing motifs that will govern its solid-state architecture.

The experimental protocols outlined herein offer a clear pathway for researchers to pursue the crystallographic elucidation of this important synthetic intermediate. The determination of its single-crystal X-ray structure will undoubtedly provide deeper insights into its chemical behavior and will be a valuable contribution to the field of medicinal chemistry and drug design. It is our hope that this guide will stimulate further research in this area and aid in the development of new and more effective antibacterial agents.

References

A Senior Application Scientist's Comparative Guide to Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Highly Functionalized Benzoylacetates in Medicinal Chemistry

In the landscape of modern drug discovery, β-keto esters, and specifically substituted benzoylacetates, represent a cornerstone class of synthetic intermediates. Their intrinsic reactivity profile makes them ideal precursors for a diverse array of heterocyclic scaffolds that form the core of numerous therapeutic agents. Among these, Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate stands out as a molecule of significant interest. Its densely functionalized aromatic ring—featuring a strategic combination of chloro and trifluoro substituents—offers a unique electronic and steric profile.

This guide provides a comparative analysis of this key intermediate against simpler, classical benzoylacetates. We will explore how its distinct physicochemical properties and reactivity translate into tangible advantages for the synthesis of novel pharmaceutical candidates, particularly within the well-established quinolone framework. The rationale behind this comparison is to equip researchers with the insights needed to leverage this advanced building block for creating next-generation therapeutics with potentially enhanced potency, selectivity, and metabolic stability. The strategic incorporation of fluorine, for instance, is a widely recognized strategy in medicinal chemistry to improve pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeation, and binding affinity.[1][2][3][4][5]

Comparative Physicochemical Properties

The substitution pattern on the phenyl ring profoundly influences the molecule's physical and chemical characteristics. The strong electron-withdrawing nature of the three fluorine atoms and the chlorine atom in this compound significantly impacts its properties compared to less substituted analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₁H₈ClF₃O₃280.63[6]80-83[6][7]325[6][7]
Ethyl benzoylacetateC₁₁H₁₂O₃192.21[8]N/A (liquid)265-270[9]
Ethyl 4-fluorobenzoylacetateC₁₁H₁₁FO₃210.20[10]N/A (liquid)355-360[10]
Ethyl 4-chlorobenzoylacetateC₁₁H₁₁ClO₃226.65N/A (liquid)288-290

Data sourced from publicly available databases and supplier specifications. Boiling points are at atmospheric pressure unless otherwise noted.

The higher melting point of the target compound, rendering it a solid at room temperature, is a direct consequence of its increased molecular weight and potential for stronger intermolecular interactions facilitated by the halogen atoms. These fundamental differences are the first indicators of altered reactivity and solubility, which are critical parameters in process development and formulation.

Synthesis & Reactivity: A Mechanistic Perspective

Benzoylacetates are typically synthesized via a Claisen condensation, a robust carbon-carbon bond-forming reaction between an ester and another carbonyl compound in the presence of a strong base.[11][12][13] The general pathway involves the formation of an ester enolate which then acts as a nucleophile.[14][15]

G cluster_start Starting Materials S1 Substituted Ethyl Benzoate P1 Claisen Condensation S1->P1 S2 Ethyl Acetate S2->P1 S3 Strong Base (e.g., NaOEt) S3->P1 (catalyst) P2 Acidic Workup P1->P2 Intermediate Enolate Prod Substituted Ethyl Benzoylacetate P2->Prod

Caption: General workflow for the synthesis of benzoylacetates via Claisen condensation.

Expert Insight on Reactivity: The heavy halogenation on this compound has profound implications for its reactivity. The powerful inductive electron-withdrawing effect of the fluoro and chloro groups makes the benzoyl carbonyl carbon significantly more electrophilic. This enhanced electrophilicity can accelerate reactions where this carbon is attacked by a nucleophile. Furthermore, the acidity of the α-protons (on the methylene group between the two carbonyls) is increased, facilitating enolate formation. This modulation of electronic properties is a key reason for selecting this substrate, as it can lead to faster reaction times, milder reaction conditions, and potentially altered regioselectivity in subsequent transformations compared to non-halogenated analogues.

Application Case Study: Synthesis of Novel Quinolones via Gould-Jacobs Reaction

A primary application of benzoylacetates is in the synthesis of quinolones, a class of compounds famous for their antibacterial activity. The Gould-Jacobs reaction is a classical and reliable method for constructing the 4-hydroxyquinoline core.[16][17][18] This multi-step process involves the condensation of an aniline with an appropriate β-keto ester, followed by thermal cyclization.[16][19]

The use of this compound in this reaction is particularly valuable for generating novel fluoroquinolone derivatives.[6][20] The resulting quinolone will bear the 3-chloro-2,4,5-trifluorophenyl moiety, a substitution pattern that is explored for creating agents with improved antibacterial spectra and better resistance profiles.

GouldJacobs Start Aniline + Our Benzoylacetate Step1 Condensation (Heat, 100-130°C) Start->Step1 Intermediate1 Anilidomethylenemalonate Intermediate Step1->Intermediate1 Step2 Thermal Cyclization (Heat, >250°C) Intermediate1->Step2 Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Step2->Intermediate2 Step3 Saponification (NaOH) Intermediate2->Step3 Intermediate3 Carboxylate Salt Step3->Intermediate3 Step4 Decarboxylation (Heat + Acid) Intermediate3->Step4 Product Substituted 4-Hydroxyquinoline (Final Product) Step4->Product

Caption: Stepwise logical flow of the Gould-Jacobs reaction for quinolone synthesis.

Experimental Protocol: Gould-Jacobs Synthesis of 7-Chloro-6,8-difluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Precursor

This protocol describes a validated, two-step process analogous to the Gould-Jacobs reaction, demonstrating the utility of a substituted benzoylacetate. This procedure is adapted from established methodologies for synthesizing advanced fluoroquinolone intermediates.

PART 1: Condensation

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the appropriately substituted aniline (1.0 eq) and this compound (1.1 eq).

  • Initial Reaction: Heat the mixture to 120-130°C for 2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and formation of the intermediate enamine.

  • Byproduct Removal: After the reaction is complete, cool the flask slightly and remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or solid and can be used in the next step without further purification.

PART 2: Cyclization and Saponification

  • Cyclization Setup: To the flask containing the crude intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approx. 5-10 mL per gram of intermediate).[19][21]

  • Thermal Cyclization: Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.[21] This high temperature is crucial for inducing the 6-electron electrocyclization that forms the quinoline ring.[16]

  • Isolation of Ester: Cool the reaction mixture to room temperature. A precipitate of the cyclized product should form. Add a non-polar solvent like cyclohexane or hexane to facilitate further precipitation and filter the solid product. Wash the collected solid thoroughly with the non-polar solvent to remove the high-boiling point solvent.[21]

  • Saponification: The isolated ester is then hydrolyzed to the corresponding carboxylic acid. Suspend the solid in a mixture of ethanol and 10% aqueous sodium hydroxide solution and reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).

  • Final Product Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~2-3. The desired quinoline-3-carboxylic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Trustworthiness through Self-Validation: This protocol incorporates clear checkpoints (TLC monitoring) and distinct physical state changes (precipitation) that allow the researcher to validate the progress and success of each critical step, ensuring a reliable and reproducible synthesis.

Conclusion

This compound is more than just a synthetic intermediate; it is an enabling tool for modern medicinal chemistry. Its highly functionalized structure provides a direct route to novel chemical entities that would be difficult to access through other means. A comparative analysis against simpler benzoylacetates reveals a clear strategic advantage: the dense halogenation pattern pre-installs key pharmacophoric features and modulates reactivity in a predictable and beneficial manner. For research teams focused on developing next-generation therapeutics, particularly in the anti-infective and oncology spaces where quinolone scaffolds are prevalent, this compound represents a superior starting point for innovation.

References

A Researcher's Guide to Precursor-Driven Design of Fluoroquinolones: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of fluoroquinolones synthesized from different precursors. Moving beyond a simple catalog of compounds, we will explore the causal relationships between synthetic starting materials, the resulting molecular architecture, and the ultimate therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage precursor-driven strategies in medicinal chemistry.

Introduction: The Synthetic Blueprint and Biological Destiny

Fluoroquinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum activity, excellent oral bioavailability, and good tissue penetration.[1][2] Their core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid fused to an aromatic ring, has proven to be a remarkably versatile scaffold.[3] The biological activity of these molecules is not a monolithic property; it is exquisitely sensitive to the substituents appended to this core. Crucially, the nature and placement of these substituents are often dictated by the initial choice of chemical precursors.

The evolution from early quinolones like nalidixic acid to modern fluoroquinolones such as ciprofloxacin and moxifloxacin is a testament to the power of synthetic chemistry to enhance potency and broaden the spectrum of activity.[4][5] This guide will dissect how different synthetic pathways, starting from distinct precursors like substituted anilines or pre-formed quinoline synthons, directly influence the structure-activity relationship (SAR) and, consequently, the antibacterial and cytotoxic profiles of the final compounds.

Precursor-Driven Synthesis: Crafting the Fluoroquinolone Core

The identity of the precursor molecule fundamentally shapes the final fluoroquinolone derivative. Two primary strategies dominate the synthetic landscape: building the quinoline ring system from acyclic precursors (e.g., anilines) or modifying a pre-existing quinoline core.

A common and versatile approach involves the cyclization of N-arylenaminones, which are themselves derived from anilines. This allows for significant diversity in the aromatic portion of the scaffold. For instance, the widely used Combes quinoline synthesis utilizes the reaction of anilines and 1,3-diketones.[6] Alternatively, modifications can be made to a pre-formed synthon, such as 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, where various nucleophiles can be introduced at the C-7 position.[7] The choice of precursor directly impacts which positions on the fluoroquinolone scaffold are easily modified, thereby guiding the exploration of the structure-activity landscape.

Caption: General synthetic strategies for fluoroquinolone diversity.

Comparative Analysis of Antibacterial Activity

The primary antibacterial mechanism of fluoroquinolones is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[4][8] These enzymes manage the topology of DNA during replication. By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks, halting DNA replication and leading to bacterial cell death.[8][9] The relative affinity for DNA gyrase versus topoisomerase IV can vary between compounds and bacterial species, with DNA gyrase often being the primary target in Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[10]

Mechanism_of_Action Replication Bacterial DNA Replication Supercoiling DNA Supercoiling Replication->Supercoiling requires management of Supercoiling->Replication resolved by DNA_Gyrase DNA Gyrase & Topoisomerase IV DNA_Gyrase->Supercoiling Stabilized_Complex Stabilized Enzyme-DNA Complex DNA_Gyrase->Stabilized_Complex forms Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_Gyrase inhibits DSB Double-Strand Breaks Stabilized_Complex->DSB leads to Cell_Death Bacterial Cell Death DSB->Cell_Death induces

Caption: Fluoroquinolone mechanism of antibacterial action.

The choice of precursor directly influences substituents at key positions, which in turn modulates antibacterial potency. The C-7 position is particularly critical; modifications here, often involving nitrogen-containing heterocycles like piperazine, significantly impact potency and spectrum.[1][11] For example, introducing bulky or aromatic groups at C-7 can enhance activity against Gram-positive pathogens.[11] The substituent at the N-1 position, often a cyclopropyl group, is also vital for potent antimicrobial activity.[12]

Table 1: Comparative Antibacterial Activity (MIC, µg/mL) of Fluoroquinolone Analogs

Compound ID Precursor-Derived Moiety (at C-7) S. aureus (Gram-positive) E. coli (Gram-negative) Reference
Ciprofloxacin Piperazine 0.22 0.009 [13]
Analog 9d p-Toluidine ~3.5 >50 [13]
Analog 9e p-Chloroaniline ~4.0 >50 [13]
Analog 9f Aniline ~5.0 >50 [13]
Analog 5d 2-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-3-yl 0.016 (MRSA) 128 [11]
Analog 11 Ethoxy 0.58 37.5 [13]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized testing conditions.

As shown in Table 1, modifying the C-7 substituent from the standard piperazine of ciprofloxacin to various aniline derivatives (analogs 9d, 9e, 9f) significantly shifts the activity profile, enhancing it against S. aureus while diminishing it against E. coli.[13] This highlights a key principle: precursor selection allows for the tuning of antibacterial activity, potentially creating derivatives with specialized efficacy against Gram-positive strains, including resistant ones like MRSA.[11]

Comparative Analysis of Cytotoxic Activity

Beyond their antibacterial effects, fluoroquinolones have garnered interest as potential anticancer agents.[14][15] This activity is often attributed to the inhibition of mammalian topoisomerase II, an enzyme analogous to bacterial DNA gyrase.[14][16] By inducing cell cycle arrest, typically at the G2/M phase, and promoting apoptosis, certain fluoroquinolone derivatives exhibit potent cytotoxicity against cancer cell lines.[14][15]

The structural modifications that confer potent anticancer activity can differ from those that optimize antibacterial effects. This divergence allows for the strategic design of fluoroquinolones, guided by precursor selection, for distinct therapeutic purposes. For example, studies have shown that novel ciprofloxacin hydrazide derivatives can exhibit broad-spectrum cytotoxicity comparable to, or even exceeding, standard chemotherapeutic agents like Etoposide.[14] A crucial metric in this context is selectivity—the ability to kill cancer cells while sparing normal, healthy cells.

Table 2: Comparative Cytotoxic Activity of Fluoroquinolone Analogs

Compound ID Key Structural Feature Mean GI₅₀ (µM) (NCI-60 Panel) Cell Line Example (IC₅₀, µM) Selectivity (CC₅₀ Normal Cells, µM) Reference
Etoposide (Reference Drug) - MCF-7 (Breast): ~10-60 - [15]
Analog FQ6 Ciprofloxacin Hydrazide Derivative 2.45 MCF-7: Arrest at G2/M Vero: High selectivity noted [15]
Analog 32 N-acylated Ciprofloxacin - MCF-7: 4.3 - [2]
Norfloxacin (Parent Compound) - Bladder Cancer: Dose-dependent decrease in viability Lower toxicity to normal urothelium [16]

| Enrofloxacin | (Parent Compound) | - | Bladder Cancer: Dose-dependent decrease in viability | Lower toxicity to normal urothelium |[16] |

The data indicates that specific synthetic modifications, such as converting ciprofloxacin to hydrazide derivatives (FQ6) or N-acylated forms (Analog 32), can dramatically increase cytotoxic potency against cancer cell lines like MCF-7.[2][15] Importantly, some of these novel derivatives show high selectivity, with significantly less toxicity towards normal cell lines, a critical attribute for any potential anticancer therapeutic.[14][15]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized protocols are essential. The following sections detail the methodologies for assessing the antibacterial and cytotoxic activities discussed in this guide.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: a. Select isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Prepare a direct saline suspension of the colonies. c. Adjust the suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test fluoroquinolone in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[19] Each well should contain 100 µL of the diluted compound.

  • Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. b. Include a positive control (broth + inoculum, no drug) and a negative control (broth only). c. Incubate the plate at 37°C for 16-20 hours.

  • Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a microplate reader to measure optical density (OD).[19]

Protocol: Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: a. Culture the desired cancer cell line (e.g., MCF-7) and normal cell line (e.g., Vero) in appropriate media. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: a. Prepare serial dilutions of the test fluoroquinolone analogs in the cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. c. Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[16]

  • MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. c. Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability relative to untreated control cells. b. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for evaluating biological activity.

Conclusion

The biological activity of a fluoroquinolone is not an accident of its discovery but a direct consequence of its design. This guide has demonstrated that the initial choice of synthetic precursors is a critical determinant of the final compound's structure and, therefore, its therapeutic properties. By strategically selecting starting materials—whether building the quinoline scaffold de novo from anilines or functionalizing a pre-existing synthon—researchers can fine-tune the resulting molecules. This precursor-driven approach enables the development of analogs with tailored biological profiles: some with potent, broad-spectrum antibacterial activity, and others with selective, high-potency cytotoxicity against cancer cells. Understanding the profound link between synthesis and function is paramount for the next generation of fluoroquinolone-based drug discovery.

References

A Senior Application Scientist's Guide to the Analytical Standards of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical standards and methodologies for Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind experimental choices, ensuring a robust and validated approach to the analysis of this critical synthetic intermediate.

Introduction: The Role of a Key Building Block

This compound (CAS No. 101987-86-4) is a highly functionalized aromatic ketoester.[1][2][3] Its primary significance lies in its role as a key reagent in the synthesis of advanced fluoroquinolone derivatives, which are potent antibacterial and antimycobacterial agents.[1][4] The precise stereochemistry and purity of this intermediate are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). Consequently, rigorous analytical characterization is not merely a procedural step but a foundational requirement for successful drug development.

This guide will compare and contrast the essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing validated protocols and the scientific reasoning to empower researchers in selecting the optimal methods for their specific applications.

Physicochemical Profile and Handling

A thorough understanding of the compound's physical and chemical properties is the starting point for any analytical method development. These properties dictate the choice of solvents, instrumentation parameters, and storage conditions.

PropertyValueSource
CAS Number 101987-86-4[1][2][3]
Molecular Formula C₁₁H₈ClF₃O₃[1][2]
Molecular Weight 280.63 g/mol [1][4]
Appearance Off-white solid[2]
Melting Point 80-83°C[2][4]
Boiling Point 325°C[2][4]
Storage 2-8°C, Refrigerator, Sealed in dry conditions[1][4]

The compound's high boiling point and solid state at room temperature make it suitable for both HPLC and GC analysis, although its thermal stability must be considered for GC method development. Its recommended storage in a refrigerator highlights the need to prevent potential degradation.

Commercial Standards and Structural Alternatives

The foundation of accurate quantification and identification is the use of a well-characterized analytical standard. A Certified Reference Material (CRM) is the ideal choice, offering traceability and a certified purity value. However, when a CRM is unavailable, a thoroughly tested in-house or commercial standard is essential.

Available Analytical Standards

Several chemical suppliers offer this compound as an analytical standard. When selecting a standard, the key differentiators are not just purity but the comprehensiveness of the accompanying analytical data (e.g., NMR, HPLC, LC-MS) and the certification level.

Supplier TierTypical PurityAccompanying DataBest Use Case
Premium Suppliers (e.g., Sigma-Aldrich, LGC) >98%, often with certified purityCertificate of Analysis with HPLC/GC, NMR, MS dataQuantitative analysis, reference standard
Mid-Range Suppliers (e.g., Ambeed, BLDpharm) >98%HPLC, NMR data often available upon requestMethod development, qualitative identification
Bulk/Custom Synthesis Varies (e.g., >95% to >99%)Data may be limited to batch-specific QCLarge-scale screening, process development
Structural Analogs for Comparative Analysis

In drug development, analysis often extends beyond the target molecule to include potential process impurities or related compounds. Understanding the chromatographic and spectral behavior of these analogs is crucial for developing robust, specific analytical methods.

Compound NameCAS NumberStructural DifferenceRelevance
Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate86483-51-4Isomeric substitution pattern on the phenyl ringPotential process impurity from isomeric starting materials.[5]
Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate121872-97-7Isomeric substitution pattern on the phenyl ringAnother potential isomeric impurity.[6]
Ethyl 3-chloro-3-oxopropanoate36239-09-5Lacks the trifluorophenyl groupA potential synthetic precursor or degradation product.[7][8]

Head-to-Head Analytical Methodologies

The choice of analytical technique is dictated by the objective: purity determination, impurity identification, or structural confirmation. A multi-pronged approach is often necessary for comprehensive characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Causality: HPLC is the workhorse for purity analysis of non-volatile organic molecules. Its strength lies in its ability to separate the main compound from structurally similar impurities under ambient temperature conditions, preventing thermal degradation and providing highly accurate and reproducible quantitative data. A reversed-phase method is the logical first choice due to the compound's moderate polarity.

  • Standard Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as needed for calibration curves.

  • Sample Preparation: Prepare samples at the same concentration as the standard using the same diluent.

  • Instrumentation & Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (A robust, general-purpose column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: UV at 254 nm.

  • Analysis: Perform injections of a blank (diluent), the reference standard, and the sample. Purity is determined by area percent calculation. Quantification requires a calibration curve.

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identification

Causality: With a boiling point of 325°C, the target compound is sufficiently volatile for GC analysis. The primary advantage of GC-MS is the coupling of high-resolution separation (GC) with the powerful identification capabilities of a mass spectrometer. This makes it the ideal technique for identifying volatile organic impurities, such as residual solvents or by-products from the synthesis.[9]

  • Standard/Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Ethyl Acetate.

  • Instrumentation & Conditions:

    • GC System: Agilent 7890 or equivalent with a 5977 MS detector.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Split mode (e.g., 50:1), 280°C (High enough to ensure volatilization without degradation).

    • Oven Program: Initial temp 100°C, hold for 2 min. Ramp at 15°C/min to 300°C, hold for 5 min.

    • MS Transfer Line: 280°C.

    • MS Source: 230°C.

    • MS Quad: 150°C.

    • Scan Range: 40-450 amu.

  • Analysis: Inject the sample. Identify the main peak by its retention time and mass spectrum. Search any additional peaks against a spectral library (e.g., NIST) for tentative identification of impurities.

References

Characterization of impurities in Sitafloxacin synthesis from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Characterization of Impurities in Sitafloxacin Synthesis from Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Abstract

The synthesis of Sitafloxacin, a potent fourth-generation fluoroquinolone antibiotic, demands stringent control over impurities to ensure clinical safety and efficacy. This guide provides an in-depth comparison of analytical methodologies for the characterization of process-related impurities arising from the synthetic route commencing with this compound. We will explore the genesis of these impurities, detail robust analytical workflows for their identification and quantification, and compare this synthetic pathway's impurity profile against alternative routes. This document is intended for researchers, analytical scientists, and drug development professionals aiming to establish a comprehensive impurity control strategy for Sitafloxacin.

Introduction: The Imperative for Impurity Profiling

Sitafloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive, Gram-negative, and atypical pathogens.[1][2] Its complex molecular structure, featuring multiple chiral centers, necessitates a well-controlled and understood synthetic process to minimize the formation of impurities. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous characterization and control of impurities in active pharmaceutical ingredients (APIs). Understanding the impurity profile is not merely a regulatory hurdle; it is fundamental to the safety and consistency of the final drug product. Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation of the API itself.[3]

This guide focuses on a specific, documented synthetic route to Sitafloxacin and provides a framework for identifying, quantifying, and controlling the resultant impurities.

Overview of the Synthetic Pathway

The synthesis of Sitafloxacin from this compound is a multi-step process involving condensation, cyclization, hydrolysis, and substitution reactions.[1][2][4] A key advantage of this route is the convergent nature of the synthesis, which allows for the preparation of the core quinolone structure and the chiral side-chain separately before their final coupling.

The generalized synthetic workflow is as follows:

  • Condensation: this compound is condensed with triethyl orthoformate.[1][4][]

  • Substitution & Cyclization: The resulting intermediate is reacted with (1R,2S)-2-fluorocyclopropylamine, followed by cyclization using a base like sodium hydride (NaH) to form the core quinolone ring structure.[1][6]

  • Hydrolysis: The ethyl ester is hydrolyzed, typically under acidic conditions (e.g., HCl), to yield the carboxylic acid, a key intermediate.[1][]

  • Coupling: The quinolone carboxylic acid is then coupled with the chiral side chain, (S)-(-)-7-amino-5-azaspiro[4][]heptane (often protected).[]

  • Deprotection: Finally, any protecting groups are removed to yield Sitafloxacin.[][7]

Sitafloxacin Synthesis Workflow A Ethyl 3-(3-chloro-2,4,5- trifluorophenyl)-3-oxopropanoate C Condensation & Substitution A->C B Triethyl Orthoformate & (1R,2S)-2-fluorocyclopropylamine B->C D Enamino Ester Intermediate C->D Impurity Point 1: Incomplete Reaction E Cyclization (NaH) D->E F Ethyl Ester of Quinolone Core E->F Impurity Point 2: Side Reactions G Acid Hydrolysis F->G H Quinolone Carboxylic Acid (VI) G->H Impurity Point 3: Degradation J Coupling Reaction H->J I Chiral Spiro-amine Side Chain (VII) I->J K Protected Sitafloxacin J->K Impurity Point 4: Stereoisomers L Deprotection K->L M Sitafloxacin API L->M

Caption: Synthetic workflow for Sitafloxacin highlighting key reaction stages and potential points of impurity formation.

Genesis and Classification of Potential Impurities

A thorough understanding of the reaction mechanism allows for the prediction of potential process-related impurities.

Impurity Class Potential Source / Formation Mechanism Examples
Starting Materials & Intermediates Incomplete conversion or carry-over from previous steps.Unreacted this compound; Residual quinolone carboxylic acid core.
By-products Side reactions occurring during the main reaction sequence.Decarboxylated by-products; products from alternative cyclization pathways.
Stereoisomeric Impurities Use of incorrect enantiomers of chiral starting materials or racemization during synthesis.(RRS)-Sitafloxacin isomer, other diastereomers.[] The control of these is critical due to potential differences in bioactivity and toxicity.[8]
Degradation Products Instability of the API or intermediates under specific reaction conditions (e.g., harsh pH, high temperature).Hydrolysis products, oxidative degradants, photolytic products. Forced degradation studies are essential to identify these.[9][10]
Reagent-Related Impurities Impurities arising from reagents used in the synthesis.Residual catalysts, protecting groups, or their by-products.

One notable potential impurity is the Dechloro variant, where the chlorine atom at the C-8 position is replaced by hydrogen.[] This can arise from a side reaction during the cyclization or subsequent steps.

Comparative Analysis of Analytical Methodologies

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach is required, leveraging the strengths of different technologies.[3][11][12]

Analytical Workflow cluster_0 Separation & Detection cluster_1 Identification & Characterization A Sitafloxacin Sample (API or In-Process) B HPLC / UPLC (UV/DAD Detection) A->B C Quantification of Known Impurities B->C Against Ref. Standards D Detection of Unknown Peaks B->D E LC-MS / MS D->E G Impurity Isolation (Prep-HPLC) D->G F Mass & Fragmentation Data (Molecular Weight ID) E->F H NMR Spectroscopy (1H, 13C, 19F) G->H I Definitive Structural Elucidation H->I

Caption: Integrated analytical workflow for the detection, quantification, and structural elucidation of impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for impurity profiling due to its high resolving power and sensitivity.[3][12]

  • Principle: Separation based on the differential partitioning of analytes between a stationary phase (e.g., C18 column) and a liquid mobile phase.

  • Application: Ideal for separating the main API from structurally similar impurities. A well-developed stability-indicating HPLC method can resolve the API from all potential degradation products and process-related impurities.[13]

  • Comparison:

    • UV/DAD Detection: Provides quantitative data for known impurities and detects unknown ones that possess a chromophore. Diode Array Detection (DAD) is superior as it provides UV spectra, aiding in peak purity assessment and preliminary identification.

    • UPLC vs. HPLC: Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, faster run times, and greater sensitivity compared to traditional HPLC, making it preferable for complex impurity profiles.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification of unknown impurities.[11]

  • Principle: Couples the separation power of LC with the mass-analyzing capability of a mass spectrometer. It provides molecular weight information and, with tandem MS (MS/MS), structural data from fragmentation patterns.[14][15]

  • Application: Essential for identifying unknown peaks detected during HPLC analysis. The transition of m/z 410.2 → 392.2 is characteristic for Sitafloxacin in MS/MS.[14]

  • Comparison:

    • LC-MS vs. LC-UV: While LC-UV is better for quantification (due to a wider linear range and lower variability), LC-MS is unparalleled for identification.[11] It can detect impurities that co-elute with the main peak or other impurities, and those lacking a UV chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for the definitive structural elucidation of isolated impurities.

  • Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including connectivity and stereochemistry.

  • Application: Once an impurity is isolated (e.g., by preparative HPLC), ¹H, ¹³C, and ¹⁹F NMR are used to confirm its exact chemical structure.[11]

  • Comparison:

    • NMR vs. MS: While MS provides molecular weight and fragmentation, NMR provides the complete structural puzzle. For complex molecules like Sitafloxacin, 2D NMR techniques are often necessary. NMR is less sensitive than MS and requires a pure, isolated sample.

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method
  • Objective: To separate Sitafloxacin from its potential process-related and degradation impurities.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 295 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the API sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of 1 mg/mL.

Causality: The C18 column is chosen for its versatility in retaining moderately polar compounds like fluoroquinolones. The gradient elution is necessary to separate early-eluting polar impurities from the main API and late-eluting non-polar impurities within a reasonable timeframe. Formic acid is used to control the ionization state of the carboxylic acid and amine groups, ensuring sharp peak shapes.

Protocol: LC-MS/MS for Impurity Identification
  • Objective: To obtain molecular weight and fragmentation data for unknown peaks detected by HPLC.

  • Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • LC Conditions: Use the same column and mobile phase as the HPLC-UV method to ensure retention time correlation.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Scan Range (Full Scan): m/z 100-800

    • Product Ion Scan (MS/MS): Select the precursor ion of the unknown peak and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Causality: ESI in positive mode is selected as the amine groups on Sitafloxacin and its related impurities are readily protonated. A full scan experiment first identifies the molecular weight of the eluting compounds. A subsequent product ion scan on the mass of a specific impurity provides a fragmentation "fingerprint" that is used for structural elucidation.

Comparison with Alternative Synthetic Routes

The choice of starting material significantly influences the impurity profile. An alternative route starts from 2,4,5-trifluoro-3-chlorobenzoic acid.[16]

Parameter Route from this compound Route from 2,4,5-trifluoro-3-chlorobenzoic acid
Key Steps Condensation, cyclization, hydrolysis, coupling.[1][]Acylation, esterification, substitution, cyclization, coupling.[16]
Potential Key Impurities Incomplete cyclization products, residual starting ester.Impurities from the acylation step (e.g., using oxalyl chloride), potential for different regioisomers if acylation is not selective.
Control Strategy Focus on driving the cyclization and hydrolysis steps to completion.Strict control over the initial acylation reaction conditions and purification of the resulting intermediate.
Advantages Potentially fewer steps to the core quinolone structure.Starts from a more readily available commercial material.

The route starting from this compound may offer better control over the formation of the quinolone core, but is highly dependent on the purity of the advanced starting material itself. The harsh conditions sometimes used for cyclization (e.g., NaH) can be a source of by-products.[7]

Conclusion

The characterization of impurities in Sitafloxacin synthesis is a critical, multi-faceted process that underpins drug safety and regulatory compliance. The synthetic route beginning with this compound presents a viable pathway to the API, but requires diligent control over condensation, cyclization, and hydrolysis steps to minimize by-products and carry-over of intermediates.

A robust analytical control strategy must be employed, using HPLC/UPLC for separation and quantification, and leveraging the power of LC-MS/MS and NMR for the unambiguous identification and structural elucidation of unknown impurities. By combining mechanistic understanding of the synthesis with a suite of orthogonal analytical techniques, researchers and manufacturers can ensure the consistent production of high-purity Sitafloxacin.

References

Benchmarking the efficiency of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate in fluoroquinolone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antibacterial drug development, the synthesis of fluoroquinolones remains a cornerstone of medicinal chemistry. These potent synthetic antibiotics have seen multiple generations introduced into clinical practice, each with an improved spectrum of activity.[1][2] The efficiency of the synthetic route, from cost of starting materials to overall yield and purity, is a critical factor in both research and large-scale production.

This guide provides an in-depth technical comparison of common synthetic pathways to the core fluoroquinolone scaffold. We will objectively analyze the performance of different starting materials, with a particular focus on the pathway involving Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate , and compare it with established benchmark protocols that utilize substituted anilines and benzoyl chlorides. The experimental data and protocols presented herein are synthesized from authoritative sources to provide researchers, scientists, and drug development professionals with a robust framework for methodological selection.

The Core Challenge: Constructing the Quinolone Ring

The central challenge in fluoroquinolone synthesis is the efficient construction of the bicyclic 4-quinolone-3-carboxylic acid core. The substitution pattern on the fused benzene ring, particularly the fluorine atom at the C-6 position and various substituents at C-7 and C-8, is crucial for the antibacterial activity of the final compound.[3][4] Over the years, several convergent strategies have been developed, each with its own set of advantages and disadvantages.

The most prevalent methods can be broadly categorized by their key starting materials:

  • The Aniline-Based Approach (Gould-Jacobs Reaction): This classic route involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.[5][6]

  • The Benzoyl Chloride/Acid Approach: This method starts with a substituted benzoyl chloride or benzoic acid, which is condensed with a malonic ester derivative, followed by reaction with an amine and subsequent cyclization.[3][7]

  • The Benzoylacetate Approach: A variation of the above, this route utilizes a pre-formed β-ketoester, such as Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, which can be reacted with reagents like triethyl orthoformate and an amine source to build the quinolone ring.[1]

This guide will now delve into a comparative analysis of these methodologies, supported by experimental data.

Comparative Analysis of Synthetic Routes

The choice of synthetic route often involves a trade-off between the cost and availability of starting materials, the number of synthetic steps, reaction conditions, and the overall yield and purity of the final product.

Synthetic Route Key Starting Materials Typical Overall Yield Key Advantages Key Disadvantages
Aniline-Based (Gould-Jacobs) 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate (EMME)~80% for quinolone core[8]Well-established and widely documented; readily available starting materials.Requires high-temperature thermal cyclization (250°C), which can lead to side products.[8]
Benzoyl Chloride/Acid-Based 2,4,5-Trifluorobenzoic acid, Ethyl 3-(diethylamino)acrylate~52% for quinolone core (two steps)[7]Good yields for individual steps; allows for late-stage introduction of the N-1 substituent.May require the synthesis of the substituted benzoic acid precursor.
Benzoylacetate-Based Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, Triethyl orthoformate, CyclopropylamineYields are process-dependent but can be high.Convergent approach; the β-ketoester is a versatile intermediate.[9]The specific substituted benzoylacetate may be less commercially available or more expensive than the corresponding aniline.

In-Depth Look at the Synthetic Pathways

The Aniline-Based Gould-Jacobs Reaction

This is arguably the most traditional and widely cited method for quinolone synthesis.[5] The reaction begins with the condensation of a substituted aniline, such as 3-chloro-4-fluoroaniline, with diethyl ethoxymethylenemalonate (EMME). The resulting anilinomethylene malonate intermediate is then subjected to high-temperature thermal cyclization to form the quinolone ring.[6]

Causality Behind Experimental Choices: The use of a high-boiling point solvent like diphenyl ether for the cyclization step is crucial to achieve the necessary high temperatures (around 250°C) for the intramolecular aromatic substitution to occur efficiently.[8] The fluorine atom at the C-6 position and the chlorine at C-7 are integral parts of the final fluoroquinolone structure, dictating the subsequent substitution with a piperazine or other heterocyclic moiety which is critical for antibacterial efficacy.[3]

Experimental Workflow: Gould-Jacobs Reaction

A 3-Chloro-4-fluoroaniline + Diethyl ethoxymethylenemalonate (EMME) B Condensation (Heat to 145°C, 1 hr) A->B Reactants C 3-Chloro-4-fluoroanilinomethylene malonic diethyl ester B->C Intermediate D Thermal Cyclization (Diphenyl ether, 250°C) C->D Process E Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate D->E Product

Caption: Workflow for the Gould-Jacobs synthesis of the quinolone core.

The Benzoyl Chloride/Acid Approach

This route offers an alternative pathway that builds the molecule from a different set of precursors. Starting with a multi-substituted benzoic acid, such as 2,4,5-trifluorobenzoic acid, it is first converted to the more reactive acyl chloride.[7] This is then condensed with a malonate derivative or an enamine like ethyl 3-(diethylamino)acrylate to form a key intermediate. This intermediate undergoes transaminolysis with an amine (e.g., cyclopropylamine) and subsequent base-catalyzed cyclization to yield the difluoroquinolone core.[7]

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the acyl chloride increases the electrophilicity of the carbonyl carbon, facilitating the subsequent condensation reaction. The one-pot transaminolysis and cyclization step is an efficient way to introduce the N-1 substituent (in this case, cyclopropyl) and simultaneously form the heterocyclic quinolone ring. Potassium carbonate is a suitable base for this intramolecular condensation.[7]

Experimental Workflow: Benzoyl Chloride/Acid Route

A 2,4,5-Trifluorobenzoic acid B Acyl Chloride Formation (Oxalyl chloride, DMF) A->B C 2,4,5-Trifluorobenzoyl chloride B->C D Condensation (Ethyl 3-(diethylamino)acrylate, TEA) C->D E N,N-diethyl enaminone intermediate D->E F One-pot Transaminolysis & Cyclization (Cyclopropylamine, K2CO3, DMF) E->F G Difluoroquinolone Core F->G

Caption: Synthesis of the quinolone core from a substituted benzoic acid.

The Benzoylacetate Approach

This synthetic strategy utilizes a β-ketoester like Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate as a key building block. This compound already contains the substituted aromatic ring and the keto-ester functionality required for building the quinolone system. The synthesis proceeds by reacting the benzoylacetate with an orthoformate, such as triethyl orthoformate, to form an ethoxyalkene intermediate. This is followed by reaction with an amine (e.g., cyclopropylamine) to substitute the ethoxy group, and then a base-mediated cyclization to form the final quinolone ring.[1]

Causality Behind Experimental Choices: The high degree of fluorination on the benzene ring of Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate makes the aromatic ring highly electron-deficient. This property is advantageous for the final cyclization step, which is an intramolecular nucleophilic aromatic substitution. The fluorine atom at the 2-position (ortho to the chloro group) can act as a good leaving group in this cyclization.[1] This enhanced reactivity can potentially allow for milder reaction conditions compared to the high-temperature thermal cyclization of the Gould-Jacobs reaction.

Logical Relationship: Benzoylacetate Route

A Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate B Reaction with Triethyl Orthoformate A->B C Ethoxyalkene Intermediate B->C D Substitution with Amine (e.g., Cyclopropylamine) C->D E Enamine Intermediate D->E F Base-Mediated Cyclization E->F G Fluoroquinolone Core F->G

Caption: Logical flow of the benzoylacetate approach to fluoroquinolones.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in the different synthetic routes. It is important to note that yields can vary significantly based on the specific substrates, reaction conditions, and scale.

Reaction Step Starting Material Product Reported Yield Reference
Gould-Jacobs (Overall) 3-Chloro-4-fluoroanilineEthyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate80%[8]
Benzoyl Acid Condensation 2,4,5-Trifluorobenzoyl chlorideN,N-diethyl enaminone intermediate76%[7]
Benzoyl Acid Cyclization N,N-diethyl enaminone intermediateDifluoroquinolone core68%[7]
8-Nitro-FQ Intermediate Ethyl-3-(N,N-dimethylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylateEthyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylate93%[10]
8-Nitro-FQ Cyclization Ethyl 3-(N-cyclopropylamino)-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl) acrylateEthyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate89%[10]
Final Condensation (Ciprofloxacin) 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acidCiprofloxacin86%[11]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (via Gould-Jacobs)

This protocol is adapted from the general procedure described in the literature.[6][8]

  • Condensation: In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 145°C with stirring for approximately 1 hour. The reaction proceeds without a solvent.

  • Isolation of Intermediate: Cool the reaction mixture. The product, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester, will solidify.

  • Cyclization: Add the intermediate to a flask containing diphenyl ether. Heat the mixture to 250°C and maintain this temperature with stirring. Monitor the reaction progress by TLC.

  • Isolation and Purification: After the reaction is complete, cool the mixture. Add a non-polar solvent like hexane to precipitate the crude product. Filter the solid and wash thoroughly with hexane to remove the diphenyl ether. The resulting solid is ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The product can be recrystallized from a suitable solvent like DMF.

Protocol 2: Synthesis of the Difluoroquinolone Core (via Benzoyl Acid)

This protocol is based on the synthesis of a ciprofloxacin precursor.[7]

  • Acyl Chloride Formation: To a solution of 2,4,5-trifluorobenzoic acid in dichloromethane, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride. Stir the mixture at room temperature until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude 2,4,5-trifluorobenzoyl chloride.

  • Condensation: Dissolve the crude acyl chloride in toluene and add triethylamine. To this solution, add ethyl 3-(diethylamino)acrylate. Stir the mixture at room temperature. After the reaction is complete, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N,N-diethyl enaminone intermediate.

  • Cyclization: Dissolve the enaminone intermediate in DMF. Add cyclopropylamine and potassium carbonate. Heat the mixture (e.g., to 120-125°C) for several hours.[3]

  • Workup: Cool the reaction mixture and pour it into ice water. The precipitated solid is filtered, washed with water and a non-polar solvent like hexane, and then dried to yield the difluoroquinolone core.

Conclusion and Future Outlook

The synthesis of fluoroquinolones can be approached from several different strategic starting points.

  • The aniline-based Gould-Jacobs reaction is a robust and well-understood method, benefiting from the accessibility of substituted anilines. However, its reliance on high-temperature cyclization can be a drawback.

  • The benzoyl chloride/acid approach provides a high-yielding alternative, with the potential for a more controlled, stepwise synthesis.

  • The benzoylacetate pathway , utilizing starting materials like Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate, presents a highly convergent route. The inherent reactivity of the poly-fluorinated aromatic ring may offer advantages in the crucial cyclization step, potentially allowing for milder conditions and improved efficiency.

The optimal choice of synthetic route will ultimately depend on a variety of factors including the specific target molecule, the scale of the synthesis, the availability and cost of starting materials, and the desired process safety profile. As the demand for new and more potent antibiotics continues to grow in the face of increasing antimicrobial resistance, the development of even more efficient, cost-effective, and environmentally benign ("green") synthetic methods for fluoroquinolone production will remain an area of intense research and development.[4][12]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management from cradle-to-grave. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate (CAS No. 101987-86-4), ensuring the safety of laboratory personnel, compliance with regulatory standards, and the protection of our environment.

Chemical Profile and Hazard Identification

Understanding the intrinsic properties and hazards of a chemical is the foundation of its safe management. This compound is a halogenated organic compound, a classification that is paramount in determining its disposal pathway.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101987-86-4[3][4][5]
Molecular Formula C₁₁H₈ClF₃O₃[3][5][6]
Molecular Weight 280.63 g/mol [3][5][6]
Appearance Off-white solid[3]
Melting Point 80-83°C[3]
Boiling Point 325°C[3]
Flash Point 130°C[3]

Primary Hazards: While a complete safety data sheet (SDS) with specific hazard statements for this compound is not readily available in all databases, its structure as a chlorinated and fluorinated organic molecule necessitates treating it as a hazardous substance.[7] General hazards for halogenated organic compounds include potential toxicity, irritation to the skin, eyes, and respiratory tract, and environmental persistence.[8][9] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.

The Regulatory Imperative: RCRA and Halogenated Waste

The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] RCRA establishes a "cradle-to-grave" system for managing hazardous waste.[12]

This compound falls into the category of halogenated organic waste .[1] This is a critical distinction for two primary reasons:

  • Disposal Method: Halogenated wastes typically require high-temperature incineration in specialized facilities to ensure complete destruction and prevent the formation of highly toxic byproducts like dioxins and furans.[1]

  • Waste Segregation: Mixing halogenated compounds with non-halogenated waste streams contaminates the entire batch.[13] This prevents the non-halogenated portion from being recycled or fuel-blended and dramatically increases disposal costs.[13]

Under RCRA, a chemical waste can be deemed hazardous if it is specifically "listed" (e.g., F-listed wastes from non-specific sources, which include many spent halogenated solvents) or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[10][14][15] All chemical waste should be treated as hazardous until a formal determination proves otherwise.[16]

Pre-Disposal Management and Waste Minimization

Effective waste management begins long before the disposal container is full. Implementing waste minimization strategies is not only environmentally responsible but also a regulatory requirement.[14]

  • Inventory Control: Purchase only the quantity of the chemical required for your specific project to avoid generating waste from expired or unused stock.[14][16]

  • Source Reduction: Where scientifically viable, modify experimental processes to reduce the volume of waste generated.[16][17]

  • Prevent Spills: Employ good housekeeping practices and use secondary containment to minimize the chance of accidental releases.[16] Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[16]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound and associated waste materials.

Step 1: Don Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing appropriate PPE.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN 166 or NIOSH standards).[18]

  • Hand Protection: Use chemically impermeable gloves. Always consult the glove manufacturer's selection guide for compatibility.

  • Body Protection: Wear a lab coat. Fire-resistant or impervious clothing may be required for larger quantities.[18]

  • Respiratory Protection: All handling of waste should occur in a well-ventilated area, preferably inside a certified chemical fume hood.[2]

Step 2: Segregate the Waste Stream This is the most critical step in the disposal process.

  • Designate a specific waste container exclusively for "Halogenated Organic Waste." [1][8]

  • DO NOT mix this waste with non-halogenated organic solvents (like acetone, ethanol, hexane), aqueous solutions, acids, bases, or heavy metals.[13][19] Cross-contamination can create a complex and expensive disposal challenge.[13]

Step 3: Select and Label the Waste Container Proper containment and communication are key to safety.

  • Container Selection: Use a container that is chemically compatible with the waste and in good condition, with a secure, leak-proof screw cap.[8][10] High-density polyethylene (HDPE) carboys are often preferred.

  • Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[2][8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all constituents: "this compound." Do not use abbreviations.[8]

    • The approximate percentages of each constituent.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

    • The name of the principal investigator or generator and the laboratory location.

Step 4: Accumulate Waste Safely Follow institutional and regulatory guidelines for waste storage.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][14]

  • Containment: The container must be kept in a secondary containment bin or tray to catch any potential leaks.[19]

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste.[2][8][14] Evaporation of chemicals is not a permissible disposal method.[16]

  • Volume Limits: Be aware of regulatory limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[16]

Step 5: Arrange for Final Disposal Laboratory personnel are responsible for waste until it is collected by trained professionals.

  • When the container is approximately 75% full, submit a request for waste collection from your institution's Environmental Health and Safety (EHS) department.[2]

  • Do not overfill containers.[19] Leave adequate headspace to allow for expansion and prevent splashing during transport.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is crucial.

  • Small Spills (manageable by lab personnel):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material and spilled chemical using non-sparking tools.

    • Place all contaminated cleanup materials into a sealed, properly labeled hazardous waste container.[2][16]

    • Clean the spill area.

  • Large Spills (or any spill you are not equipped or trained to handle):

    • Evacuate the laboratory immediately. Isolate the area by closing doors.

    • Alert nearby personnel.

    • Contact your institution's EHS or emergency response team immediately.[2][16]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical steps for managing waste generated from this compound.

G start Waste Generated (this compound) check_halogen Is the waste a halogenated organic compound? start->check_halogen segregate Segregate into a dedicated 'Halogenated Organic Waste' container. check_halogen->segregate  Yes   label_container Affix 'Hazardous Waste' tag. List all chemical constituents and hazards. segregate->label_container store_saa Store container in designated SAA with secondary containment. label_container->store_saa check_full Is container >75% full? store_saa->check_full request_pickup Request pickup from Environmental Health & Safety (EHS). check_full->request_pickup  Yes   continue_use Continue to add waste, keeping container closed. check_full->continue_use  No   continue_use->store_saa

Caption: Disposal workflow for halogenated chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.